molecular formula C9H6BrFO B1523314 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881189-73-7

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1523314
CAS No.: 881189-73-7
M. Wt: 229.05 g/mol
InChI Key: AIVSTGKLEISXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVSTGKLEISXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701199
Record name 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881189-73-7
Record name 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881189-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Introduction and Overview

This compound, also commonly referred to as 7-Bromo-4-fluoro-1-indanone, is a halogenated ketone derivative built upon the indanone framework.[1] With the CAS Number 881189-73-7, this compound serves as a critical and versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[2][3] Its strategic placement of bromine and fluorine atoms, combined with the reactive ketone functionality, makes it a valuable intermediate for constructing complex molecular architectures.

The indanone core is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting activities ranging from diuretic and anti-Parkinson's to antidepressant effects.[4] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling further molecular diversification. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 7-Bromo-4-fluoro-1-indanone are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 881189-73-7[1][2][5][6]
Molecular Formula C₉H₆BrFO[2][5]
Molecular Weight 229.05 g/mol [5]
Appearance Solid, white to brown powder or crystal
Melting Point 135-137 °C
SMILES Fc1ccc(Br)c2C(=O)CCc12
InChIKey AIVSTGKLEISXKC-UHFFFAOYSA-N
Spectroscopic Data Analysis

While specific experimental spectra are not publicly cataloged, the structure of 7-Bromo-4-fluoro-1-indanone allows for reliable prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
FT-IR C=O Stretch~1710-1725 cm⁻¹Characteristic strong absorption for a conjugated ketone.[7]
Aromatic C-H Stretch~3050-3100 cm⁻¹Typical for sp² C-H bonds in the aromatic ring.
Aliphatic C-H Stretch~2850-2960 cm⁻¹For the two methylene (-CH₂-) groups in the five-membered ring.
¹H NMR Aromatic Protonsδ 7.0 - 8.0 ppmTwo protons on the aromatic ring, likely appearing as doublets due to coupling.
Aliphatic Protons (α to C=O)δ 2.9 - 3.2 ppm (triplet)Methylene group adjacent to the carbonyl, deshielded.
Aliphatic Protons (β to C=O)δ 2.6 - 2.9 ppm (triplet)Methylene group adjacent to the aromatic ring.
¹³C NMR Carbonyl Carbonδ > 190 ppmTypical for a ketone carbonyl carbon.
Aromatic Carbonsδ 110 - 165 ppmSix distinct signals, including carbons bonded to F and Br which will show characteristic splitting and shifts.
Aliphatic Carbonsδ 25 - 40 ppmTwo signals for the two methylene carbons.
Mass Spec. Molecular Ion Peakm/z 228 & 230Characteristic isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio) confirming the presence of one bromine atom.[7] The monoisotopic mass is predicted to be 227.9586 Da.[8]

Synthesis and Purification

The synthesis of 7-Bromo-4-fluoro-1-indanone is typically achieved through the electrophilic bromination of its precursor, 4-fluoro-2,3-dihydro-1H-inden-1-one. The choice of a Lewis acid catalyst is critical for activating the bromine molecule to facilitate substitution onto the electron-rich aromatic ring.

Synthetic Workflow

The logical pathway begins with a suitable precursor, which is then subjected to regioselective bromination.

G cluster_0 Precursor Synthesis cluster_1 Final Bromination Step 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid 4-Fluoro-1-indanone 4-Fluoro-1-indanone 2-Fluorobenzoic Acid->4-Fluoro-1-indanone Intramolecular Friedel-Crafts Acylation Target 7-Bromo-4-fluoro-1-indanone 4-Fluoro-1-indanone->Target Electrophilic Aromatic Substitution (Bromination)

Caption: Synthetic pathway to 7-Bromo-4-fluoro-1-indanone.

Detailed Experimental Protocol: Synthesis of 7-Bromo-4-fluoro-1-indanone

This protocol is adapted from established procedures for the bromination of related indanone scaffolds.[9]

Materials and Reagents:

  • 4-Fluoro-2,3-dihydro-1H-inden-1-one

  • Aluminum chloride (AlCl₃), anhydrous

  • Bromine (Br₂)

  • Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (1N HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and anhydrous dichloroethane (approx. 10 mL per gram of starting material).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 15-20 minutes at 0 °C.

  • Bromination: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloroethane. Add this solution dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N HCl. Stir vigorously for 20-30 minutes until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Workup: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield the pure 7-Bromo-4-fluoro-1-indanone as a solid.[9]

Reactivity and Applications in Drug Discovery

The utility of 7-Bromo-4-fluoro-1-indanone stems from its three primary reactive sites: the ketone, the bromine atom, and the aromatic ring. This trifecta of functionality allows for orthogonal chemical modifications, making it a powerful scaffold for building libraries of drug candidates.

  • Ketone Moiety: The carbonyl group can be readily reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It is also susceptible to nucleophilic additions (e.g., Grignard or organolithium reagents) to introduce new carbon substituents.

  • Bromo Substituent: The C-Br bond is the most versatile site for modification, primarily via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity.

  • Aromatic Ring: The fluorine atom and the deactivating indanone system make further electrophilic substitution challenging but not impossible under harsh conditions. Nucleophilic aromatic substitution (SₙAr) of the fluorine is also a potential, albeit difficult, transformation.

G cluster_ketone Ketone Reactions cluster_bromo C-Br Cross-Coupling center_node 7-Bromo-4-fluoro-1-indanone ketone_reduction Reduction (e.g., NaBH₄) center_node->ketone_reduction Forms Alcohol ketone_add Nucleophilic Addition (e.g., Grignard) center_node->ketone_add Forms Tertiary Alcohol suzuki Suzuki Coupling (Aryl/Heteroaryl) center_node->suzuki Forms Biaryl Structure sonogashira Sonogashira Coupling (Alkynes) center_node->sonogashira Forms Aryl-Alkyne

Caption: Key reactivity pathways for molecular diversification.

Its role as a pharmaceutical intermediate is significant. The indanone core is central to the structure of drugs like Rasagiline (an anti-Parkinson's agent), and related scaffolds are explored for treating metabolic diseases and central nervous system disorders.[4][9]

Safety and Handling

7-Bromo-4-fluoro-1-indanone is classified as hazardous and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[11] Avoid release to the environment.[2]

Conclusion

This compound is a high-value chemical intermediate with significant potential for drug discovery and materials science. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an attractive starting point for synthesizing novel compounds. By understanding its synthesis, handling requirements, and chemical behavior, researchers can effectively leverage this building block to advance their scientific programs.

References

An In-depth Technical Guide to 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS Number: 881189-73-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key building block in contemporary organic synthesis, particularly in the development of novel therapeutics. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis via intramolecular Friedel-Crafts acylation, and explores its reactivity and significant applications in medicinal chemistry, with a focus on its role as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to be an essential resource for researchers and professionals in the fields of chemical synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Indanone Scaffold

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry. Its rigid structure and synthetic accessibility make it an attractive scaffold for the design of a wide array of biologically active molecules. The strategic incorporation of various functional groups onto the indanone core allows for the fine-tuning of a compound's pharmacological properties. This compound, with its bromine and fluorine substituents, is a particularly valuable derivative, offering multiple avenues for synthetic diversification and serving as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in a laboratory setting.

Chemical and Physical Properties
PropertyValueReferences
CAS Number 881189-73-7[1]
Molecular Formula C₉H₆BrFO[1]
Molecular Weight 229.05 g/mol [1]
Appearance White to light brown solid[1]
Melting Point 135-137 °C[1]
Assay ≥97%[1]
InChI Key AIVSTGKLEISXKC-UHFFFAOYSA-N[1]
SMILES Fc1ccc(Br)c2C(=O)CCc12[1]
Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It is also considered harmful to aquatic life with long-lasting effects.[1]

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H412: Harmful to aquatic life with long lasting effects

Precautionary Statements:

  • P273: Avoid release to the environment.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the five-membered ring of the indanone system.

The Precursor: 3-(3-Bromo-6-fluorophenyl)propanoic Acid
Intramolecular Friedel-Crafts Acylation: Mechanism and Protocol

The core of the synthesis is the cyclization of 3-(3-bromo-6-fluorophenyl)propanoic acid to form the indanone ring. This reaction is an example of an electrophilic aromatic substitution.

Mechanism:

The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). The acid protonates the carboxylic acid group, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the new carbon-carbon bond and the closure of the five-membered ring. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the final indanone product.

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization Reactant 3-(3-Bromo-6-fluorophenyl)propanoic acid Protonated_Acid Protonated Carboxylic Acid Reactant->Protonated_Acid Protonation Acid H+ (from PPA or Lewis Acid) Acylium_Ion Acylium Ion Intermediate Protonated_Acid->Acylium_Ion - H2O Acylium_Ion_2 Acylium Ion Arenium_Ion Arenium Ion Intermediate Acylium_Ion_2->Arenium_Ion Electrophilic Attack Product This compound Arenium_Ion->Product - H+

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol:

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation to form indanones. Researchers should optimize conditions for their specific setup.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-bromo-6-fluorophenyl)propanoic acid.

  • Reaction: Add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable mixture.

  • Heating: Heat the reaction mixture with stirring to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three key reactive sites: the ketone, the bromine atom, and the aromatic ring activated by the fluorine atom.

G cluster_ketone Ketone Reactions cluster_bromo Bromine Reactions cluster_fluoro Aromatic Ring Reactivity Indanone This compound Reduction Reduction (e.g., NaBH4) -> Alcohol Indanone->Reduction Wittig Wittig Reaction -> Alkene Indanone->Wittig Aldol Aldol Condensation -> α,β-Unsaturated Ketone Indanone->Aldol Suzuki Suzuki Coupling -> Aryl/Vinyl Substitution Indanone->Suzuki Buchwald Buchwald-Hartwig Amination -> Amine Substitution Indanone->Buchwald Sonogashira Sonogashira Coupling -> Alkyne Substitution Indanone->Sonogashira NAS Nucleophilic Aromatic Substitution (activated by Fluoro group) Indanone->NAS

References

An In-depth Technical Guide to 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry. The indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds, and this particular derivative serves as a versatile building block for the synthesis of novel therapeutic agents. This document delves into the nuanced aspects of its molecular structure, experimental protocols for its synthesis and characterization, and its reactivity profile. By offering field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of the Indanone Scaffold

The 1-indanone framework, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged scaffold in pharmaceutical sciences. Its rigid conformation and amenability to functionalization at various positions have made it a cornerstone in the design of molecules targeting a wide array of biological pathways. Notably, indanone derivatives have demonstrated efficacy as potent agents in the treatment of neurodegenerative diseases, cancers, and inflammatory conditions.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indanone core can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This compound (CAS No. 881189-73-7) emerges as a particularly valuable intermediate, offering multiple reaction sites for diversification and the generation of compound libraries for drug screening.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the fusion of a bromofluoro-substituted benzene ring with a five-membered cyclopentanone ring. The precise placement of the bromine atom at the 7-position and the fluorine atom at the 4-position profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity and potential interactions with biological targets.

PropertyValueReference
CAS Number 881189-73-7
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Solid
Melting Point 135-137 °C
SMILES Fc1ccc(Br)c2C(=O)CCc12
InChI Key AIVSTGKLEISXKC-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid precursor.[3][4] This classical yet powerful reaction allows for the efficient construction of the bicyclic indanone core. The causality behind this synthetic choice lies in the high efficiency and regioselectivity of the intramolecular cyclization, driven by the formation of a stable five-membered ring.

Proposed Synthetic Pathway

The logical precursor for the target molecule is 3-(3-bromo-6-fluorophenyl)propanoic acid. The synthesis proceeds via two key steps: the activation of the carboxylic acid and the subsequent intramolecular electrophilic aromatic substitution.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Start 3-(3-bromo-6-fluorophenyl)propanoic acid Reagent1 Oxalyl Chloride or Thionyl Chloride Start->Reagent1 Activation Intermediate 3-(3-bromo-6-fluorophenyl)propanoyl chloride Reagent1->Intermediate Catalyst Aluminum Chloride (AlCl₃) Intermediate->Catalyst Cyclization Product This compound Catalyst->Product Reactivity cluster_coupling Palladium-Catalyzed Cross-Coupling at C7-Br cluster_ketone Reactions at the Carbonyl Group Indanone This compound Suzuki Suzuki-Miyaura (Aryl/Alkenyl Boronic Acids) Indanone->Suzuki Pd(0), Base Heck Heck (Alkenes) Indanone->Heck Pd(0), Base Buchwald Buchwald-Hartwig (Amines) Indanone->Buchwald Pd(0), Base Reduction Reduction (e.g., NaBH₄) Indanone->Reduction Formation of Alcohol Wittig Wittig Reaction (Phosphorus Ylides) Indanone->Wittig Formation of Alkene

References

Spectroscopic Data of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, with the CAS Number 881189-73-7, is a halogenated indanone derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical scaffold. The presence of bromine and fluorine atoms, along with the ketone functionality, provides multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. A recent patent application highlights its use as a starting material in the synthesis of Belzutifan, a hypoxia-inducible factor 2α (HIF-2α) inhibitor.[1]

An accurate understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed interpretation of its predicted spectroscopic data.

Compound Identity:

ParameterValueSource
Chemical Name This compoundN/A
CAS Number 881189-73-7[1]
Molecular Formula C₉H₆BrFO[1]
Molecular Weight 229.05 g/mol
Melting Point 135-137 °C

Molecular Structure and Atom Numbering

For clarity in the spectral analysis, the following numbering scheme is used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.65d1HJ(H,F) ≈ 8.0H-5
~7.30d1HJ(H,H) ≈ 8.0H-6
~3.15t2HJ(H,H) ≈ 6.0H-3
~2.75t2HJ(H,H) ≈ 6.0H-2

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.0 ppm): The two aromatic protons, H-5 and H-6, are expected to appear as doublets. H-5 will likely be downfield due to the deshielding effect of the neighboring fluorine atom and will exhibit coupling to the fluorine (a doublet with a typical ortho H-F coupling constant). H-6 will appear as a doublet due to coupling with H-5.

  • Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the five-membered ring form an A₂B₂ system. The protons at C-3 (H-3) are adjacent to the aromatic ring and are expected to be slightly downfield compared to the protons at C-2 (H-2). Both signals are predicted to be triplets due to coupling with their respective vicinal methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

Chemical Shift (δ, ppm)Assignment
~195.0C-1 (C=O)
~160.0 (d, ¹J(C,F) ≈ 250 Hz)C-4
~145.0C-7a
~138.0C-5a
~128.0 (d, ²J(C,F) ≈ 15 Hz)C-5
~125.0 (d, ³J(C,F) ≈ 5 Hz)C-6
~118.0C-7
~36.0C-3
~25.0C-2

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ketone carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically around 195 ppm.

  • Aromatic Carbons:

    • The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹J(C,F)) and will be significantly downfield.

    • The other aromatic carbons will appear in the range of 118-145 ppm. The carbon bearing the bromine atom (C-7) will be upfield relative to the other substituted aromatic carbons. Carbons C-5 and C-6 will exhibit smaller carbon-fluorine couplings.

  • Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will have upfield chemical shifts, with C-3 being slightly more downfield due to its proximity to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring an IR spectrum of a solid sample would be:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Background Correction: A background spectrum is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (ketone)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~1100-1000MediumC-Br stretch
~850-800StrongAromatic C-H bend (out-of-plane)

Interpretation of the IR Spectrum:

  • The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone at approximately 1710 cm⁻¹.

  • The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹.

  • The aromatic C=C stretching vibrations will show characteristic absorptions in the 1600-1470 cm⁻¹ region.

  • The presence of the halogen atoms will be indicated by the C-F stretch (around 1250 cm⁻¹) and the C-Br stretch (in the 1100-1000 cm⁻¹ region).

  • The substitution pattern on the aromatic ring will give rise to specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical protocol for obtaining an electron ionization (EI) mass spectrum would be:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range, for example, from 50 to 500 amu.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
228/230High[M]⁺ (Molecular ion)
200/202Moderate[M - CO]⁺
121Moderate[M - Br - CO]⁺
75Low[C₆H₃]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed as a pair of peaks at m/z 228 and 230 with approximately equal intensity. This characteristic isotopic pattern is due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • A common fragmentation for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 200/202.

    • Subsequent loss of the bromine radical from this fragment would lead to an ion at m/z 121.

    • Further fragmentation of the aromatic ring could also be observed.

G M [M]⁺˙ m/z 228/230 M_CO [M - CO]⁺˙ m/z 200/202 M->M_CO - CO M_CO_Br [M - CO - Br]⁺ m/z 121 M_CO->M_CO_Br - Br•

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive spectroscopic profile of the molecule. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification, characterization, and quality control of this important chemical intermediate. It is important to note that while these predictions are based on well-established principles, experimental verification is ultimately recommended for confirmation.

References

Mass spectrometry of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (MW: 229.05 g/mol [1]), a halogenated indanone derivative of interest in synthetic and pharmaceutical chemistry. We delve into the principles of its ionization and fragmentation, focusing primarily on Electron Ionization (EI) as the most probable and structurally informative analytical technique. A detailed, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented, alongside a predictive fragmentation pathway grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the identification and characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a substituted cyclic ketone.[1][2] Its structural complexity, incorporating an aromatic ring, a ketone functional group, and two different halogen atoms (bromine and fluorine), necessitates a precise and reliable method for its characterization. Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC), stands as a cornerstone technology for the unambiguous identification of such small organic molecules.[3]

This guide moves beyond a mere listing of procedural steps. It aims to provide the causality behind experimental choices, empowering the analyst to not only replicate the described method but also to adapt it to similar analytical challenges. We will explore why a "hard" ionization technique like EI is particularly well-suited for this molecule and how to interpret the resultant fragmentation pattern to piece together its structural identity.

Foundational Concepts: Ionization & Fragmentation

The choice of ionization technique is paramount and is dictated by the analyte's chemical nature. For a relatively volatile and thermally stable molecule like this compound, Electron Ionization (EI) is the method of choice.

  • Electron Ionization (EI): EI is a high-energy process where the analyte molecule is bombarded with electrons (typically at 70 eV), causing the ejection of one of its own electrons.[4] This creates a molecular radical cation (M•+), an odd-electron ion that is often unstable.[5] The excess energy imparted to this molecular ion induces extensive and reproducible fragmentation, generating a unique "fingerprint" mass spectrum that is highly valuable for structural elucidation.[6] The stability of the molecular ion for cyclic compounds is generally good, often allowing for its detection.[5]

  • Electrospray Ionization (ESI): While less common for non-polar, volatile compounds, ESI is a "soft" ionization technique that generates ions from a solution.[6][7] It typically produces even-electron ions, such as the protonated molecule [M+H]+, with minimal fragmentation.[3][6] While this is advantageous for determining the molecular weight, it provides limited structural information without tandem mass spectrometry (MS/MS).[7] For this compound, ESI could be employed, likely in positive ion mode, to confirm the molecular weight by observing the [M+H]+ adduct.[8]

The Mass Spectrum: A Predictive Analysis

The EI mass spectrum of this compound is predicted to be rich with structurally significant fragments. The molecular weight of the compound is 229.05 g/mol , with the empirical formula C₉H₆BrFO.[1]

The Molecular Ion (M•+)

A key feature will be the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a doublet of nearly equal intensity.[4][9][10]

  • m/z 228: Corresponding to [C₉H₆⁷⁹BrFO]•+

  • m/z 230: Corresponding to [C₉H₆⁸¹BrFO]•+

The presence of this characteristic M/M+2 pattern is a definitive indicator of a monobrominated compound.

Primary Fragmentation Pathways

The fragmentation of the molecular ion will be driven by the presence of the ketone and the stability of the resulting fragments. The principal fragmentation processes for cyclic ketones involve α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the loss of small, stable neutral molecules like carbon monoxide (CO).[11][12]

A proposed fragmentation pathway is detailed below:

G M [M]•+ m/z 228/230 (C₉H₆BrFO)•+ F1 [M-CO]•+ m/z 200/202 (C₈H₆BrF)•+ M->F1 - CO F2 [M-C₂H₄]•+ m/z 200/202 (C₇H₂BrFO)•+ M->F2 - C₂H₄ (ethylene) (Retro-Diels-Alder) F3 [M-Br]• m/z 149 (C₉H₆FO)+ M->F3 - Br• F4 [M-CO-H]• m/z 199/201 (C₈H₅BrF)+ F1->F4 - H• F5 [M-CO-Br]• m/z 121 (C₈H₆F)+ F1->F5 - Br•

Caption: Predicted EI Fragmentation of this compound.

Mechanistic Explanation:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for ketones is the expulsion of a neutral CO molecule (28 Da).[11] This would lead to a significant fragment ion doublet at m/z 200/202 . This is often a favorable pathway for cyclic ketones.

  • Loss of Ethylene (C₂H₄): Retro-Diels-Alder (RDA) type reactions can occur in cyclic systems. The five-membered aliphatic ring could lose ethylene (28 Da), also resulting in a fragment at m/z 200/202 . High-resolution mass spectrometry would be required to distinguish this from the [M-CO]•+ ion.

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da). This would produce a prominent fragment ion at m/z 149 . This fragment would not exhibit the isotopic bromine pattern.

  • Secondary Fragmentation: The [M-CO]•+ fragment (m/z 200/202) can undergo further fragmentation, such as the loss of a hydrogen radical to yield an ion at m/z 199/201 , or the loss of a bromine radical to produce an ion at m/z 121 .

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio) Proposed Ion Identity Notes
228 / 230[C₉H₆BrFO]•+Molecular Ion (M•+). Characteristic 1:1 isotopic doublet confirms one Br atom.
200 / 202[C₈H₆BrF]•+ or [C₇H₂BrFO]•+Loss of CO or C₂H₄. Expected to be a significant peak.
199 / 201[C₈H₅BrF]+Loss of H• from the [M-CO]•+ fragment.
149[C₉H₆FO]+Loss of Br• from the molecular ion.
121[C₈H₆F]+Loss of Br• from the [M-CO]•+ fragment.

Experimental Protocol: GC-MS Analysis

A self-validating system for the analysis of this compound requires careful attention to sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Dissolve Sample (e.g., in Dichloromethane) P2 Dilute to ~10-50 µg/mL P1->P2 GC1 Inject 1 µL P2->GC1 GC2 Separate on DB-5ms column GC1->GC2 GC3 Temperature Program GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Scan m/z 40-300 MS1->MS2 MS3 Acquire Data MS2->MS3 DA1 Extract Mass Spectrum MS3->DA1 DA2 Identify Molecular Ion DA1->DA2 DA3 Analyze Fragmentation Pattern DA2->DA3

Caption: General experimental workflow for GC-MS analysis.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are suitable choices.

  • Concentration: Prepare a stock solution and dilute to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Filtration: If the sample contains particulates, filter through a 0.22 µm syringe filter prior to injection.

GC-MS Instrumentation & Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection:

    • Volume: 1 µL

    • Mode: Splitless or Split (e.g., 20:1), depending on sample concentration.

    • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities and solvent front.)

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 300

    • Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector).

Data Analysis & Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the analyte peak.

  • Spectral Interpretation:

    • Confirm the presence of the M/M+2 doublet at m/z 228/230.

    • Identify key fragment ions as predicted in Table 1.

    • Compare the obtained spectrum to library spectra if available, though for novel or specialized compounds, de novo interpretation is essential.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using GC-MS with Electron Ionization. The resulting mass spectrum provides a wealth of structural information, headlined by a characteristic M/M+2 molecular ion doublet at m/z 228/230, which confirms the presence of a single bromine atom. The fragmentation is predicted to be dominated by the loss of carbon monoxide and the bromine radical, yielding a reproducible fingerprint for confident identification. The protocols and predictive data outlined in this guide provide a robust framework for researchers, ensuring both scientific integrity and a high degree of confidence in the analytical results.

References

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indanone Core

The indanone scaffold, a fused bicyclic system comprising a benzene and a cyclopentanone ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework and versatile chemical handles have made it a cornerstone in the design of a multitude of biologically active molecules.[1][2][3] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this core dramatically enhances its utility as a synthetic building block. This guide focuses on 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , a key intermediate for researchers, scientists, and drug development professionals. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, while the fluorine atom at the 4-position can modulate the electronic properties and metabolic stability of derivative compounds. This unique combination of functionalities makes it an invaluable tool for the construction of complex molecular architectures in the pursuit of novel therapeutics.[1][4]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical building block.

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
CAS Number 881189-73-7
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Solid
Melting Point 135-137 °C
InChI Key AIVSTGKLEISXKC-UHFFFAOYSA-N

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[5]

Proposed Synthesis of this compound

Synthesis cluster_0 Synthesis Pathway Start 3-(3-Bromo-6-fluorophenyl)propanoic acid Reagent Thionyl Chloride (SOCl₂) Start->Reagent Acyl Chloride Formation Intermediate 3-(3-Bromo-6-fluorophenyl)propanoyl chloride Reagent->Intermediate Catalyst Lewis Acid (e.g., AlCl₃) Intermediate->Catalyst Intramolecular Friedel-Crafts Acylation Product This compound Catalyst->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-Bromo-6-fluorophenyl)propanoic acid (Precursor)

This precursor can be synthesized from commercially available starting materials through standard organic transformations, such as a Heck or Suzuki coupling to introduce the propanoic acid side chain to a suitably substituted benzene ring, followed by reduction of the double bond.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Acyl Chloride Formation: To a solution of 3-(3-bromo-6-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. The reaction mixture is then gently refluxed for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

  • Friedel-Crafts Acylation: The crude 3-(3-bromo-6-fluorophenyl)propanoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A Lewis acid, such as aluminum chloride (AlCl₃, 1.1 eq), is added portion-wise, keeping the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic region (δ 7.0-8.0 ppm): Two doublets or doublet of doublets corresponding to the two aromatic protons. - Aliphatic region (δ 2.5-3.5 ppm): Two triplets or multiplets corresponding to the two methylene groups (-CH₂CH₂-) in the five-membered ring.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Aromatic carbons showing C-F and C-Br coupling. - Two aliphatic carbon signals.
IR (Infrared) - Strong absorption band for the carbonyl (C=O) stretch around 1700-1720 cm⁻¹. - C-F stretching vibration around 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretching bands.
Mass Spec (MS) - Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

The Versatility of this compound in Synthesis

The true value of this building block lies in the reactivity of its bromine substituent, which serves as a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions.

Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Indanone This compound Suzuki_Reagent R-B(OH)₂ (Boronic Acid) Indanone->Suzuki_Reagent Buchwald_Reagent R₂NH (Amine) Indanone->Buchwald_Reagent Sonogashira_Reagent R-C≡CH (Terminal Alkyne) Indanone->Sonogashira_Reagent Suzuki_Product 7-Aryl/Vinyl-Substituted Indanone Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Buchwald_Product 7-Amino-Substituted Indanone Buchwald_Reagent->Buchwald_Product Pd Catalyst, Base Sonogashira_Product 7-Alkynyl-Substituted Indanone Sonogashira_Reagent->Sonogashira_Product Pd/Cu Catalyst, Base

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

General Protocol:

  • To a reaction vessel charged with this compound (1.0 eq), add the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse range of aniline derivatives.[6] This reaction is instrumental in the synthesis of many pharmaceuticals.

General Protocol:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.01-0.05 eq of Pd and a corresponding ratio of ligand), and a strong base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.5-2.5 eq).

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • The reaction is heated to 80-120 °C and stirred for 12-24 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is crucial for the synthesis of conjugated enynes and arylalkynes.

General Protocol:

  • To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 eq) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.1 eq).

  • A base, typically an amine such as triethylamine or diisopropylamine, is used as the solvent or co-solvent.

  • The reaction is typically carried out under an inert atmosphere and stirred at temperatures ranging from room temperature to 80 °C for 2-12 hours.

  • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product purified by chromatography.

Conclusion: A Versatile Scaffold for Innovation

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the rigid indanone core allows for a wide range of synthetic manipulations, particularly through robust and reliable cross-coupling reactions. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and detailed protocols for its key applications, empowering researchers to leverage this valuable intermediate in the design and synthesis of novel and complex molecules.

References

The Indanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid framework, amenable to diverse chemical modifications, allows for the precise spatial orientation of pharmacophoric features, leading to high-affinity interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the indanone core, delving into its pivotal role in the design and discovery of novel therapeutic agents. We will explore its significance in neurodegenerative disorders, oncology, and infectious diseases, elucidating the underlying mechanisms of action, structure-activity relationships, and key synthetic strategies. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the continued exploration of this promising scaffold.

The Indanone Motif: A Foundation for Therapeutic Innovation

The indanone core consists of a benzene ring fused to a five-membered ring containing a ketone group. This deceptively simple structure possesses a unique combination of rigidity and electronic properties that make it an ideal starting point for drug design. The planar nature of the aromatic ring and the adjacent carbonyl group provide a platform for introducing substituents that can engage in specific interactions with biological macromolecules.[1][2][3]

The success of the indanone scaffold is exemplified by the U.S. Food and Drug Administration (FDA) approved drug Donepezil , a potent acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[4][5][6][7] The indanone moiety in Donepezil serves as a crucial structural element, anchoring the molecule within the active site of the AChE enzyme.[4] The widespread clinical use of Donepezil has spurred significant interest in the indanone scaffold, leading to the exploration of its potential in a wide range of therapeutic areas.[4][6]

Therapeutic Applications of the Indanone Scaffold

Neurodegenerative Disorders: A Beacon of Hope

The indanone scaffold has shown immense promise in the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5][8] Its derivatives have been extensively investigated as inhibitors of key enzymes implicated in the pathophysiology of these conditions.[4]

2.1.1. Mechanism of Action in Alzheimer's Disease

A primary strategy in Alzheimer's therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Indanone derivatives, inspired by Donepezil, have been designed as potent AChE inhibitors.[9][10][11]

Furthermore, many indanone-based compounds exhibit a multi-target approach, also inhibiting butyrylcholinesterase (BChE) and monoamine oxidases (MAO-A and MAO-B).[1][4] Inhibition of MAO enzymes can increase the levels of neuroprotective monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[4] Some derivatives also possess the ability to chelate metal ions and inhibit the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease.[9][12][13][14]

Indanone_AD_Mechanism Indanone Indanone Derivatives AChE Acetylcholinesterase (AChE) Inhibition Indanone->AChE MAO Monoamine Oxidase (MAO) Inhibition Indanone->MAO Amyloid β-Amyloid Aggregation Inhibition Indanone->Amyloid Neurotransmission Increased Acetylcholine Levels AChE->Neurotransmission Neuroprotection Increased Neurotransmitter Levels (Dopamine, Serotonin) MAO->Neuroprotection Plaque Reduced Amyloid Plaques Amyloid->Plaque Cognition Improved Cognitive Function Neurotransmission->Cognition Neuroprotection->Cognition Plaque->Cognition

Caption: Multi-target approach of indanone derivatives in Alzheimer's disease.

2.1.2. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key insights for designing potent indanone-based neuroprotective agents:

  • Linker Length: The length of the linker connecting the indanone core to other functionalities, such as a piperidine group in Donepezil analogs, is critical for optimal AChE inhibition.[9]

  • Arylidiene Substitution: Arylidene indanones, synthesized from 1-indanone and benzaldehydes, are a significant class of derivatives.[1][2] Substitutions on the arylidene ring can modulate activity. For instance, electron-donating groups can enhance inhibitory potency against cholinesterases.[1]

  • Hybrid Molecules: Hybrid molecules combining the indanone scaffold with other pharmacophores, such as carbamates (inspired by rivastigmine), have shown promising dual inhibitory activity against AChE and BChE.[11][15]

Compound ClassTarget(s)Key SAR FindingsReference(s)
Piperidine-linked indanonesAChEA two-carbon spacer between the indanone and piperidine is optimal for potent inhibition.[9]
Arylidene indanonesAChE, MAO-A/BSubstitution on the arylidene ring significantly influences activity. Lipophilicity plays a key role.[1]
Indanone-carbamate hybridsAChE, BChEHybridization can lead to potent dual inhibitors.[11][15]
Oncology: A Scaffold for Anticancer Agents

The indanone scaffold has also emerged as a valuable framework for the development of novel anticancer agents.[16][17] Its derivatives have demonstrated antiproliferative activity against a variety of cancer cell lines, including breast, colon, leukemia, and lung cancer.[18]

2.2.1. Mechanisms of Anticancer Activity

Indanone-based compounds exert their anticancer effects through multiple mechanisms:

  • Tubulin Polymerization Inhibition: Similar to well-known anticancer agents like chalcones, arylidene indanones can act as tubulin depolymerizing agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][19][20]

  • COX-2 Inhibition: Certain indanone derivatives, particularly those containing spiroisoxazoline moieties, have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[21][22]

  • Induction of Apoptosis: Many indanone derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[22][23] For example, an indanone-based thiazolyl hydrazone derivative was found to induce G2/M phase arrest and apoptosis in p53 mutant colorectal cancer cells.[23]

Indanone_Anticancer_Mechanism Indanone Indanone Derivatives Tubulin Tubulin Polymerization Inhibition Indanone->Tubulin COX2 COX-2 Inhibition Indanone->COX2 Apoptosis Induction of Apoptosis Indanone->Apoptosis Microtubule Microtubule Disruption Tubulin->Microtubule Proliferation Reduced Cell Proliferation COX2->Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath Microtubule->CellDeath

Caption: Key mechanisms of anticancer action for indanone derivatives.

Other Therapeutic Avenues

The versatility of the indanone scaffold extends beyond neurodegenerative diseases and cancer. Research has highlighted its potential as:

  • Antimicrobial and Antiviral Agents: Indanone derivatives have shown activity against various bacteria and viruses.[6][7][24][25]

  • Anti-inflammatory Agents: The anti-inflammatory properties of indanones have been documented, with some derivatives showing potential for treating inflammatory conditions.[18][26][27]

  • Antimalarial Agents: The arylidene indanone scaffold has been explored for the development of new antimalarial drugs.[1][19]

Synthesis of Indanone Derivatives: Key Methodologies

The synthesis of indanone derivatives often involves well-established organic reactions, allowing for the generation of diverse chemical libraries for biological screening.

Claisen-Schmidt (Aldol) Condensation for Arylidene Indanones

A common and straightforward method for synthesizing arylidene indanones is the Claisen-Schmidt or aldol condensation reaction between 1-indanone and a substituted benzaldehyde.[1][2][19]

Experimental Protocol: General Procedure for the Synthesis of Arylidene Indanones

  • Reactant Preparation: Dissolve equimolar amounts of 1-indanone and the desired substituted benzaldehyde in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water or an acidic solution (e.g., dilute HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure arylidene indanone derivative.

Friedel-Crafts Acylation and Alkylation

Intramolecular Friedel-Crafts reactions are fundamental to the synthesis of the indanone core itself from precursors like 3-arylpropionic acids.[18][28]

Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: Convert 3-phenylpropionic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Cyclization: Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to a solution of the acid chloride in an inert solvent (e.g., dichloromethane or carbon disulfide) under anhydrous conditions.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating to promote intramolecular acylation and ring closure.

  • Quenching and Work-up: Carefully quench the reaction by pouring the mixture onto ice and hydrochloric acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the resulting crude 1-indanone by distillation or chromatography.

Indanone_Synthesis cluster_0 Synthesis of Arylidene Indanones cluster_1 Synthesis of the Indanone Core Indanone_1 1-Indanone Aldol Aldol Condensation (Base Catalyst) Indanone_1->Aldol Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Aldol Arylidene_Indanone Arylidene Indanone Aldol->Arylidene_Indanone Propionic_Acid 3-Arylpropionic Acid Friedel_Crafts Intramolecular Friedel-Crafts Acylation Propionic_Acid->Friedel_Crafts Indanone_Core Indanone Scaffold Friedel_Crafts->Indanone_Core

Caption: Common synthetic routes to indanone derivatives.

Future Perspectives and Conclusion

The indanone scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting complex diseases like Alzheimer's, coupled with its synthetic tractability, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Multi-target Drug Design: The development of single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases. The indanone scaffold is an excellent platform for creating such multi-functional ligands.[12][13][29]

  • Hybridization with Other Pharmacophores: Combining the indanone core with other known bioactive moieties can lead to novel compounds with enhanced efficacy and improved pharmacokinetic profiles.[15][16]

  • Exploration of New Therapeutic Areas: The full therapeutic potential of the indanone scaffold is yet to be unlocked. Further investigation into its activity against a broader range of diseases is warranted.

References

Harnessing the Indanone Scaffold: A Guide to the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The indanone scaffold has unequivocally established itself as a "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic framework is present in a variety of natural products and serves as a versatile template for the synthesis of countless derivatives.[2][3][4][5] This unique structural motif has given rise to compounds exhibiting a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][6][7] The clinical success of the indanone-derived drug Donepezil, a cornerstone in the management of Alzheimer's disease, stands as a testament to the scaffold's therapeutic potential and has catalyzed extensive research into its applications.[1][2][8] This guide provides an in-depth exploration of the strategic design, synthesis, and biological evaluation of indanone derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key bioassays, and synthesize structure-activity relationship (SAR) data to empower researchers in their quest to unlock the next generation of indanone-based therapeutics.

The Indanone Core: Synthetic Strategies and Library Development

The journey to discovering a novel bioactive molecule begins with the strategic synthesis of a diverse chemical library. For indanone derivatives, the objective is to systematically explore the chemical space around the core scaffold by introducing a variety of functional groups at key positions. This allows for the fine-tuning of physicochemical properties and biological activity.

Core Synthetic Approach: Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing 2-benzylidene-1-indanone derivatives is the base-catalyzed Claisen-Schmidt (or aldol) condensation.[3][9] This reaction involves the coupling of a 1-indanone (which can be substituted on its aromatic ring) with a substituted benzaldehyde.

Causality of the Method: The choice of this reaction is strategic due to its reliability, operational simplicity, and the vast commercial availability of diverse benzaldehyde building blocks. This allows for the rapid generation of a large library of analogues, which is critical for establishing robust structure-activity relationships (SAR). The α,β-unsaturated ketone system formed in the product is a key pharmacophore, acting as a Michael acceptor and contributing to the planarity and electronic properties of the molecule.[3]

Experimental Workflow: Library Synthesis

The following diagram outlines the general workflow for creating a library of indanone derivatives, a crucial first step in any screening campaign.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Bio-Screening start Select Substituted 1-Indanone Core reaction Claisen-Schmidt Condensation (e.g., NaOH, EtOH) start->reaction aldehydes Select Diverse Library of Substituted Benzaldehydes aldehydes->reaction purification Purification (Crystallization / Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization library Characterized Indanone Library characterization->library screening High-Throughput Biological Assays (e.g., MTT, ELISA) library->screening hit_id Hit Identification (Active Compounds) screening->hit_id

Caption: General workflow for the synthesis and screening of an indanone derivative library.

Screening for Bioactivity: A Multi-Target Approach

Indanone derivatives have demonstrated efficacy across multiple therapeutic areas. A comprehensive screening cascade is essential to identify and characterize their specific biological activities. Below, we explore key areas, providing validated protocols and mechanistic insights.

Anticancer Activity

Indanone derivatives have emerged as promising anticancer agents, often acting through multiple mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[6][10][11] Certain derivatives, particularly indanone-based thiazolyl hydrazones, have shown potent cytotoxicity against various cancer cell lines, sometimes exceeding the efficacy of established chemotherapeutics.[11][12]

Key Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Similar to chalcones, some indanones bind to the colchicine site of tubulin, preventing microtubule formation, which leads to mitotic arrest and apoptosis.[6][11]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by increasing levels of reactive oxygen species (ROS) and modulating the expression of key regulatory proteins like NF-κB and Bcl-2.[12]

  • Cell Cycle Arrest: A common outcome of indanone treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[11][12]

Quantitative Data: Cytotoxicity of Indanone Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
ITH-6HT-29 (Colon)Tubulin Inhibition, Apoptosis0.41 ± 0.19[11][12]
ITH-6COLO 205 (Colon)Tubulin Inhibition, Apoptosis0.52 ± 0.11[11]
Compound 10MCF-7 (Breast)Not Specified2.2[13]
Compound 9fMCF-7 (Breast)COX-2 Inhibition, Apoptosis0.03 ± 0.01[14]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a foundational, high-throughput method for assessing a compound's cytotoxic effect on cancer cells.[15][16] It measures the metabolic activity of living cells, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the indanone derivatives in the appropriate cell culture medium. Replace the existing medium with 200 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G Indanone Indanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Indanone->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Indanone->Bcl2 NFkB ↓ NF-κB Expression Indanone->NFkB Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Bax ↑ Bax (Pro-apoptotic) Bax->Mito Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB->Bcl2 regulates

Caption: Simplified apoptotic pathway induced by bioactive indanone derivatives.[12]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indanone derivatives have shown significant potential as anti-inflammatory agents by modulating critical signaling pathways and inhibiting the production of pro-inflammatory mediators.[18][19]

Key Mechanisms of Action:

  • Cytokine Inhibition: Derivatives effectively suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in stimulated immune cells.[20][21][22]

  • Enzyme Inhibition: Certain indanones are potent inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[18][23]

  • Signaling Pathway Modulation: The anti-inflammatory effects are often mediated through the inhibition of the TLR4/JNK/NF-κB signaling pathway.[18]

Quantitative Data: Anti-inflammatory Activity of Indanone Derivatives

Compound IDCell LineAssayActivityReference
Compound 11kRAW 264.7NO ProductionPotent Inhibition[18]
Compound 4dMPMsTNF-α Inhibition83.73% at 10 µM[20]
Compound 8fMPMsIL-6 InhibitionImproved potency vs 4d[20][21]
Compound C5BV2 cellsNO, TNF-α, IL-1βSignificant Reduction[22]

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

This assay is a gold standard for evaluating the in vitro anti-inflammatory potential of test compounds.[24]

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the indanone derivatives for 1-2 hours before stimulation.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).[20][21]

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (JNK, etc.) TLR4->Pathway IKK IKK Complex Pathway->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, iNOS, COX-2 Genes->Cytokines Indanone Indanone Derivative Indanone->Pathway Indanone->NFkB inhibits translocation

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway by indanone derivatives.[18]

Neuroprotective Activity

The indanone scaffold is central to the development of agents for neurodegenerative disorders, particularly Alzheimer's disease (AD).[8] Their efficacy often stems from a multi-target approach, addressing several pathological hallmarks of the disease simultaneously.[25][26]

Key Mechanisms of Action:

  • Cholinesterase Inhibition: Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This mechanism, employed by Donepezil, helps to alleviate cognitive deficits.[1][7]

  • MAO-B Inhibition: Selective inhibition of monoamine oxidase-B (MAO-B) increases levels of key neurotransmitters and reduces oxidative stress in the brain, offering potential for treating both AD and Parkinson's disease.[3][8][27]

  • Anti-Amyloid Aggregation: Certain indanones can inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and plaques, a key pathological feature of AD.[7][25]

Quantitative Data: Neuroprotective Activity of Indanone Derivatives

Compound IDTargetIC₅₀Reference
Compound 9AChE14.8 nM[7][25]
Compound 14AChE18.6 nM[7][25]
Donepezil (Ref.)AChE~10-20 nM[7][25]
Compound 16aMAO-B7.50 µM[3]
Compound 5jAβ Aggregates (Kᵢ)5.82 nM[28]
Compound 6aAChE1.8 nM[29]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This robust spectrophotometric assay measures AChE activity and its inhibition by test compounds.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI, the substrate), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and solutions of the test compounds in buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of test compound solution, and 20 µL of AChE enzyme solution. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the enzyme activity without an inhibitor. Calculate the IC₅₀ value.

G Indanone Multi-Target Indanone Derivative AChE AChE Inhibition Indanone->AChE MAOB MAO-B Inhibition Indanone->MAOB Abeta Aβ Aggregation Inhibition Indanone->Abeta Antioxidant Antioxidant Activity (ROS ↓) Indanone->Antioxidant Result1 ↑ Acetylcholine Levels AChE->Result1 Result2 ↑ Neurotransmitter Levels (e.g., Dopamine) MAOB->Result2 Result3 ↓ Aβ Plaques & Toxicity Abeta->Result3 Result4 ↓ Oxidative Stress Antioxidant->Result4 Outcome Neuroprotection & Symptomatic Relief in AD Result1->Outcome Result2->Outcome Result3->Outcome Result4->Outcome

Caption: Multi-target approach of indanone derivatives for Alzheimer's Disease (AD).[25]

Structure-Activity Relationship (SAR) and Future Perspectives

Systematic analysis of bioactivity data from compound libraries allows for the deduction of key SAR principles, guiding the next cycle of rational drug design.

Key SAR Insights:

  • Anti-inflammatory Activity: For 2-benzylidene-1-indanones, the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzylidene ring is often crucial for potent inhibition of TNF-α and IL-6.[20][30]

  • MAO-B Inhibition: High potency is achieved with a 5-hydroxy group on the indanone A-ring combined with halogens (F, Cl, Br) or a methyl group on the benzylidene B-ring.[27]

  • Anticancer Activity: The specific substitution pattern on the thiazolyl hydrazone moiety dramatically influences cytotoxicity against different colon cancer cell lines, highlighting the importance of this pharmacophore.[11][12]

The future of indanone-based drug discovery lies in the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate several disease-related pathways.[10][31] Hybridizing the indanone scaffold with other known pharmacophores is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[10] Furthermore, the development of radio-iodinated indanone derivatives as imaging probes for detecting β-amyloid plaques in vivo demonstrates the expanding utility of this remarkable scaffold beyond therapeutics.[28] The continued exploration of indanone's vast chemical space promises to yield novel and impactful bioactive molecules for years to come.

References

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Scoping Guide for the Exploration of Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of these molecules, enhancing their potential as therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the potential therapeutic targets for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative. While direct biological studies on this specific compound are limited, this document synthesizes existing research on analogous substituted indanones to propose and rationalize key avenues for investigation. We will delve into the mechanistic basis for potential applications in oncology, neurodegenerative disorders, and inflammatory conditions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Indanone Scaffold and the Influence of Halogenation

The indanone core, a fused bicyclic system consisting of a benzene ring fused to a cyclopentanone ring, is a versatile template for the design of bioactive molecules. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. The diverse biological activities associated with indanone derivatives include anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiviral effects.[1][2][3]

The introduction of bromine and fluorine atoms onto the indanone scaffold, as in this compound, is a key strategy in medicinal chemistry. The electron-withdrawing properties of these halogens can influence the molecule's binding affinity for specific receptors and enzymes.[4] Fluorine, in particular, can enhance metabolic stability, improve bioavailability, and increase binding potency.

This guide will now explore the most promising therapeutic areas and specific molecular targets for this compound, based on the established activities of structurally related compounds.

Potential Therapeutic Applications in Oncology

Substituted indanone derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[3]

Targeting Tubulin Polymerization

Mechanistic Rationale: A key mechanism of action for some indanone derivatives is the inhibition of tubulin polymerization.[3][5] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells. The rigid indanone scaffold can mimic the binding of natural tubulin ligands.

Proposed Experimental Workflow:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Tubulin Polymerization Assay B Cell Viability Assay (e.g., MTT) in multiple cancer cell lines A->B C Cell Cycle Analysis (Flow Cytometry) B->C E Xenograft Mouse Model with a responsive cancer cell line B->E Lead Candidate Selection D Apoptosis Assay (e.g., Annexin V/PI staining) C->D F Tumor Growth Inhibition Studies E->F G Toxicity Assessment F->G

Caption: Workflow for evaluating anticancer activity via tubulin inhibition.

Experimental Protocol: Tubulin Polymerization Assay

  • Objective: To determine the in vitro effect of this compound on the polymerization of purified tubulin.

  • Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Guanosine-5'-triphosphate (GTP)

    • General tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Paclitaxel (positive control for polymerization promotion)

    • Colchicine (positive control for polymerization inhibition)

    • This compound dissolved in DMSO

    • 96-well microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in the polymerization buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Dispense the tubulin-GTP solution into pre-chilled 96-well plates.

    • Add varying concentrations of this compound, paclitaxel, colchicine, or DMSO (vehicle control) to the wells.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate IC50 values for inhibition of tubulin polymerization.

Selective COX-2 Inhibition

Mechanistic Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and inflammatory conditions. Selective inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer therapies.[5][6] Certain indanone derivatives have been identified as potent and selective COX-2 inhibitors.[6]

Signaling Pathway:

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Cancer Cancer Progression PGs->Cancer Indanone This compound Indanone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by indanone derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitory Assay

  • Objective: To determine the selective inhibitory activity of this compound on COX-2 versus COX-1.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX inhibitor screening assay kit

    • Celecoxib (selective COX-2 inhibitor, positive control)

    • Indomethacin (non-selective COX inhibitor, control)

    • This compound dissolved in DMSO

    • 96-well microplate reader

  • Procedure:

    • Follow the manufacturer's protocol for the COX inhibitor screening assay kit.

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In separate wells, incubate COX-1 and COX-2 enzymes with the test compound or controls for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period, stop the reaction and measure the signal (colorimetric or fluorometric) according to the kit instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Potential Therapeutic Applications in Neurodegenerative Disorders

The indanone scaffold is a component of donepezil, an approved drug for Alzheimer's disease, highlighting its potential in treating neurological conditions.[1][2]

Adenosine A1 and A2A Receptor Antagonism

Mechanistic Rationale: Adenosine A1 and A2A receptors are implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease. Dual antagonists of these receptors are being investigated as non-dopaminergic treatments.[7] Methoxy-substituted 2-benzylidene-1-indanone derivatives have shown affinity for both A1 and A2A receptors in the nanomolar range.[7]

Proposed Experimental Workflow:

G A Radioligand Binding Assays for A1 and A2A receptors B Functional Assays (e.g., cAMP accumulation) A->B C In vivo models of Parkinson's Disease (e.g., 6-OHDA-lesioned rats) B->C D Behavioral Assessments (e.g., rotational behavior) C->D

Caption: Workflow for evaluating adenosine receptor antagonism.

Acetylcholinesterase (AChE) Inhibition

Mechanistic Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Novel indanone derivatives have been synthesized that exhibit potent AChE inhibitory activity, in some cases exceeding that of the established drug donepezil.[8]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Objective: To quantify the AChE inhibitory activity of this compound.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI, substrate)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Donepezil (positive control)

    • This compound dissolved in DMSO

    • 96-well microplate reader

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

    • The rate of reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential as an Antimicrobial Agent

Substituted indanone derivatives have also demonstrated promising antimicrobial and antifungal activities.[9] The para-fluorophenyl substituted indanone acetic acid derivative, in particular, has shown marked potency.[9]

Proposed Experimental Approach: The antimicrobial potential of this compound can be initially screened using standard methods such as broth microdilution or disk diffusion assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. Minimum Inhibitory Concentration (MIC) values should be determined to quantify its potency.

Summary of Potential Targets and Quantitative Data from Analogues

Therapeutic AreaPotential TargetReported Activity of AnaloguesReference
Oncology Tubulin PolymerizationIC50 values in the range of 0.62–2.04 µM[3]
COX-2IC50 value of 0.03 ± 0.01 µM for a potent derivative[6]
Neurodegeneration Adenosine A1/A2A ReceptorsKi values in the nanomolar range[7]
Acetylcholinesterase (AChE)IC50 of 0.0018 µM for a potent derivative[8]
Infectious Diseases Bacterial and Fungal CellsMarked potency as an antimicrobial agent[9]

Conclusion

While this compound remains a largely unexplored molecule, its structural features, combined with the extensive body of research on related indanone derivatives, strongly suggest its potential as a lead compound for the development of novel therapeutics. This guide provides a rationalized framework for initiating a comprehensive investigation into its biological activities. The proposed therapeutic targets in oncology, neurodegeneration, and infectious diseases represent promising starting points for drug discovery programs. The detailed experimental protocols offer a clear path for the in vitro and in vivo validation of this compound's therapeutic potential. Further derivatization and structure-activity relationship studies will be crucial in optimizing its efficacy and selectivity for the identified targets.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Belzutifan Utilizing 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Belzutifan, a potent and selective inhibitor of hypoxia-inducible factor-2α (HIF-2α).[1][2][3] The protocols herein focus on a key synthetic route that employs 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one as a crucial intermediate. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic process.

Belzutifan (marketed as Welireg™) is a first-in-class therapeutic agent approved for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), central nervous system hemangioblastomas, or pancreatic neuroendocrine tumors who do not require immediate surgery.[2][4][5] Its mechanism of action involves the disruption of the HIF-2α/HIF-1β transcription factor complex, which plays a central role in cellular adaptation to hypoxia and is a key driver of tumorigenesis in certain cancers.[2][6][7] The synthesis of such a structurally complex molecule necessitates a robust and efficient chemical process, which will be detailed in the subsequent sections.

I. Strategic Overview of the Belzutifan Synthesis

The manufacturing process for Belzutifan is a multi-step sequence that has undergone significant optimization to improve efficiency, safety, and sustainability.[8][9] A key intermediate in a documented synthetic pathway is this compound.[10] This bromo-indanone serves as a versatile scaffold for the introduction of the requisite functional groups of the final Belzutifan molecule. The overall synthetic strategy commencing from this intermediate can be broadly categorized into the following key transformations:

  • Sulfonylation: Introduction of the methylsulfonyl group at the 7-position of the indanone core.

  • Diaryl Ether Formation: Coupling of the functionalized indanone with a substituted fluorobenzonitrile to construct the diaryl ether linkage.

  • Stereoselective Elaboration of the Indanol Core: A series of reactions to install the three contiguous stereocenters on the five-membered ring, including reduction, fluorination, and dynamic kinetic resolution.

  • Final Deprotection/Modification: Any necessary final steps to yield the active pharmaceutical ingredient (API).

This application note will provide detailed protocols for the critical steps starting from the bromo-indanone intermediate.

II. Detailed Synthetic Protocols

The following protocols are based on established and optimized manufacturing processes.[1][11][12][13] Adherence to safety precautions, including the use of appropriate personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood, is mandatory.

Protocol 1: Nickel-Catalyzed Sulfonylation of this compound

This step is crucial for introducing the methylsulfonyl moiety, a key pharmacophoric feature of Belzutifan. A nickel-catalyzed approach has been developed as an efficient method for this transformation.[10][14]

Reaction Scheme:

start This compound reagents NiCl2(dppe) (cat.) Sodium Formate Potassium Metabisulfite Trimethylphosphate Tetrabutylammonium Bromide start->reagents Reaction Conditions product 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one reagents->product Sulfonylation

Caption: Nickel-catalyzed sulfonylation workflow.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier
This compound1.0>98%Commercial
NiCl₂(dppe)0.1>98%Commercial
Sodium Formate1.6>99%Commercial
Potassium Metabisulfite1.7>98%Commercial
Trimethylphosphate2.5>99%Commercial
Tetrabutylammonium Bromide0.7>99%Commercial
Anhydrous, degassed solvent (e.g., DMAc)--In-house prep.

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add this compound, NiCl₂(dppe), sodium formate, potassium metabisulfite, and tetrabutylammonium bromide.

  • Add the anhydrous, degassed solvent, followed by trimethylphosphate.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., UPLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one.

Causality and Insights: The use of a nickel catalyst provides an economical and efficient alternative to palladium-based systems for this sulfonylation.[14] Potassium metabisulfite serves as a convenient and odorless source of SO₂.[14] Trimethylphosphate acts as the methylating agent in this transformation.[14]

Protocol 2: SNAr Reaction for Diaryl Ether Formation

The subsequent step involves the formation of the diaryl ether linkage via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

start 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one reagents 3,5-Difluorobenzonitrile K2CO3 18-Crown-6 (optional) Solvent (e.g., NMP, DMSO) start->reagents Reaction Conditions product 3-((4-Fluoro-7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile reagents->product SNAr Reaction

Caption: SNAr reaction for diaryl ether synthesis.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one1.0>98%From Step 1
3,5-Difluorobenzonitrile1.1-1.5>99%Commercial
Potassium Carbonate (K₂CO₃)2.0>99%Commercial
18-Crown-60.1-0.3>99%Commercial
Solvent (e.g., NMP, DMSO)-AnhydrousCommercial

Procedure:

  • To a reaction vessel, add 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one, 3,5-difluorobenzonitrile, and potassium carbonate.

  • Add the anhydrous solvent and 18-crown-6.

  • Heat the mixture to an elevated temperature (e.g., 70-90 °C) and monitor the reaction by UPLC or TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Causality and Insights: The electron-withdrawing groups (nitrile and fluorine) on the benzonitrile ring activate it for nucleophilic aromatic substitution. The fluorine atom on the indanone is displaced by the phenoxide generated in situ from 3,5-difluorobenzonitrile and potassium carbonate. 18-crown-6 can be used to solubilize the potassium salt and enhance the nucleophilicity of the phenoxide.[11]

Protocol 3: Stereoselective Elaboration of the Indanone Core

This is a critical and complex sequence of reactions to install the three contiguous stereocenters of Belzutifan. It typically involves an asymmetric reduction, a diastereoselective fluorination, and a dynamic kinetic resolution.[11][15]

Workflow Overview:

A Diaryl Ether Indanone B Asymmetric Transfer Hydrogenation A->B (R,R)-Ru-DPEN, HCO2H/TEA C Chiral Hydroxyketone B->C D Diastereoselective Fluorination C->D Selectfluor, MsOH (cat.) E Mixture of Fluorinated Diastereomers D->E F Noyori Asymmetric Transfer Hydrogenation (DKR) E->F RuCl(R,R)-TsDPEN, TEA/HCO2H/MsOH G Final Chiral Fluorodiol F->G

Caption: Stereoselective elaboration of the indanone core.

3a. Asymmetric Reduction:

  • Objective: To stereoselectively reduce the ketone to the corresponding (R)-alcohol.

  • Reagents: (R,R)-Ru-diphenylethylenediamine ((R,R)-Ru-DPEN) catalyst, formic acid/triethylamine (HCO₂H/TEA) as the hydrogen source.[11]

  • Procedure: The diaryl ether indanone is subjected to transfer hydrogenation conditions, providing the desired (R)-hydroxyketone with high enantiomeric excess (>99% ee).[11]

3b. Diastereoselective Fluorination:

  • Objective: To introduce a fluorine atom at the α-position to the hydroxyl group.

  • Reagents: Selectfluor® and a catalytic amount of methanesulfonic acid (MsOH).[11][16]

  • Procedure: The chiral hydroxyketone is treated with Selectfluor® to yield a mixture of fluorinated diastereomers.[11]

3c. Dynamic Kinetic Resolution (DKR):

  • Objective: To convert the mixture of diastereomers into a single, desired stereoisomer.

  • Reagents: A Noyori-type catalyst such as RuCl--INVALID-LINK-- with TEA/HCO₂H/MsOH.[11][15][16]

  • Procedure: The mixture of fluorinated diastereomers is subjected to a Noyori asymmetric transfer hydrogenation. This process facilitates a dynamic kinetic resolution (DKR), where the ketone is reduced with high selectivity while simultaneously epimerizing the adjacent fluoride substituent. This single-pot reaction yields the desired all-cis stereotriad of the fluorodiol intermediate.[11]

Protocol 4: Final Deoxyfluorination

The final step in forming the core of Belzutifan is the conversion of the tertiary alcohol to a fluoride.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier
Chiral Fluorodiol Intermediate1.0>98%From Step 3
Deoxyfluorinating Agent (e.g., DAST, Deoxo-Fluor®)1.1-1.5>97%Commercial
Anhydrous, non-protic solvent (e.g., DCM, THF)--Commercial

Procedure:

  • Dissolve the chiral fluorodiol intermediate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the deoxyfluorinating agent to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by UPLC or TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude Belzutifan by crystallization to obtain the final product.

Causality and Insights: Deoxyfluorinating agents like DAST or Deoxo-Fluor® are commonly used to replace hydroxyl groups with fluorine. The reaction proceeds via an intermediate that is then displaced by fluoride. Careful control of the reaction temperature is crucial to minimize side reactions.

III. Characterization and Quality Control

The identity and purity of the synthesized Belzutifan and its intermediates should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity and identify any impurities.

  • Chiral HPLC: To determine the enantiomeric and diastereomeric excess.

  • Differential Scanning Calorimetry (DSC): To characterize the thermal properties of the final crystalline form.[17]

IV. Safety Considerations

  • Reagents: Many of the reagents used in this synthesis are hazardous. For example, nickel catalysts can be carcinogenic, Selectfluor® is a strong oxidizing agent, and deoxyfluorinating agents can be corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions: Some reactions may be exothermic or produce hazardous byproducts. Proper temperature control and quenching procedures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

V. References

  • ChemicalBook. (2024). How is Belzutifan synthesised? Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Retrieved from --INVALID-LINK--

  • Unibest Industrial Co., Ltd. (2024). Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 1 Process History and Development Strategy. Retrieved from --INVALID-LINK--

  • ACS Figshare. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20240010613A1 - Novel synthetic pathway to belzutifan. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Manufacturing Process Development for Belzutifan, Part 5: A Streamlined Fluorination–Dynamic Kinetic Resolution Process | Request PDF. Retrieved from --INVALID-LINK--

  • ACS Figshare. (2024). Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 1 Process History and Development Strategy. Retrieved from --INVALID-LINK--

  • Googleapis.com. (n.d.). United States Patent. Retrieved from --INVALID-LINK--

  • Thieme. (2022). Synthesis of Belzutifan. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Manufacturing Process Development for Belzutifan, Part 5: A Streamlined Fluorination–Dynamic Kinetic Resolution Process. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Belzutifan. PubChem. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Belzutifan for the treatment of renal cell carcinoma. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Hypoxia Inducible Factor-2 (HIF-2) Inhibitor Belzutifan for VHL Treatment | Family Weekend 2024. Retrieved from --INVALID-LINK--

  • Oncology. (2022). Expert Commentary on the product profile of Belzutifan for Renal Cell Carcinoma. Retrieved from --INVALID-LINK--

References

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production, particularly within the pharmaceutical sector.[3][4] Its widespread adoption is due to mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of the requisite organoboron reagents.[5][6]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , a versatile fluorinated building block. The indenone core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the C-7 position via C-C bond formation opens a direct path to novel chemical entities for drug discovery programs. We will delve into the mechanistic rationale behind the protocol, offer a step-by-step guide for execution, and provide insights into optimization and troubleshooting to ensure reproducible success for researchers, scientists, and drug development professionals.

Mechanistic Rationale: A System of Interdependent Components

The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, base, and solvent system. Understanding the role of each component is critical for rational protocol design and troubleshooting. The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n (Active Catalyst) oa_step Oxidative Addition pd0->oa_step pd2_halide R¹-Pd(II)(X)L_n (Organopalladium Complex) oa_step->pd2_halide tm_step Transmetalation pd2_halide->tm_step pd2_r2 R¹-Pd(II)(R²)L_n tm_step->pd2_r2 re_step Reductive Elimination pd2_r2->re_step re_step->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) re_step->product r1x R¹-X (Aryl Halide) r1x->oa_step boronate [R²B(OH)₃]⁻ (Activated Boronate) boronate->tm_step base Base (e.g., OH⁻) boronic_acid R²B(OH)₂ base->boronic_acid boronic_acid->boronate

A simplified representation of the Suzuki-Miyaura catalytic cycle.
  • The Palladium Catalyst: The reaction is initiated by a Pd(0) species. For aryl bromides like our substrate, oxidative addition can be the rate-limiting step.[7] To facilitate this, bulky and electron-rich phosphine ligands are essential.[9] Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) dramatically enhance catalyst activity and stability, enabling the coupling of even challenging substrates.[5][10][11] The use of a well-defined pre-catalyst, which generates the active Pd(0) species in situ, is often preferred for reproducibility.[5]

  • The Organoboron Reagent: While boronic acids are common, they are susceptible to a key side reaction known as protodeboronation, where the C-B bond is cleaved by water or other protic sources, leading to reduced yields.[12][13] For valuable or complex syntheses, using more stable boronic esters, such as pinacol esters (Bpin), is a prudent strategy to mitigate this decomposition pathway.[13][14]

  • The Base: The base is not a mere spectator; it is a crucial activator.[15] Its primary role is to react with the boronic acid (or ester) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[16][17] The choice of base can significantly affect reaction outcomes. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common, with their strength and solubility influencing reaction rates.[12][15]

  • The Solvent System: The solvent must solubilize all components of the reaction, including the often-polar base and the nonpolar organic substrates. For this reason, mixtures of an aprotic organic solvent (like 1,4-dioxane, THF, or DMF) and water are frequently employed.[12][18] It is absolutely critical that the solvent is thoroughly degassed before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the undesirable homocoupling of the boronic acid reagent.[12][18]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Arylboronic Acid or Arylboronic Acid Pinacol Ester

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous powder

  • Solvent: 1,4-Dioxane (anhydrous) and Degassed Water

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard glassware for workup, silica gel for chromatography.

Reagent Stoichiometry

The following table outlines the quantities for a standard 0.5 mmol scale reaction.

ReagentMol. Wt. ( g/mol )Equiv.Amount (mg)Moles (mmol)
7-Bromo-4-fluoro-inden-1-one229.041.0114.50.50
Arylboronic AcidVaries1.2Varies0.60
Pd(dppf)Cl₂·CH₂Cl₂816.640.0312.20.015
K₂CO₃138.212.0138.21.00
1,4-Dioxane--2.5 mL-
Water--0.5 mL-

Experimental Workflow

Workflow Figure 2: General Experimental Workflow A 1. Reagent Addition (Solids charged to flask) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Reaction (Heat to 90 °C with stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Work-up (Cool, filter through Celite, extract) E->F Upon Completion G 7. Purification (Silica Gel Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

A step-by-step overview of the experimental procedure.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (114.5 mg, 0.50 mmol), the arylboronic acid (0.60 mmol), K₂CO₃ (138.2 mg, 1.00 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (12.2 mg, 0.015 mmol).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent Addition: Prepare the solvent mixture by adding 0.5 mL of water to 2.5 mL of anhydrous 1,4-dioxane. Degas this mixture by bubbling argon or nitrogen through it for 15-20 minutes. Under a positive pressure of inert gas, add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting bromo-indenone is consumed (typically 4-16 hours).

  • Work-up:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts.[19] Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-aryl-4-fluoro-2,3-dihydro-1H-inden-1-one product.[19]

Optimization and Troubleshooting

Even robust protocols may require optimization for different boronic acid coupling partners.

ParameterCommon Issues & Rationale for Change
Catalyst/Ligand Low Conversion: The chosen ligand may not be optimal. Screen more active Buchwald-type ligands (e.g., SPhos, XPhos) or their pre-catalysts, which are often more effective for challenging couplings.[5][11]
Base Low Yield / Ester Hydrolysis: If the substrate contains a base-sensitive group, K₂CO₃ may be too harsh. A milder base like potassium phosphate (K₃PO₄) or even potassium fluoride (KF) can be beneficial.[12][20] Conversely, for unreactive partners, a stronger base like Cs₂CO₃ may be required.
Solvent Poor Solubility / Slow Reaction: If reagents are not fully dissolved, the reaction can be sluggish. Alternative solvents like THF/water or DMF may improve solubility. For water-sensitive substrates, anhydrous conditions with a solvent like toluene and a base like K₃PO₄ might be necessary.[12]
Temperature Degradation / Side Products: The standard 90 °C may be too high for thermally sensitive substrates. Screen lower temperatures (e.g., 60-80 °C). For very unreactive aryl halides, a higher temperature may be needed.[18]

Common Problems:

  • Protodeboronation of Boronic Acid: Observed as the formation of a byproduct where the bromine on the starting material is replaced by hydrogen. Solution: Switch to the corresponding pinacol boronic ester (Bpin) or ensure strictly anhydrous conditions.[12][13]

  • Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid coupling with itself. Solution: This is almost always due to the presence of oxygen. Ensure the system and solvents are rigorously degassed.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic roles of each component, researchers can confidently execute this transformation and rationally troubleshoot any challenges that arise. This method serves as a powerful tool for the synthesis of novel indenone derivatives, facilitating the rapid exploration of chemical space in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Selective Nucleophilic Substitution on 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed experimental protocols for performing selective nucleophilic substitution on the C-7 bromine of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This substituted indanone is a valuable building block in medicinal chemistry and materials science. Due to the electronic nature of the substrate, classical nucleophilic aromatic substitution (SNAr) at the C-7 position is challenging. Therefore, this guide focuses on robust and high-yielding transition-metal-catalyzed cross-coupling methodologies, specifically the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the mechanistic underpinnings, explain the rationale behind the selection of catalysts, ligands, and bases, and provide step-by-step protocols suitable for implementation in a research and development setting.

Introduction and Strategic Overview

This compound (CAS 881189-73-7) is a bifunctional aromatic compound featuring two distinct halogen atoms and a cyclic ketone.[1][2] The selective functionalization of the C-Br bond in the presence of the C-F bond and the ketone moiety is a key synthetic challenge that enables the generation of diverse molecular scaffolds. The primary goal is the substitution of the bromine atom with nitrogen nucleophiles to form C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.

Analysis of the Substrate's Reactivity:

  • Electronic Effects: The ketone group at the C-1 position is a moderate electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. However, its activating effect (via resonance) is strongest at the ortho and para positions (C-2 and C-4). The bromine at C-7 is meta to the ketone, receiving minimal electronic activation for a classical SNAr mechanism.[3][4]

  • Leaving Group Ability: In transition-metal catalysis, the reactivity of aryl halides typically follows the trend I > Br > Cl > F.[5] This inherent reactivity difference strongly favors the oxidative addition of a low-valent metal catalyst (like Palladium(0) or Copper(I)) into the C-Br bond over the much stronger C-F bond.

Given this analysis, transition-metal-catalyzed cross-coupling is the most logical and effective strategy for selective C-7 substitution. This guide will focus on the two most powerful and widely adopted methods for this purpose.

Mechanistic Pathways and Rationale

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds from aryl halides.[6][7] The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle.

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide (Ar-Br) bond to form a Pd(II) complex. This is often the rate-determining step.

  • Ligand Exchange/Base-Mediated Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the product (Ar-NRR') is released, regenerating the active Pd(0) catalyst.[7]

Buchwald_Hartwig cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-Br(L) Oxidative Adduct Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (+ Ar-Br) Ar-Pd(II)-NRR'(L) Amido Complex Ar-Pd(II)-Br(L)->Ar-Pd(II)-NRR'(L) Amine Coordination & Deprotonation (+ HNRR', + Base) Ar-Pd(II)-NRR'(L)->Pd(0)L Product Ar-NRR' Ar-Pd(II)-NRR'(L)->Product Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Component Selection Rationale:

  • Palladium Precatalyst: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or pre-formed complexes like "G3" or "G4" palladacycles are commonly used. They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are essential. They promote reductive elimination, prevent catalyst decomposition, and enhance the rate of oxidative addition.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common for less sensitive substrates. For substrates with base-sensitive functional groups like ketones, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred to minimize side reactions.[10]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typically used.

Pathway B: Copper-Catalyzed N-Arylation (Ullmann Reaction)

The Ullmann reaction is a classical method for C-N bond formation that has seen a modern resurgence with the development of effective ligand systems. It often serves as a cost-effective alternative to palladium catalysis. The mechanism is thought to involve a Cu(I)/Cu(III) cycle.[11]

Catalytic Cycle:

  • Complex Formation: The amine nucleophile coordinates to the Cu(I) catalyst.

  • Oxidative Addition: The aryl bromide adds to the copper complex to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating a Cu(I) species.[11]

Ullmann_Reaction cluster_cycle Ullmann Condensation Catalytic Cycle Cu(I)X Active Cu(I) Catalyst LCu(I)-Nu Cu(I)-Amine Complex Cu(I)X->LCu(I)-Nu Ligand/Amine Coordination LCu(III)(X)Ar Cu(III) Intermediate LCu(I)-Nu->LCu(III)(X)Ar Oxidative Addition (+ Ar-X) LCu(III)(X)Ar->Cu(I)X Product Ar-Nu LCu(III)(X)Ar->Product Reductive Elimination

Caption: Catalytic cycle for Copper-catalyzed N-arylation.

Component Selection Rationale:

  • Copper Source: Copper(I) salts like CuI or Cu₂O are most common.

  • Ligand: While some Ullmann reactions can be performed without a ligand, the use of ligands such as L-proline, N,N-dimethylglycine, or diamines can significantly lower reaction temperatures and broaden the substrate scope.[11][12]

  • Base: A base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.

Experimental Protocols

Safety and Handling
  • This compound: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood.

  • Catalysts and Reagents: Palladium catalysts, phosphine ligands, and strong bases are hazardous. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and ligands. Use Schlenk techniques or a glovebox.

Protocol 1: Buchwald-Hartwig Amination with Morpholine

This protocol details a typical procedure for coupling the substrate with a cyclic secondary amine.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
7-Bromo-4-fluoro-inden-1-one229.05229 mg1.01.0
Morpholine87.12105 mg (0.12 mL)1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025 (5 mol% Pd)
XantPhos578.6843 mg0.0750.075
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-5 mL--

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XantPhos (43 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (0.12 mL, 1.2 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-fluoro-7-(morpholin-4-yl)-2,3-dihydro-1H-inden-1-one.

Protocol 2: Synthesis of 7-Amino-4-fluoro-2,3-dihydro-1H-inden-1-one using an Ammonia Equivalent

Directly using ammonia can be challenging due to its volatility and potential for side reactions. Using an ammonia surrogate like benzophenone imine, followed by hydrolysis, is a reliable alternative.[13][14]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
7-Bromo-4-fluoro-inden-1-one229.05229 mg1.01.0
Benzophenone imine181.24217 mg (0.20 mL)1.21.2
Pd(OAc)₂224.5011 mg0.050.05
BINAP622.6847 mg0.0750.075
Cesium Carbonate (Cs₂CO₃)325.82456 mg1.41.4
Anhydrous Dioxane-5 mL--

Procedure (Step 1: Coupling):

  • Set up an argon-flushed Schlenk flask as described in Protocol 1, charging it with the substrate (229 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), BINAP (47 mg, 0.075 mmol), and Cs₂CO₃ (456 mg, 1.4 mmol).

  • Add anhydrous dioxane (5 mL) followed by benzophenone imine (0.20 mL, 1.2 mmol).

  • Heat the reaction at 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts. Concentrate the filtrate. The crude imine intermediate is typically used directly in the next step.

Procedure (Step 2: Hydrolysis):

  • Dissolve the crude imine intermediate in tetrahydrofuran (THF, 10 mL).

  • Add 2 M aqueous HCl (5 mL) and stir vigorously at room temperature for 2-4 hours.

  • Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 7-amino-4-fluoro-2,3-dihydro-1H-inden-1-one.

Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Oven-dry Glassware Inert Inert Atmosphere (Ar/N2 Purge) Start->Inert Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Nucleophile Add Nucleophile Solvent->Nucleophile Heat Heat to Target Temp (e.g., 100 °C) Nucleophile->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Base is not strong enough or has poor solubility.3. Insufficient temperature or reaction time.4. Poor quality of solvent (not anhydrous).1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOtBu) or a more soluble one (e.g., K₃PO₄).3. Increase temperature (e.g., to 110-120 °C) and/or extend reaction time.4. Use freshly distilled or commercially available anhydrous solvents.
Side Product Formation 1. Hydrodehalogenation: (Replacement of Br with H). Caused by trace water or competitive reduction pathways.2. Reaction at C-F bond: Unlikely, but possible under very harsh conditions.3. Side reactions with ketone: Base-catalyzed aldol condensation or other reactions.1. Use rigorously dried reagents and solvents.2. This indicates the high selectivity for the C-Br bond is maintained.3. Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of NaOtBu.
Difficult Purification 1. Product is highly polar.2. Unreacted starting materials or catalyst residues co-elute.1. Add a small amount of triethylamine to the eluent to reduce tailing of amine products on silica gel.2. Filter the crude reaction mixture through a plug of silica or Celite® before concentration and full chromatography.

References

Application Notes and Protocols for the Use of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the Indenone Scaffold in Kinase Inhibitor Design

In the landscape of medicinal chemistry, the relentless pursuit of novel kinase inhibitors remains a cornerstone of oncological and immunological drug discovery. Kinases, through their role in signal transduction, represent critical nodes in cellular processes that, when dysregulated, can lead to diseases like cancer.[1][2] The indanone scaffold has emerged as a privileged structure, providing a rigid, three-dimensional framework amenable to synthetic elaboration for potent and selective kinase inhibition.[3]

This application note focuses on 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , a versatile building block for the synthesis of targeted kinase inhibitors. The strategic placement of three distinct functional handles—a reactive ketone, an aryl bromide suitable for cross-coupling, and a fluorine atom for modulating electronic properties and metabolic stability—makes this intermediate a powerful starting point for generating libraries of complex molecules.

We will detail a proposed synthetic pathway to generate potent Focal Adhesion Kinase (FAK) inhibitors, drawing from established methodologies for analogous structures.[4][5][6] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell survival, proliferation, migration, and invasion, making it a compelling therapeutic target.[1][2][7][8]

Target Profile: Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a key mediator of signals from integrins and growth factor receptors, integrating extracellular cues to control intracellular signaling pathways.[1][8] Its activation, initiated by autophosphorylation at Tyr397 upon integrin clustering, creates a docking site for Src family kinases. The resulting FAK/Src complex phosphorylates a host of downstream substrates, activating pro-survival and pro-proliferative pathways such as PI3K/Akt and MAPK/ERK.[1][7] In cancer, the overexpression and hyperactivation of FAK are correlated with tumor aggressiveness and metastasis.[2][7] Therefore, the development of small molecule inhibitors that target the ATP-binding site of FAK is a validated strategy for cancer therapy.[4][9]

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix (ECM) and growth factors to promote cancer cell proliferation and survival.

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK activates GF_Receptor Growth Factor Receptor GF_Receptor->FAK activates Src Src FAK->Src recruits & activates (pY397) PI3K PI3K FAK->PI3K activates RAS RAS FAK->RAS activates via Grb2/SOS Src->FAK fully activates Akt Akt PI3K->Akt activates Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) Akt->Transcription promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription promotes ECM Extracellular Matrix (ECM) ECM->Integrins binds GF Growth Factors GF->GF_Receptor binds

Caption: Simplified FAK signaling pathway in cancer.

Proposed Synthetic Route to FAK Inhibitors

The synthetic strategy hinges on the structural motif of potent FAK inhibitors, which often feature a hinge-binding heterocycle linked to a substituted core.[4][6] We propose a modular, two-part synthesis. First, the functionalization of the This compound core via a Suzuki-Miyaura cross-coupling reaction. Second, the coupling of this modified indanone with a suitable hinge-binding moiety, exemplified here by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This approach is inspired by the successful synthesis of 7-hydroxy-indenone derivatives as FAK inhibitors.[4]

Synthetic Workflow Diagram

Synthesis_Workflow A Start: 7-Bromo-4-fluoro- 2,3-dihydro-1H-inden-1-one B Step 1: Suzuki-Miyaura Coupling (Aryl Boronic Acid/Ester) A->B C Intermediate: 7-Aryl-4-fluoro- 2,3-dihydro-1H-inden-1-one B->C D Step 2: Ketone Reduction (e.g., NaBH4) C->D E Intermediate: 7-Aryl-4-fluoro- 2,3-dihydro-1H-inden-1-ol D->E F Step 3: Nucleophilic Aromatic Substitution (with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) E->F G Final Product: FAK Inhibitor F->G

Caption: Proposed workflow for FAK inhibitor synthesis.

Detailed Experimental Protocols

Note: These protocols are proposed based on established chemical literature.[4][10][11][12][13] Researchers should perform appropriate small-scale trials to optimize conditions for the specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Indenone Core

This protocol describes the palladium-catalyzed coupling of the aryl bromide with a representative boronic acid to install a key pharmacophore. The choice of the boronic acid allows for extensive Structure-Activity Relationship (SAR) exploration.

  • Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds between aryl halides and boronic acids/esters.[10][11] The use of a palladium catalyst, such as Pd(PPh₃)₄, and a base is standard. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., Dioxane/H₂O) can be critical for achieving high yields.[12]

  • Materials:

    • This compound

    • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-4-fluoro-2,3-dihydro-1H-inden-1-one intermediate.

Protocol 2: Reduction of the Indenone Ketone

This step converts the ketone to a hydroxyl group, which will serve as the nucleophile for the subsequent coupling reaction.

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, which avoids reduction of other functional groups. Methanol is a common protic solvent that facilitates the reaction.

  • Materials:

    • 7-Aryl-4-fluoro-2,3-dihydro-1H-inden-1-one intermediate

    • Sodium borohydride (NaBH₄) (1.5 equivalents)

    • Methanol, anhydrous

  • Procedure:

    • Dissolve the indenone intermediate (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Once complete, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 7-Aryl-4-fluoro-2,3-dihydro-1H-inden-1-ol, which can often be used in the next step without further purification.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) for Final Product Assembly

This final step couples the indenol intermediate with the 7H-pyrrolo[2,3-d]pyrimidine core, a common hinge-binding element in kinase inhibitors.[4][14][15]

  • Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the indenol, forming a more potent nucleophile (alkoxide). This alkoxide then displaces the chlorine atom on the electron-deficient pyrimidine ring.[4]

  • Materials:

    • 7-Aryl-4-fluoro-2,3-dihydro-1H-inden-1-ol intermediate

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equivalents)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the indenol intermediate (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and carefully add NaH (1.5 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography or preparative HPLC to obtain the target FAK inhibitor.

Data Presentation: Biological Activity of Analogous FAK Inhibitors

The following table presents biological data for FAK inhibitors synthesized using a similar 7-hydroxy-indenone scaffold, demonstrating the potential potency of compounds derived from the proposed workflow.[4][6]

Compound ID (Reference)FAK Enzymatic IC₅₀ (nM)Antiproliferative Activity (PA-1 Ovarian Cancer Cells, IC₅₀ in µM)
Compound 36 [4]1.890.057
Compound 19 [6]19.10.34 (MDA-MB-231)
Compound 25b [15]5.43.2 (A549)
TAE-226 [6]5.5Not Reported

Data is presented for illustrative purposes to highlight the potential of the indanone scaffold.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically functionalized starting material for the synthesis of novel kinase inhibitors. The proposed synthetic protocols, grounded in established and reliable chemical transformations, offer a clear and adaptable route to potent FAK inhibitors. The modular nature of this synthesis allows for the systematic exploration of SAR by varying the aryl group introduced via Suzuki coupling and by modifying the hinge-binding heterocycle. This approach enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, providing a robust platform for the development of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols: Functionalization of the Ketone Group in 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

The indanone scaffold is a privileged structural motif found in a wide array of biologically active molecules and natural products.[1][2] The specific derivative, this compound, represents a versatile starting material for the synthesis of novel therapeutic agents. The presence of the bromo and fluoro substituents offers opportunities for further structural diversification through cross-coupling reactions, while the ketone functionality serves as a key handle for introducing a variety of pharmacophoric groups. The electron-withdrawing nature of the halogen substituents is known to influence the reactivity of the carbonyl group, a critical consideration in planning synthetic transformations.[3]

This guide provides a comprehensive overview of established and effective methods for the functionalization of the ketone group in this compound. We will delve into the mechanistic underpinnings of each transformation, offering detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

I. Reduction of the Ketone: Accessing Chiral Indanols

The reduction of the ketone in this compound to the corresponding alcohol, 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, is a fundamental transformation that introduces a chiral center. The stereochemistry of this newly formed alcohol can significantly impact the biological activity of the final compound. Therefore, both non-selective and asymmetric reduction methods are presented.

A. Non-Selective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and convenient reducing agent for aldehydes and ketones.[4] It is generally preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance and ease of handling.

Scientific Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, facilitating the hydride attack.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add 1 M hydrochloric acid (HCl) at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

ParameterCondition
Reactant This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol
Temperature 0 °C
Workup 1 M HCl, Ethyl Acetate Extraction
B. Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

For the synthesis of enantiomerically pure indanols, an asymmetric reduction is essential. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[5][6][7][8][9]

Scientific Rationale: The CBS reduction utilizes a chiral oxazaborolidine catalyst which coordinates with borane to form a chiral Lewis acid complex. This complex then coordinates to the ketone in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl group, thus leading to the formation of a specific enantiomer of the alcohol.

Experimental Protocol: Asymmetric CBS Reduction

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF) (5 mL per mmol of catalyst).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq) dropwise to the catalyst solution at room temperature and stir for 15 minutes.

  • Substrate Addition: Cool the mixture to -20 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor by TLC.

  • Quenching: Upon completion, slowly add methanol at -20 °C to quench the excess borane.

  • Workup and Purification: Allow the mixture to warm to room temperature, concentrate under reduced pressure, and purify by column chromatography to yield the desired chiral indanol. The enantiomeric excess can be determined by chiral HPLC analysis.

cbs_reduction ketone This compound intermediate Chiral Oxazaborolidine-Borane Complex ketone->intermediate Coordination catalyst (R)- or (S)-CBS Catalyst catalyst->intermediate Forms borane BH3-SMe2 borane->intermediate Activates product Enantiomerically Enriched Indanol intermediate->product Hydride Transfer

Caption: CBS Reduction Workflow.

II. Reductive Amination: Synthesis of Chiral Indanamines

Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[10] This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.[4][10]

Scientific Rationale: The reaction begins with the condensation of the ketone with an amine (e.g., ammonia for a primary amine) to form a hemiaminal, which then dehydrates to an imine. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine C=N bond in the presence of the starting ketone. For the synthesis of chiral amines, enzymatic methods using transaminases have shown excellent enantioselectivity.[11]

Experimental Protocol: Reductive Amination with Ammonia

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • pH Adjustment: Adjust the pH of the solution to ~6 with glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) and stir the reaction at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench with water and basify with aqueous NaOH.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the crude amine by column chromatography to obtain 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine.

ReagentRole
Ammonium AcetateAmine Source
Glacial Acetic AcidCatalyst for Imine Formation
Sodium CyanoborohydrideReducing Agent

III. Wittig Reaction: Olefination to Indene Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a ketone or aldehyde with a phosphonium ylide (Wittig reagent).[12][13][14][15]

Scientific Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stability of the ylide influences the stereochemistry of the resulting alkene.

A. Preparation of the Phosphonium Ylide

The Wittig reagent is typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base.[13] For the introduction of a methylene group, methyltriphenylphosphonium bromide is the precursor.

Experimental Protocol: Preparation of Methylenetriphenylphosphorane

  • Salt Formation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Deprotonation: Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

B. Wittig Olefination

Experimental Protocol: Reaction with this compound

  • Ketone Addition: Cool the freshly prepared ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield 7-bromo-4-fluoro-1-methylene-2,3-dihydro-1H-indene.

wittig_reaction ketone This compound betaine Betaine Intermediate ketone->betaine ylide Phosphonium Ylide ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene Indene Derivative oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Wittig Reaction Mechanism.

IV. Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound.[16] This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the carbonyl carbon.

Scientific Rationale: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon to form a new C-C bond. The resulting magnesium alkoxide is then protonated in an acidic workup to yield a tertiary alcohol. Care must be taken to perform the reaction under anhydrous conditions as Grignard reagents are highly basic and react with protic solvents.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching: Cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry, and concentrate. Purify the crude tertiary alcohol by column chromatography.

ConsiderationRationale
Anhydrous Conditions Grignard reagents are strong bases and are quenched by protic solvents.
Inverse Addition Adding the ketone to the Grignard reagent can sometimes minimize side reactions.
Potential Side Reactions Halogen-metal exchange on the aromatic bromine is a possibility with excess Grignard reagent.

Conclusion

The functionalization of the ketone group in this compound opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The choice of reaction—be it reduction, reductive amination, olefination, or Grignard addition—will depend on the desired final structure and the strategic placement of key pharmacophoric elements. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this versatile indanone derivative. Careful consideration of the electronic effects of the halo-substituents and meticulous control of reaction conditions are paramount to achieving successful and reproducible outcomes.

References

Preparation of indanone-based libraries for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation of Indanone-Based Libraries for High-Throughput Screening

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products and clinically significant pharmaceuticals, including the Alzheimer's disease therapeutic, Donepezil.[1][2] Its rigid bicyclic framework provides a valuable template for the spatial presentation of functional groups, making it an attractive starting point for drug discovery campaigns. This document provides a comprehensive guide for the rational design, synthesis, and preparation of diverse indanone-based compound libraries tailored for high-throughput screening (HTS). We present detailed, field-proven protocols for two robust synthetic strategies—intramolecular Friedel-Crafts acylation and Nazarov cyclization—and outline a systematic workflow for library diversification. Crucially, we detail the subsequent quality control, compound management, and plating procedures that are essential to ensure the integrity and reliability of screening data, thereby bridging the gap between synthetic chemistry and biological discovery.

The Strategic Importance of the Indanone Scaffold in Drug Discovery

The indanone core is a recurring feature in molecules exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3] This versatility stems from its unique topology: a fused aromatic and aliphatic ring system that offers a structurally constrained, three-dimensional scaffold. This rigidity can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the indanone core possesses multiple, chemically distinct positions (on both the aromatic and cyclopentanone rings) that are amenable to substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The generation of a focused library around this "privileged" scaffold provides an efficient strategy for identifying novel hit compounds in HTS campaigns.[3][4]

Core Synthesis Methodologies for the Indanone Scaffold

The successful construction of a chemical library begins with a robust and scalable synthesis of the core scaffold. The chosen methodology must be high-yielding, tolerant of a range of functional groups on the starting materials, and amenable to parallel synthesis. Here, we detail two such powerful strategies.

Strategy A: Intramolecular Friedel-Crafts Acylation

This classical yet powerful method involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides to form the 1-indanone ring system.[5][6] The reaction is an electrophilic aromatic substitution, typically promoted by a strong Brønsted or Lewis acid.

Causality and Mechanistic Insight: The reaction is initiated by the activation of the carboxylic acid's carbonyl group by the acid catalyst, which generates a highly electrophilic acylium ion intermediate. This intermediate is then positioned to be attacked by the tethered, electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the stable, fused five-membered ring of the 1-indanone.[5] The requirement for anhydrous conditions is paramount, as water would readily quench the acylium ion intermediate, halting the cyclization.

G Start 3-Arylpropanoic Acid Activated Acylium Ion Intermediate Start->Activated + Catalyst - H₂O Cyclized Sigma Complex (Non-aromatic) Activated->Cyclized Intramolecular Electrophilic Attack Product 1-Indanone Product Cyclized->Product Deprotonation (Restores Aromaticity) Catalyst Acid Catalyst (e.g., PPA, NbCl₅) Product->Catalyst Catalyst Regenerated H2O H₂O G Chalcone Chalcone Precursor (Divinyl Ketone) Pentadienyl Pentadienyl Cation Chalcone->Pentadienyl + Acid Oxyallyl Oxyallyl Cation Pentadienyl->Oxyallyl 4π-Electrocyclization (Conrotatory) Enol Enol Intermediate Oxyallyl->Enol - H⁺ Indanone 1-Indanone Product Enol->Indanone Tautomerization Acid Acid (H⁺ or Lewis Acid) G Core Core 1-Indanone Scaffold Reaction Parallel Knoevenagel Condensation Core->Reaction Aldehydes Library of Aromatic Aldehydes (R₁-CHO, R₂-CHO, ... Rₙ-CHO) Aldehydes->Reaction Library Diverse Library of 2-Benzylidene-1-indanones Reaction->Library G cluster_0 Synthesis & Purification cluster_1 Quality Control (QC) cluster_2 Compound Management & Plating Crude Crude Library Compounds Purify Parallel Purification (Prep-HPLC) Crude->Purify Pure Purified Compounds Purify->Pure QC_Checks QC Analysis: 1. LC-MS (Identity) 2. HPLC/UPLC (Purity >95%) 3. qNMR (Concentration) Pure->QC_Checks DB Register in LIMS Database QC_Checks->DB Stock Prepare DMSO Stock Solutions (e.g., 10 mM) DB->Stock Plating Automated Liquid Handling: Create Assay-Ready Plates (e.g., 384-well) Stock->Plating Storage Store Plates (-20°C or -80°C, Low Humidity) Plating->Storage

References

Application Notes: 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one as a Key Building Block for Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indanone Scaffold in Neurodegenerative Disease Research

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a formidable challenge to modern medicine, necessitating the urgent development of effective therapeutic agents.[1] The indanone scaffold has emerged as a highly promising structural motif in the design of such agents.[2] Its rigid framework provides a versatile platform for the strategic placement of pharmacophoric elements, enabling interaction with key biological targets implicated in neurodegeneration. Notably, the blockbuster Alzheimer's drug, Donepezil, features an indanone core, underscoring the clinical significance of this chemical entity.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, functionalized indanone derivative, 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , in the synthesis of potent neuroprotective agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of the resulting compounds.

Physicochemical Properties of the Core Synthon

This compound is a solid at room temperature with a melting point of 135-137 °C. Its structure is characterized by an indanone core with a bromine atom at the 7-position and a fluorine atom at the 4-position. These halogen substitutions are not merely passive elements; they are strategically positioned to serve as synthetic handles for further molecular elaboration and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

PropertyValue
Molecular FormulaC₉H₆BrFO
Molecular Weight229.05 g/mol
AppearanceSolid
Melting Point135-137 °C

Synthetic Strategy: Leveraging the Halogen Substituents for Molecular Diversification

The bromine and fluorine atoms on the indanone ring are key to the synthetic utility of this building block. The bromine atom, in particular, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 7-position, enabling the exploration of structure-activity relationships. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability and blood-brain barrier penetration of the final compounds.[3]

A prevalent strategy in the design of neuroprotective agents based on the indanone scaffold is the introduction of a piperidine or similar nitrogen-containing heterocycle.[4][5] This is often achieved through an aldol condensation reaction between the indanone and a suitably functionalized aldehyde, such as N-benzyl-4-formylpiperidine.[6]

Below is a conceptual workflow illustrating the synthesis of a potential neuroprotective agent from this compound.

G A This compound C Aldol Condensation A->C B N-benzyl-4-formylpiperidine B->C D Indanone-Piperidine Hybrid (Intermediate) C->D Base, Solvent F Suzuki-Miyaura Coupling D->F E Arylboronic Acid E->F G Final Neuroprotective Agent F->G Pd Catalyst, Base, Solvent

Caption: Synthetic workflow for a neuroprotective agent.

Experimental Protocol: Synthesis of an Indanone-Piperidine Hybrid

This protocol details the synthesis of a representative indanone-piperidine hybrid, a class of compounds known for their cholinesterase inhibitory activity.

Part 1: Aldol Condensation to Form the Indanone-Piperidine Intermediate

Objective: To synthesize 2-((1-benzylpiperidin-4-yl)methylene)-7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Materials:

  • This compound

  • N-benzyl-4-formylpiperidine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol at room temperature.

  • To this solution, add N-benzyl-4-formylpiperidine (1.1 eq).

  • In a separate beaker, prepare a solution of NaOH (2.0 eq) in a minimal amount of water and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash with copious amounts of deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure intermediate.

Expected Outcome: A solid product with a defined melting point. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield75-85%
Purity (by HPLC)>98%

Mechanism of Action: Multi-Targeting in Neurodegeneration

Indanone derivatives often exhibit a multi-target mode of action, which is highly advantageous for treating complex neurodegenerative diseases.[7] The primary mechanism for many indanone-piperidine hybrids is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased in the brain, which is beneficial for cognitive function in Alzheimer's disease.[2]

Beyond cholinesterase inhibition, these compounds can also exhibit other neuroprotective effects, such as:

  • Anti-amyloid aggregation: Some derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[7]

  • Antioxidant properties: The indanone scaffold can be modified to include moieties with antioxidant activity, helping to mitigate oxidative stress, which is implicated in neuronal cell death.[7]

  • Monoamine Oxidase (MAO) Inhibition: Certain indanone derivatives have been shown to inhibit MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters like serotonin and dopamine. This can be beneficial in both Alzheimer's and Parkinson's diseases.[2][3]

The following diagram illustrates the central role of acetylcholinesterase inhibition in Alzheimer's disease therapy.

G A Cholinergic Neuron B Acetylcholine (ACh) Release A->B C Synaptic Cleft B->C E ACh Receptors C->E ACh binds F Acetylcholinesterase (AChE) C->F ACh degradation I Increased ACh in Synapse C->I D Postsynaptic Neuron E->D H Choline + Acetate F->H G Indanone-Piperidine Hybrid (Inhibitor) G->F Inhibition I->E Increased binding J Enhanced Cholinergic Neurotransmission I->J

References

Application Note: Investigating the Therapeutic Potential of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature shared across these conditions is a state of chronic, low-grade inflammation and dysregulated cellular energy metabolism. The indanone scaffold has emerged as a versatile pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] Halogenated indanone derivatives, in particular, are of significant interest as their unique electronic properties can enhance binding affinity and modulate activity against various therapeutic targets.

This application note focuses on 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , a halogenated indanone derivative, as a potential candidate for metabolic disease research. While direct biological studies on this specific compound are nascent, its structural similarity to other biologically active indanones suggests it may modulate key pathways involved in metabolic regulation and inflammation.[1][3] This guide provides a framework for investigating its therapeutic potential, outlining hypothesized mechanisms of action and providing detailed protocols for in vitro validation.

Compound Profile: this compound

PropertyValue
CAS Number 881189-73-7
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Solid
Structure

Note: The image is a representative structure of an indanone core.

Part 1: Hypothesized Mechanism of Action in Metabolic Disease

Based on in silico and in vitro studies of structurally related indanone derivatives, we hypothesize that this compound may exert beneficial metabolic effects through a dual mechanism: activation of AMP-activated protein kinase (AMPK) and inhibition of pro-inflammatory pathways .[1][3]

1.1 Activation of AMPK: The Master Metabolic Regulator

AMPK is a critical cellular energy sensor that, when activated during times of low energy (high AMP:ATP ratio), orchestrates a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.[4][5] AMPK activation in key metabolic tissues leads to:

  • Increased glucose uptake in skeletal muscle and adipose tissue.

  • Enhanced fatty acid oxidation in the liver and muscle.

  • Suppression of hepatic gluconeogenesis (glucose production).

Several small molecules, including some indanone analogs, have been shown to activate AMPK, making it a prime target for anti-diabetic drug development.[1][4][6]

1.2 Inhibition of Pro-inflammatory Pathways (COX-1/2, TNF-α)

Chronic inflammation is a key driver of insulin resistance. Pro-inflammatory mediators, such as prostaglandins (produced by cyclooxygenase enzymes, COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α), can interfere with insulin signaling.[7] Indanone derivatives have demonstrated anti-inflammatory properties, with some showing binding affinity for COX-1, COX-2, and TNF-α in computational studies.[1][3] By mitigating inflammatory signaling, this compound could potentially improve insulin sensitivity.

The interplay between these pathways is crucial. AMPK activation itself can have anti-inflammatory effects, creating a synergistic potential for therapeutic benefit.

Diagram: Proposed Signaling Pathways for Indanone Derivatives in Metabolic Regulation

G cluster_metabolic Metabolic Stress (e.g., High Glucose/Lipids) cluster_inflammation Inflammatory Response cluster_compound cluster_cellular_response Cellular Response Metabolic_Stress Metabolic Stress Inflammation Inflammation Metabolic_Stress->Inflammation induces Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance promotes COX COX-1 / COX-2 COX->Inflammation TNFa TNF-α TNFa->Inflammation Indanone 7-Bromo-4-fluoro- 2,3-dihydro-1H-inden-1-one Indanone->COX Inhibits (?) Indanone->TNFa Inhibits (?) AMPK AMPK Activation Indanone->AMPK Activates (?) AMPK->Inflammation inhibits Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake FAO ↑ Fatty Acid Oxidation AMPK->FAO Metabolic_Health Improved Metabolic Health Glucose_Uptake->Metabolic_Health FAO->Metabolic_Health Insulin_Resistance->Metabolic_Health antagonizes

Caption: Hypothesized dual-action mechanism of the indanone derivative.

Part 2: Experimental Protocols for In Vitro Validation

The following protocols provide a robust framework for the initial in vitro screening of this compound.

2.1 Protocol 1: In Vitro AMPK Kinase Activity Assay (Cell-Free)

Objective: To determine if the test compound directly activates the AMPK enzyme complex in a purified, cell-free system. This is a critical first step to distinguish direct activators from compounds that act upstream in a cellular context.

Materials:

  • Recombinant human AMPK (α1/β1/γ1) heterotrimer (e.g., from Promega or similar).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase activity detection system.

  • SAMS peptide (HMRSAMSGLHLVKRR), a known AMPK substrate.

  • ATP, AMP, DTT, MgCl₂, Tris buffer.

  • This compound, dissolved in DMSO to create a 10 mM stock.

  • A-769662 (a known direct AMPK activator) as a positive control.[6]

Procedure:

  • Prepare Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT. For activation, also include 100 µM AMP.

  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control (A-769662) in the kinase buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted compound or vehicle (DMSO control).

    • 2 µL of recombinant AMPK enzyme diluted in kinase buffer.

    • 2 µL of a mix of SAMS peptide and ATP (final concentrations typically 200 µM and 10-25 µM, respectively, but should be optimized based on enzyme kinetics).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ system as per the manufacturer's protocol. This involves two steps:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the light output via a luciferase reaction.

  • Data Analysis: Calculate the percent activation relative to the vehicle control. Plot the results as a dose-response curve and determine the EC₅₀ (the concentration required for 50% of maximal activation).

2.2 Protocol 2: COX-1 and COX-2 Inhibition Assay (Cell-Free)

Objective: To assess the compound's ability to inhibit the activity of the COX-1 and COX-2 isoenzymes, indicating its anti-inflammatory potential.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes (e.g., from Cayman Chemical).

  • COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar.[8]

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe).

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as controls.

  • This compound (10 mM stock in DMSO).

Procedure:

  • Prepare Assay Buffer: Use the 0.1 M Tris-HCl, pH 8.0 buffer provided in the kit.

  • Compound Dilution: Prepare serial dilutions of the test compound and controls in assay buffer (final DMSO ≤1%).

  • Reaction Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme + vehicle), background (no enzyme), and inhibitor tests (enzyme + test compound).

  • Pre-incubation: Add 150 µL of assay buffer, 10 µL of heme (cofactor), and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. Then add 10 µL of the diluted test compound or vehicle. Incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells to start the reaction.

  • Colorimetric Detection: Immediately add 20 µL of the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, producing a colored product.

  • Measure Absorbance: Read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

2.3 Protocol 3: Cell-Based TNF-α Secretion Assay

Objective: To determine if the compound can suppress the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with an inflammatory agent.

Materials:

  • RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli to stimulate inflammation.

  • This compound (10 mM stock in DMSO).

  • Dexamethasone as a positive control for TNF-α inhibition.

  • Human or Mouse TNF-α ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems).[9]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound or controls. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[10] Maintain a set of unstimulated control wells (no LPS) and stimulated vehicle control wells (LPS + vehicle).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours. This is the optimal time frame for peak TNF-α secretion in response to LPS.[11]

  • Collect Supernatant: After incubation, centrifuge the plate at low speed (300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

  • ELISA for TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[9][12] This typically involves:

    • Coating a plate with a capture antibody.

    • Adding the supernatants to allow TNF-α to bind.

    • Adding a detection antibody.

    • Adding an enzyme-substrate solution to generate a colorimetric signal.

    • Reading the absorbance and calculating the concentration against a standard curve.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value. It is also advisable to perform a cell viability assay (e.g., MTS or MTT) in parallel to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

Part 3: Data Interpretation and Future Directions

Interpreting Initial Results

AssayFavorable OutcomeInterpretation
AMPK Kinase Assay Low EC₅₀ valueThe compound is a direct and potent activator of the AMPK enzyme.
COX Inhibition Assay Low IC₅₀ values; selectivity for COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects.The compound has direct anti-inflammatory properties via inhibition of prostaglandin synthesis.
TNF-α Secretion Assay Low IC₅₀ value without significant cytotoxicity.The compound can suppress a key inflammatory signaling pathway in a cellular context.

Future Directions

If the in vitro results are promising, subsequent studies should be designed to translate these findings into a more physiologically relevant context:

  • Cell-Based Metabolic Assays: Investigate the downstream effects of AMPK activation, such as measuring glucose uptake in L6 myotubes or C2C12 muscle cells, or assessing fatty acid oxidation using a Seahorse XF Analyzer.

  • In Vivo Efficacy Studies: Evaluate the compound in animal models of metabolic disease, such as diet-induced obese (DIO) mice or db/db mice. Key endpoints would include blood glucose levels, insulin tolerance, body weight, and liver triglyceride content.

  • Pharmacokinetic and Safety Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile, to determine its viability as a potential drug candidate.

By following this structured investigational approach, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent for the treatment of metabolic diseases.

References

Application Notes & Protocols: High-Purity Isolation of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a key substituted indanone intermediate in medicinal chemistry and drug development. Its halogenated framework is a versatile scaffold for constructing complex molecules with potential therapeutic applications. The purity of this building block is paramount, as the presence of impurities such as regioisomers, unreacted starting materials, or by-products can lead to undesired side reactions, complicate structural elucidation, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).[1] This guide provides detailed protocols and technical insights into the principal techniques for purifying crude this compound to meet the stringent purity requirements of pharmaceutical research.

Chapter 1: Foundational Purification Strategies

The selection of a purification strategy is dictated by the nature and quantity of impurities, as well as the desired scale of the final product. For halogenated indanones, the two most effective and widely adopted methods are silica gel column chromatography and recrystallization. Often, a preliminary liquid-liquid extraction is employed as a crude work-up step to remove the bulk of acidic or basic residues post-synthesis.

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. It is an effective first-pass purification to remove inorganic salts and highly polar or ionizable impurities.

  • Column Chromatography: A highly versatile technique that separates components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase.[2] It is particularly effective for separating compounds with close polarities, such as regioisomers, which are common impurities in the synthesis of substituted indanones.[3]

  • Recrystallization: This method relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[4] When a solution saturated with the crude product at a high temperature is cooled, the desired compound, being less soluble at lower temperatures, crystallizes out, leaving impurities behind in the mother liquor.[3]

Chapter 2: Preparatory Work-up: Liquid-Liquid Extraction

Before proceeding to high-resolution purification, a standard aqueous work-up is essential to remove inorganic by-products and unreacted acidic or basic reagents from the crude reaction mixture.

Protocol 2.1: General Aqueous Work-up
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities. Be cautious of potential pressure buildup from CO₂ evolution. Drain the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude solid product, which can then be subjected to further purification.

start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash1 Wash with 1 M HCl dissolve->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na2SO4 wash3->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Further Purification concentrate->end

Figure 1: Workflow for liquid-liquid extraction work-up.

Chapter 3: High-Resolution Purification by Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or when regioisomeric impurities are present. The polarity of the ketone functional group in this compound makes it well-suited for separation on silica gel.[2][5]

Protocol 3.1: Silica Gel Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude product in a solvent like DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity. A common starting point for indanones is a mixture of hexane and ethyl acetate.[2][5]

    • Optimize the solvent system to achieve a retention factor (Rƒ) for the desired product between 0.2 and 0.4, ensuring clear separation from impurities.[2]

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[2]

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system, starting with a lower polarity (e.g., 10% ethyl acetate in hexane).

    • Collect fractions in an ordered array of test tubes or flasks.

    • Gradually increase the solvent polarity (gradient elution) if necessary to elute the desired compound and more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Isolate Crystals via Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry product Purified Crystalline Product dry->product

References

Troubleshooting & Optimization

Technical Support Center: 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Low Yields

Welcome to the technical support center for the synthesis of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable intermediate. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of 3-(4-bromo-2-fluorophenyl)propanoic acid. We will explore common pitfalls and provide field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows little to no conversion to the desired indanone. What are the primary causes?

Low or no product formation is a common issue in Friedel-Crafts acylation, often stemming from problems with the catalyst, substrate, or reaction conditions.[1]

  • Probable Cause A: Inappropriate or Inactive Catalyst

    The cyclization is an electrophilic aromatic substitution reaction that requires a potent Brønsted or Lewis acid to generate the key acylium ion intermediate.[2] If the catalyst is unsuitable or has been deactivated, the reaction will not proceed.

    Solutions:

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2][3] Any water in the glassware, solvent, or starting materials will rapidly deactivate the catalyst. Always use flame-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Evaluate Your Catalyst Choice: The aromatic ring of the precursor is substituted with two halogens (Bromo and Fluoro), which are electron-withdrawing and thus deactivate the ring toward electrophilic attack.[2][3] A standard Lewis acid may not be potent enough. Consider stronger acid systems.

      • Polyphosphoric Acid (PPA): A traditional and effective dehydrating agent and catalyst for this type of cyclization.[1] However, it is highly viscous and often requires high temperatures.

      • Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H): An excellent, less viscous alternative to PPA that often provides better yields under milder conditions.[4] Its lower viscosity improves mixing and heat transfer, which is a significant practical advantage.[5]

      • Superacids (e.g., Triflic Acid, TfOH): For highly deactivated substrates, a superacid catalyst may be necessary to drive the reaction to completion.[1][6]

  • Probable Cause B: Sub-Optimal Reaction Temperature

    Temperature is a critical parameter. Too low, and the activation energy for the cyclization will not be overcome; too high, and you risk decomposition of the starting material or product.[3]

    Solutions:

    • Optimize Temperature: If using PPA, temperatures of 120-150 °C are typical.[5] With Eaton's Reagent, you can often achieve success at lower temperatures, typically in the 80-100 °C range.[5] It is advisable to start at the lower end and slowly increase the temperature while monitoring the reaction by TLC or HPLC.

    • Avoid Prolonged Heating: Once the reaction has reached completion (as determined by monitoring), proceed with the work-up. Unnecessarily long reaction times at high temperatures can lead to the formation of polymeric byproducts.[1][7]

Question 2: I am forming the product, but my isolated yield is consistently poor after work-up and purification. What's going wrong?

Product loss during the isolation and purification stages can be a significant contributor to low overall yield. This is often related to the work-up procedure or challenges in separating the product from impurities.

  • Probable Cause A: Difficult Reaction Work-up

    Quenching a reaction mixture containing a large amount of strong acid like PPA can be challenging.

    Solutions:

    • Careful Quenching: The work-up of PPA reactions is often highly exothermic. The reaction mixture should be cooled to room temperature and then quenched very slowly by pouring it onto a vigorously stirred slurry of crushed ice. This helps to dissipate the heat and prevent degradation of the product.

    • Consider a Milder Reagent: As previously mentioned, the work-up for reactions using Eaton's Reagent is significantly simpler and less exothermic, which can directly translate to higher isolated yields.[5]

  • Probable Cause B: Inefficient Purification

    The crude product may contain unreacted starting material, polymeric tars, or other side products that are difficult to separate.

    Solutions:

    • Column Chromatography: This is the most reliable method for purifying indanones.[7] A silica gel column using a gradient solvent system, such as 0% to 20% ethyl acetate in hexanes, is typically effective at separating the desired product from both more polar and less polar impurities.[7][8]

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective final step to remove minor impurities.[7] Solvents like ethanol or methanol can be attempted. However, this method is less effective at removing oily or polymeric residues.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this cyclization: PPA or Eaton's Reagent?

Both are effective, but Eaton's Reagent offers several advantages. PPA is a classic, powerful dehydrating agent but its high viscosity makes it difficult to stir, especially at scale, and it requires high reaction temperatures.[5] Eaton's Reagent is a solution of P₂O₅ in methanesulfonic acid, making it much less viscous and easier to handle.[4] It often promotes cyclization at lower temperatures and results in cleaner reactions with simpler, less hazardous work-ups, frequently leading to higher isolated yields.[5][9]

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent
Viscosity Very high, difficult to stirLow viscosity, easy to handle
Reaction Temp. Typically higher (120-150 °C)Generally lower (80-100 °C)
Work-up Difficult, highly exothermic quenchSimpler, less exothermic quench
Handling Difficult to dispense and cleanEasy to pour and handle
Typical Outcome Effective, but can produce byproductsOften cleaner reactions, higher yields

Q2: Can I use the corresponding acyl chloride instead of the carboxylic acid?

Yes. An alternative route is to first convert the 3-(4-bromo-2-fluorophenyl)propanoic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride). This acyl chloride can then be cyclized using a stoichiometric amount of a Lewis acid catalyst like AlCl₃ in an anhydrous solvent.[2][10][11] This is the classic intramolecular Friedel-Crafts acylation pathway. The main advantage of the PPA or Eaton's Reagent method is that it's a one-step process starting directly from the carboxylic acid.

Q3: How critical are anhydrous conditions for this reaction?

They are absolutely critical. Water reacts with and deactivates the catalysts used in Friedel-Crafts reactions.[1][3] This is especially true for Lewis acids like AlCl₃, but also applies to PPA and Eaton's Reagent, which function as dehydrating agents. Failure to exclude moisture is one of the most common reasons for reaction failure.

Visualized Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low yields in your reaction.

TroubleshootingWorkflow cluster_conversion Conversion Issues cluster_isolation Isolation Issues start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion Poor good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion Good catalyst Catalyst Problem? low_conversion->catalyst conditions Sub-optimal Conditions? low_conversion->conditions material Starting Material Issue? low_conversion->material sol_catalyst1 Ensure Anhydrous Conditions catalyst->sol_catalyst1 Yes sol_catalyst2 Switch to Stronger Catalyst (e.g., Eaton's Reagent) catalyst->sol_catalyst2 Yes sol_conditions Optimize Temperature & Reaction Time conditions->sol_conditions Yes sol_material Purify/Dry Starting Material material->sol_material Yes workup Work-up Loss? good_conversion->workup purification Purification Loss? good_conversion->purification sol_workup Slow, Careful Quenching on Ice workup->sol_workup Yes sol_purification Optimize Column Chromatography (Solvent System, Loading) purification->sol_purification Yes

Caption: A stepwise workflow for troubleshooting low yields.

Simplified Reaction Mechanism

This diagram illustrates the key steps of the intramolecular Friedel-Crafts acylation catalyzed by a Brønsted acid like PPA or Eaton's Reagent.

ReactionMechanism cluster_mech Intramolecular Friedel-Crafts Acylation Start 3-(Aryl)propanoic Acid + Acid Catalyst (H+) Activated Activated Carbonyl Intermediate Start->Activated Protonation Acylium Acylium Ion (Electrophile) Activated->Acylium Loss of H2O Cyclization Electrophilic Attack (Ring Closure) Acylium->Cyclization Intramolecular Attack Sigma Sigma Complex (Cationic Intermediate) Cyclization->Sigma Product Deprotonation & Aromatization Sigma->Product -H+

Caption: Simplified mechanism of acid-catalyzed indanone formation.

Experimental Protocols

Protocol 1: Optimized Synthesis using Eaton's Reagent

This protocol provides a robust method for the cyclization of 3-(4-bromo-2-fluorophenyl)propanoic acid.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere, add Eaton's Reagent (10 parts by weight relative to the starting material, e.g., 50 g for 5 g of acid).

  • Reagent Addition: While stirring, add 3-(4-bromo-2-fluorophenyl)propanoic acid (1.0 eq) to the Eaton's Reagent in one portion.

  • Reaction: Heat the mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC (typically 2-4 hours).

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g) in a large beaker.

  • Extraction: After the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in hexane and pack a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the prepared column.

  • Elution: Elute the column with a solvent gradient, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate (e.g., from 0% to 20% ethyl acetate).

  • Fraction Collection: Collect fractions based on the elution profile observed by TLC.

  • Analysis and Concentration: Combine the fractions containing the pure product (as determined by TLC or HPLC analysis), and remove the solvent under reduced pressure to yield the purified this compound as a solid.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges you may encounter with this substrate.

Understanding the Substrate: this compound

The substrate, this compound, presents a unique set of electronic and steric features that must be considered when optimizing cross-coupling reactions. The presence of an electron-withdrawing ketone and a fluorine atom can influence the reactivity of the aryl bromide. Understanding these characteristics is the first step toward successful coupling.

Troubleshooting Guide: A Deeper Dive into Catalyst Loading Optimization

This section is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. I'm using a standard catalyst loading of 1-2 mol%. What should be my first troubleshooting step?

A1: A low or non-existent yield with standard catalyst loading often points to issues with catalyst activity or stability rather than the loading itself being the primary problem. Before increasing the catalyst amount, which can lead to increased costs and side reactions, a systematic evaluation of the reaction parameters is crucial.

Causality and Recommended Actions:

  • Catalyst and Ligand Choice: The combination of a palladium precursor and a ligand is critical for the success of the reaction.[1] For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

    • Action: If you are using a general-purpose catalyst like Pd(PPh₃)₄, consider switching to a more specialized system. A good starting point would be to screen a panel of Buchwald or Fu-type ligands (e.g., XPhos, SPhos, RuPhos, or P(t-Bu)₃) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling.[3] An inappropriate base can lead to poor reaction kinetics or degradation of the boronic acid.

    • Action: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. For substrates prone to protodeboronation, using anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[4]

  • Solvent and Temperature: The solubility of all reaction components and the reaction temperature significantly impact the reaction rate.

    • Action: Ensure your solvent (e.g., dioxane, toluene, or DMF) effectively dissolves all reagents. A small amount of water is often beneficial in Suzuki couplings.[2] If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-100 °C) can improve the yield, but be mindful of potential catalyst decomposition at excessively high temperatures.[5]

Workflow for Initial Troubleshooting:

troubleshooting_workflow start Low/No Yield at 1-2 mol% Catalyst catalyst_ligand Screen Catalyst/Ligand Systems (e.g., Buchwald, Fu ligands) start->catalyst_ligand Step 1 base Optimize Base (e.g., K3PO4, Cs2CO3, KF) catalyst_ligand->base Step 2 solvent_temp Adjust Solvent & Temperature (e.g., Dioxane/H2O, 80-100°C) base->solvent_temp Step 3 evaluate Evaluate Yield solvent_temp->evaluate evaluate->catalyst_ligand No Improvement (Re-evaluate) success High Yield evaluate->success Improved further_opt Further Optimization (Lower Catalyst Loading) success->further_opt

Caption: Initial troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Q2: I have screened various catalysts and conditions for a Buchwald-Hartwig amination and found a promising system, but the reaction stalls at ~50% conversion. Should I simply double the catalyst loading?

A2: While increasing the catalyst loading might seem like a straightforward solution, it's often a sign of underlying catalyst deactivation. Simply adding more catalyst without understanding the root cause can be inefficient and may not lead to full conversion.

Causality and Recommended Actions:

  • Catalyst Deactivation: Palladium catalysts can deactivate through several pathways, including the formation of inactive palladium black, ligand degradation, or the formation of off-cycle, stable complexes.[5]

    • Action:

      • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

      • Ligand Choice: Some ligands are more robust than others. If you suspect ligand degradation, consider switching to a more sterically hindered and electron-rich ligand, which can better stabilize the palladium center. N-heterocyclic carbene (NHC) ligands are also known for their high stability.

      • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. Oxygen can lead to the formation of inactive palladium oxides.

  • Incomplete Deprotonation of the Amine: The base must be strong enough to deprotonate the amine to form the active nucleophile.

    • Action: If you are using a weaker base (e.g., K₂CO₃), consider switching to a stronger base like NaOt-Bu or LHMDS.[6] Be mindful of the functional group tolerance of your substrate with stronger bases.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.

    • Action: This can be a more challenging issue to resolve. Sometimes, a change in ligand can mitigate product inhibition. Running the reaction at a more dilute concentration might also help.

Experimental Protocol for Diagnosing Catalyst Deactivation:

  • Set up the reaction under the previously optimized conditions.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction stalls, divide the reaction mixture into two equal portions.

  • To one portion, add an additional amount of the palladium precatalyst and ligand (e.g., half of the initial loading).

  • To the other portion, add an additional amount of the amine and base.

  • Continue to monitor both reactions. If the reaction with additional catalyst proceeds to completion while the other does not, catalyst deactivation is the likely culprit.

Frequently Asked Questions (FAQs)

Q: What is a typical starting catalyst loading for a screening experiment with this compound?

A: For initial screening of catalysts and ligands, a loading of 1-3 mol% of the palladium precursor and a corresponding ratio of ligand (e.g., 1:1.2 Pd:ligand for monodentate ligands) is a reasonable starting point. Once an effective catalyst system is identified, the loading can be optimized downwards.

Q: Can I use a pre-catalyst for my cross-coupling reaction?

Q: My reaction mixture turns black, and the reaction stops. What does this indicate?

A: The formation of a black precipitate is often indicative of the formation of palladium black, which is an inactive, agglomerated form of palladium.[5] This suggests catalyst decomposition. To mitigate this, you can try using a more robust ligand, lowering the reaction temperature, or ensuring a strictly inert atmosphere.

Q: How low can I realistically expect to reduce the catalyst loading for an industrial-scale synthesis?

A: With proper optimization, catalyst loadings for efficient cross-coupling reactions can often be reduced to the parts-per-million (ppm) level, especially for Suzuki-Miyaura and Heck reactions.[7] However, the optimal loading will depend on the specific substrates, catalyst system, and reaction conditions. For a new transformation, aiming for a loading in the range of 0.1 to 0.01 mol% is a good initial optimization target after identifying the best catalyst system.

Q: Does the fluorine atom on the indenone ring affect the cross-coupling reaction?

A: Yes, the fluorine atom, being an electron-withdrawing group, can make the aryl bromide more electron-deficient. This can facilitate the oxidative addition step of the catalytic cycle. However, the overall electronic nature of the substrate is a combination of all substituents, and empirical optimization is always necessary.

Data and Protocols

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, or P(t-Bu)₃K₃PO₄ or Cs₂CO₃Dioxane/H₂O (10:1)80-1001-2
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃RuPhos, BrettPhos, or XantphosNaOt-Bu or LHMDSToluene or Dioxane80-1101-3
Heck Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile100-1200.5-2
Sonogashira PdCl₂(PPh₃)₂/CuI(none)Et₃N or PiperidineTHF or DMF25-601-5 (Pd), 2-10 (CuI)
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for each specific boronic acid partner. A similar substrate, 7-Bromo-1-tetralone, has been successfully coupled using related conditions.[8]

  • To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.012-0.024 equiv.).

  • Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent (e.g., dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship for Catalyst System Selection:

catalyst_selection substrate This compound (Electron-deficient Aryl Bromide) reaction_type Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) substrate->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C bond buchwald Buchwald-Hartwig reaction_type->buchwald C-N bond heck Heck reaction_type->heck C-C (alkene) sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) ligand_suzuki Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) suzuki->ligand_suzuki ligand_buchwald Select Specialized Ligand (e.g., RuPhos, BrettPhos) buchwald->ligand_buchwald ligand_heck Standard Phosphine Ligand (e.g., P(o-tol)3) heck->ligand_heck ligand_sonogashira Often Ligandless (with CuI co-catalyst) sonogashira->ligand_sonogashira optimization Optimize Catalyst Loading, Base, Solvent, Temperature ligand_suzuki->optimization ligand_buchwald->optimization ligand_heck->optimization ligand_sonogashira->optimization

Caption: Decision-making workflow for selecting a catalyst system.

References

Technical Support Center: Managing Regioselectivity in Reactions Involving 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in reactions involving this versatile building block. The unique substitution pattern of this indanone presents both opportunities and challenges in synthetic chemistry. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering explanations grounded in mechanistic principles and providing actionable solutions.

Issue 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a mixture of products or reaction at the fluorine position. How can I favor coupling at the C-Br bond?

A: This is a common challenge stemming from the relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The general reactivity trend is I > Br > Cl > F.[1] Therefore, selective reaction at the C-Br bond over the C-F bond is expected. However, catalyst and ligand choice, as well as reaction conditions, can significantly influence the outcome.

Causality and Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Br bond is significantly more reactive than the C-F bond in this step due to its lower bond dissociation energy.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • Standard Catalysts: For initial attempts, catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand are suitable.[3]

    • Bulky, Electron-Rich Ligands: If you observe competing C-F activation or low reactivity, switching to bulky, electron-rich ligands such as XPhos, SPhos, or P(t-Bu)₃ can be beneficial. These ligands promote the desired reductive elimination and can enhance catalyst stability.[3]

  • Reaction Conditions:

    • Temperature: Running the reaction at the lowest effective temperature can enhance selectivity. Start with temperatures around 80-90 °C and adjust as needed.[4]

    • Base: The choice of base is critical for activating the boronic acid.[3] For this substrate, moderately strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are recommended.[3]

  • Side Reaction Mitigation - Dehalogenation:

    • Dehalogenation, where the bromine is replaced by hydrogen, can be a competing side reaction.[5] This is often caused by the presence of hydride sources.

    • Solvent Choice: Avoid alcoholic solvents, which can generate palladium hydride species.[5] Anhydrous solvents like 1,4-dioxane or toluene are preferred.[4]

Workflow for Optimizing Suzuki-Miyaura Coupling

start Start: Low Regioselectivity catalyst Select Catalyst System (e.g., Pd(PPh3)4 or Pd(OAc)2/Ligand) start->catalyst conditions Optimize Reaction Conditions (Temperature, Base) catalyst->conditions analysis1 Analyze Product Mixture (LC-MS, NMR) conditions->analysis1 ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) analysis1->ligand Mixture of Isomers solvent Switch to Anhydrous Solvent (e.g., Dioxane, Toluene) analysis1->solvent Dehalogenation Observed analysis2 Re-analyze Product Mixture ligand->analysis2 solvent->analysis2 success Successful Regioselective Coupling analysis2->success Desired Product Formed troubleshoot Further Troubleshooting (e.g., Boronic Ester, Different Base) analysis2->troubleshoot Low Yield or Side Products

Caption: Decision workflow for optimizing Suzuki-Miyaura coupling.

Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the C-F bond

Q: I am trying to perform a reaction at the carbonyl group, but I am observing substitution of the fluorine atom by my nucleophile. How can I prevent this?

A: The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent carbonyl group.

Causality and Mechanistic Insights:

The SNAr mechanism involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[6][7] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[8][9] Fluorine, despite being a poor leaving group in Sₙ1 and Sₙ2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the Meisenheimer complex.[8][9]

Troubleshooting Strategies:

  • Protect the Carbonyl Group: The most effective way to deactivate the fluorine for SNAr is to protect the carbonyl group. Converting the ketone to a ketal (e.g., using ethylene glycol and an acid catalyst) will reduce its electron-withdrawing ability. The protecting group can be removed under acidic conditions after the desired reaction at another site has been performed.

  • Control of Reaction Conditions:

    • Temperature: SNAr reactions are often accelerated by heat. Performing your desired reaction at a lower temperature may disfavor the unwanted SNAr pathway.

    • Nucleophile Strength: If possible, use a less potent nucleophile for your primary reaction to minimize the attack at the C-F bond.

Protocol for Ketal Protection of the Carbonyl Group
  • To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude protected indanone can often be used in the next step without further purification.

Issue 3: Lack of Chemoselectivity in Carbonyl Reductions

Q: I want to selectively reduce the ketone to an alcohol without affecting the aryl halides. Which reducing agents should I use?

A: Achieving chemoselective reduction of the carbonyl group in the presence of aryl halides is readily achievable with the correct choice of reducing agent. Strong, non-selective reducing agents like lithium aluminum hydride (LAH) will reduce both the carbonyl and the aryl bromide.[10]

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is the most common and effective reagent for this transformation. It is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of aryl halides.[11] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below.

    • Other Selective Reagents: Other options include zinc borohydride (Zn(BH₄)₂), which also shows good selectivity for aldehydes and ketones.[11]

  • Reaction Conditions:

    • Temperature: Perform the reduction at a low temperature (e.g., 0 °C) to enhance selectivity and minimize any potential side reactions.

Table of Reducing Agent Selectivity
Reducing AgentReactivity with KetonesReactivity with Aryl BromidesRecommendation
LiAlH₄ HighHighNot Recommended
NaBH₄ HighLow/NoneHighly Recommended
Zn(BH₄)₂ HighLow/NoneRecommended
H₂/Catalyst VariesVariesCondition Dependent

Section 2: Frequently Asked Questions (FAQs)

Q1: In a Buchwald-Hartwig amination, will the reaction occur at the C-Br or C-F bond?

A1: The Buchwald-Hartwig amination will preferentially occur at the C-Br bond.[12] This palladium-catalyzed C-N bond formation follows the same general reactivity trend for aryl halides as other cross-coupling reactions (I > Br > Cl > F).[1] To ensure high selectivity, it is crucial to use an appropriate palladium catalyst and ligand system, similar to those recommended for Suzuki-Miyaura couplings.

Q2: Can I perform a Grignard reaction with this molecule?

A2: Performing a Grignard reaction is challenging. If you attempt to form a Grignard reagent at the C-Br bond, it will likely react with the ketone of another molecule. It is advisable to first protect the carbonyl group as a ketal before attempting to form the Grignard reagent.

Q3: What is the expected regioselectivity in an electrophilic aromatic substitution reaction?

A3: The existing substituents on the aromatic ring will direct incoming electrophiles. The bromine atom is an ortho-, para- director, and the fluorine atom is also an ortho-, para- director. The acyl group is a meta- director. The combined directing effects and the steric hindrance will influence the position of substitution. Predicting the major product would require a more detailed analysis of the specific electrophile and reaction conditions.

Q4: How can I selectively introduce a substituent at the C-4 position (where the fluorine is)?

A4: As discussed in Issue 2, the fluorine atom is activated for SNAr. You can exploit this reactivity to introduce a variety of nucleophiles at this position. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Regioselectivity Summary Diagram

substrate This compound C7-Br C4-F C1=O pd_coupling Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig) substrate:c7->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) substrate:c4->snar carbonyl_red Carbonyl Reduction (e.g., NaBH4) substrate:c1->carbonyl_red

Caption: Summary of regioselective reactions.

References

Technical Support Center: Solubility Troubleshooting for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing this compound for biological assays. Given its chemical properties, achieving a stable, soluble state in aqueous assay buffers is critical for generating accurate and reproducible data. This guide provides a logical, step-by-step approach to solubilization, from initial attempts to advanced troubleshooting.

Compound Quick Reference

Before proceeding, familiarize yourself with the key physical and chemical properties of this compound. These characteristics underpin the solubility challenges and inform the strategies outlined below.

PropertyValueSource
CAS Number 881189-73-7[1][2]
Molecular Formula C₉H₆BrFO[2]
Molecular Weight 229.05 g/mol [2]
Appearance Solid
Melting Point 135-137 °C
Structural Features Bromo, Fluoro, Ketone groups
Predicted Solubility Low in water due to hydrophobic nature[3][4]

Troubleshooting Guide & Protocols

This section is structured as a progressive series of questions you might have during your experimental workflow. Start with Question 1 and proceed as needed.

Q1: What is the standard, first-line procedure for solubilizing this compound for a biological assay?

Answer:

The universally accepted starting point for a poorly water-soluble compound like this is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3][4][5] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of lipophilic compounds.[5][6] The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted to achieve the desired final concentrations in your assay, while keeping the final DMSO concentration non-toxic to your cells.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Use sterile tubes and pipette tips.

  • Weigh Compound: Accurately weigh out a precise amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh 2.29 mg of the compound (Molecular Weight = 229.05).

  • Add Solvent: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration of 10 mM.

  • Initial Dissolution: Vortex the tube gently for 1-2 minutes at room temperature to facilitate dissolution.[5] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[5][7] Store these aliquots at -20°C or -80°C for long-term stability.[5]

cluster_prep Step 1: Stock Solution Preparation cluster_storage Step 2: Aliquot & Store weigh Weigh Compound (e.g., 2.29 mg) add_dmso Add 100% DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso vortex Vortex at Room Temp (1-2 minutes) add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Dissolved troubleshoot Proceed to Q2: Troubleshooting inspect->troubleshoot Not Dissolved store Store at -20°C or -80°C aliquot->store cluster_methods Troubleshooting Methods start Incomplete Dissolution in DMSO at RT sonicate Method A: Sonication (Preferred) Place in bath sonicator for 5-15 min. start->sonicate heat Method B: Gentle Heat (Use with Caution) Warm to 37°C for 10-20 min. start->heat inspect Visually Inspect for Complete Dissolution sonicate->inspect heat->inspect success Success: Aliquot & Store inspect->success Dissolved failure Still Insoluble: Consider Advanced Options (Q4) inspect->failure Not Dissolved

References

Challenges in the scale-up synthesis of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, particularly during scale-up operations. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to ensure scientific integrity and operational success.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common synthetic route involves the preparation of 3-(2-bromo-5-fluorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the desired indanone. While this pathway is well-established on a laboratory scale, scaling up the synthesis presents a unique set of challenges that can impact yield, purity, and process efficiency. This guide will address these challenges in a practical, question-and-answer format.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process. The first stage is the creation of the propanoic acid precursor, and the second is the intramolecular cyclization to form the indanone.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Friedel-Crafts Acylation 2-bromo-5-fluorotoluene 2-bromo-5-fluorotoluene Intermediate_Steps Intermediate_Steps 2-bromo-5-fluorotoluene->Intermediate_Steps e.g., Grignard reaction, Malonic ester synthesis 3-(2-bromo-5-fluorophenyl)propanoic_acid 3-(2-bromo-5-fluorophenyl)propanoic acid This compound This compound 3-(2-bromo-5-fluorophenyl)propanoic_acid->this compound Lewis Acid (e.g., AlCl3) or Strong Acid (e.g., PPA) Intermediate_Steps->3-(2-bromo-5-fluorophenyl)propanoic_acid

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Synthesis of 3-(2-bromo-5-fluorophenyl)propanoic acid

Question 1: We are experiencing low yields and significant byproduct formation during the synthesis of 3-(2-bromo-5-fluorophenyl)propanoic acid. What are the likely causes and how can we optimize this step?

Answer:

Low yields and byproduct formation in the synthesis of the propanoic acid precursor often stem from challenges in the initial C-C bond formation and subsequent hydrolysis steps, especially during scale-up. A common route involves the reaction of a 2-bromo-5-fluorobenzyl derivative with a malonic ester followed by hydrolysis and decarboxylation.

Common Pitfalls and Solutions:

Challenge Plausible Cause Recommended Solution
Incomplete Reaction Insufficiently strong base for deprotonation of the malonic ester, or poor quality Grignard reagent if that route is used.Ensure the use of a strong, anhydrous base like sodium ethoxide or sodium hydride. For Grignard reactions, ensure magnesium turnings are activated and all reagents and solvents are scrupulously dry.
Wurtz Coupling Byproduct In Grignard-based routes, coupling of the Grignard reagent with the starting halide can be a significant side reaction.Add the Grignard reagent slowly to the electrophile at a low temperature to minimize self-coupling.
Incomplete Hydrolysis Insufficient reaction time or concentration of the acid/base used for the hydrolysis of the ester intermediate.Increase the reaction time and/or the concentration of the hydrolyzing agent (e.g., NaOH or H2SO4). Monitor the reaction by TLC or HPLC to ensure complete conversion.
Difficult Purification The crude product can be an oil or a low-melting solid, making purification by crystallization challenging.A patent for a similar compound, 3-(2-bromophenyl)propanoic acid, suggests a recrystallization from a mixed solvent system of ethyl acetate and n-heptane which can be effective for purification on an industrial scale.[1]

Experimental Protocol: Optimized Synthesis of 3-(2-bromo-5-fluorophenyl)propanoic acid (Illustrative)

  • Condensation: In a suitable reactor, under an inert atmosphere, add diethyl malonate to a solution of sodium ethoxide in ethanol. Slowly add 2-bromo-5-fluorobenzyl bromide at a controlled temperature (e.g., 0-10 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

  • Hydrolysis & Decarboxylation: Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester. After hydrolysis is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to induce decarboxylation.

  • Work-up & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/n-heptane solvent system.[1]

Part 2: Intramolecular Friedel-Crafts Acylation

Question 2: The intramolecular Friedel-Crafts cyclization is giving a mixture of regioisomers. How can we improve the regioselectivity to favor the formation of this compound?

Answer:

Regioselectivity in Friedel-Crafts acylation is governed by the electronic effects of the substituents on the aromatic ring.[2] In the case of 3-(2-bromo-5-fluorophenyl)propanoic acid, the fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director but deactivating. The acylating electrophile will preferentially add to the position most activated by the fluorine atom and least sterically hindered.

Understanding the Directing Effects:

Regioselectivity A Fluorine (ortho, para-director, activating) D Position 6 (ortho to F, meta to Br) - Desired A->D Activating E Position 4 (ortho to Br, meta to F) - Undesired A->E Deactivating B Bromine (ortho, para-director, deactivating) B->D Deactivating B->E Activating C Propanoic Acid Chain (meta-director, deactivating - once converted to acylium ion)

Caption: Electronic directing effects influencing regioselectivity.

The desired product, this compound, results from cyclization at the position ortho to the fluorine atom. The formation of the undesired regioisomer, 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, would occur by cyclization ortho to the bromine atom. The fluorine atom's stronger activating effect (through resonance) compared to bromine generally directs the acylation to the desired position.

Troubleshooting Regioselectivity:

Issue Potential Cause Suggested Action
Formation of Undesired Isomer Harsh reaction conditions (high temperature) can sometimes overcome the subtle electronic preferences, leading to a mixture of products. The choice of Lewis acid can also influence selectivity.Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Screen different Lewis acids (e.g., AlCl3, FeCl3, SnCl4) or strong Brønsted acids (e.g., polyphosphoric acid, triflic acid) to find the optimal conditions for regioselectivity.
Polymerization/Charring Excessively strong Lewis acids or high temperatures can lead to intermolecular reactions and decomposition, especially at scale.Use a milder Lewis acid or a Brønsted acid. Ensure efficient heat dissipation in the reactor, especially during the addition of the acylating agent or catalyst.

Question 3: We are facing challenges with the work-up and purification of the final product on a large scale. What are the best practices?

Answer:

Large-scale purification of this compound can be challenging due to the potential for impurities with similar physical properties and the handling of acidic waste streams from the Friedel-Crafts reaction.

Purification Strategy:

Step Key Considerations Best Practices
Quenching The quenching of the Lewis acid (e.g., AlCl3) is highly exothermic and can be hazardous on a large scale.Perform a slow, controlled quench by adding the reaction mixture to ice water with vigorous stirring. Ensure the reactor has adequate cooling capacity.
Extraction Emulsion formation can be an issue during the extraction of the product into an organic solvent.Use a brine wash to help break emulsions. If emulsions persist, filtration through a pad of celite can be effective.
Crystallization Finding a suitable solvent system for crystallization that provides good recovery and high purity is crucial.Based on purification strategies for similar indanones, a mixed solvent system is often effective. A system like isopropanol/water or ethyl acetate/hexane could be a good starting point for optimization.[3]
Drying The final product must be thoroughly dried to remove residual solvents.Dry the product under vacuum at a moderate temperature to avoid decomposition.

Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any regioisomeric impurities.

  • Gas Chromatography (GC): Can also be used for purity assessment, particularly for checking for residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

References

Byproduct analysis in the synthesis of Belzutifan from 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Belzutifan Synthesis

Analysis and Troubleshooting of Byproducts in the Synthesis of Belzutifan Intermediates from 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for the synthesis of Belzutifan. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of questions you might encounter during the critical early stages of the Belzutifan synthesis, specifically focusing on the transformations starting from this compound. We will delve into the causes of byproduct formation, robust analytical methods for their detection, and field-proven strategies for mitigation.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are starting our synthesis from this compound and protecting the ketone as an ethylene glycol ketal. What are the critical parameters and potential side reactions in this step?

This initial ketalization is a crucial step to prevent the ketone from interfering with subsequent, more sensitive reactions, such as the benzylic bromination.[1] The reaction is typically an acid-catalyzed equilibrium with ethylene glycol.

Causality and Key Parameters:

  • Catalyst: A catalytic amount of a strong acid like para-toluenesulfonic acid (pTSA) is standard.[1] The key is to use a catalytic, not stoichiometric, amount to avoid potential degradation of the starting material.

  • Water Removal: This is an equilibrium reaction that produces water. Effective removal of water (e.g., using a Dean-Stark apparatus with a solvent like benzene or toluene) is the single most critical parameter to drive the reaction to completion. Incomplete water removal is the primary cause of residual starting material in your product.

  • Temperature: The reaction requires heat to facilitate both the reaction rate and the azeotropic removal of water. However, excessive temperatures can lead to thermal degradation, resulting in a colored reaction mixture and baseline impurities in your analytical chromatograms.

Potential Byproducts: While this step is generally clean, incomplete reaction is the main issue. The primary "byproduct" is unreacted starting material. Ensure your reaction goes to completion by monitoring via Thin Layer Chromatography (TLC) or a quick HPLC analysis before workup.

Q2: During the subsequent benzylic bromination of the ketal-protected intermediate, our HPLC shows a significant secondary peak. What is this likely to be, and why does it form?

This is a very common issue. The major byproduct in the benzylic bromination step is almost certainly the gem-dibromo compound , resulting from overbromination.[2]

Mechanism of Formation: The reaction proceeds via a radical mechanism, often initiated by AIBN (azobisisobutyronitrile) under thermal conditions or by visible light in more modern, safer protocols.[2][3] The first bromination occurs at the benzylic position to form the desired product. However, this product itself has a remaining benzylic proton which can be abstracted, leading to a second radical formation and subsequent reaction with the bromine source (e.g., 1,3-dibromo-5,5-dimethylhydantoin, DBDMH) to yield the gem-dibromo impurity.

dot

Caption: Formation of the gem-dibromo byproduct via overbromination.

Downstream Consequences: The gem-dibromo byproduct is particularly problematic because it is often unstable. Upon degradation, it can eliminate HBr, which in turn can catalyze the deprotection of the acid-sensitive ketal on your desired product, leading to a complex and difficult-to-purify mixture.[2]

Q3: How can we minimize the formation of the gem-dibromo byproduct?

Minimizing this impurity is a classic process optimization challenge. The key is controlling the radical reaction precisely.

  • Stoichiometry: Carefully control the stoichiometry of your bromine source. Use of a slight excess may be needed to drive the reaction to completion, but a large excess will significantly promote overbromination.

  • Reaction Time/Conversion: Do not let the reaction run indefinitely. Monitor it closely and quench it once the starting material is consumed to an acceptable level. Running the process to a consistent conversion level is critical for downstream processing.[2]

  • Continuous Flow Photochemistry: The manufacturing process for Belzutifan was significantly improved by switching from a thermal radical process to a continuous flow, visible-light-induced bromination.[3] This approach offers superior control over irradiation and residence time, which directly translates to minimizing byproduct formation.[2][3] If you have the capability, this is the state-of-the-art method for this transformation.

  • Temperature Control: In thermal processes, temperature fluctuations can lead to inconsistent initiation rates and a higher propensity for side reactions.[2] Maintain strict temperature control.

Q4: What is the best analytical strategy to identify and quantify these byproducts?

A multi-pronged approach using HPLC with UV detection, coupled with mass spectrometry, is the gold standard.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the workhorse for routine analysis. It can effectively separate the starting material, the desired monobromo product, and the gem-dibromo byproduct.

  • Mass Spectrometry (LC-MS): This is essential for unambiguous identification. Bromine has a characteristic isotopic pattern (~1:1 ratio of 79Br and 81Br). Your desired product will show an M, M+2 pattern. The gem-dibromo byproduct will show a distinctive M, M+2, M+4 pattern with a ~1:2:1 intensity ratio, which is a definitive signature.

  • Nuclear Magnetic Resonance (NMR): 1H NMR is useful for confirming the structure of isolated impurities and can be used for quantitative analysis (qNMR) if a certified reference standard is available.

The following table summarizes the key byproducts and their analytical signatures.

Byproduct NameCommon CauseExpected MW ChangeKey Mass Spec Signature
Unreacted KetalIncomplete Reaction0M+1 (protonated molecule)
Gem-Dibromo Byproduct Overbromination +78/80 (Br) M, M+2, M+4 (Ratio ~1:2:1)
Ketal DeprotectionAcidic conditions, HBr from byproduct degradation-44 (C2H4O)M+1 of the indenone

Section 2: Troubleshooting & Protocols

Troubleshooting Guide: HPLC Analysis

Observing unexpected results in your HPLC analysis can be frustrating. This workflow provides a logical sequence for troubleshooting.

dot

HPLC_Troubleshooting start Unexpected Peak in HPLC check_rt Is Retention Time (RT) consistent with known impurities? start->check_rt check_ms Acquire LC-MS data for the peak check_rt->check_ms is_dibromo Does MS show M, M+2, M+4 isotope pattern? check_ms->is_dibromo is_starting Does MS match starting material? is_dibromo->is_starting No action_dibromo Diagnosis: Gem-Dibromo Byproduct Action: Reduce reaction time/ bromine source stoichiometry. is_dibromo->action_dibromo Yes action_starting Diagnosis: Incomplete Reaction Action: Increase reaction time/ temperature. is_starting->action_starting Yes action_unknown Diagnosis: Unknown Impurity Action: Characterize with NMR/ High-Res MS. Consider reagent purity. is_starting->action_unknown No

Caption: A logical workflow for troubleshooting unexpected HPLC peaks.

Protocol: Representative RP-HPLC Method for In-Process Control

This method is a starting point and should be validated for your specific equipment and sample matrix. It is based on established methods for Belzutifan and related impurities.[4][5][6]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Inertsil).[4][6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Gradient:

    • 0-2 min: 50% B

    • 2-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B (re-equilibration)

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 247 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: More polar compounds (e.g., deprotected ketone) will elute first, followed by the ketal starting material, the desired monobromo product, and finally the more non-polar gem-dibromo byproduct.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Indanones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Friedel-Crafts acylation, a cornerstone reaction in synthetic organic chemistry, particularly for the construction of the indanone scaffold. The 1-indanone core is a privileged structural motif present in a vast array of biologically active molecules and natural products, making its efficient synthesis a critical task for researchers in drug development and medicinal chemistry.[1] This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during this pivotal intramolecular cyclization reaction.

Core Principles: The Intramolecular Friedel-Crafts Acylation Mechanism

The intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. It typically involves the cyclization of 3-arylpropanoic acids or their more reactive derivatives, such as acyl chlorides, promoted by a Brønsted or Lewis acid catalyst.[1][2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the tethered electron-rich aromatic ring. The subsequent deprotonation restores aromaticity, yielding the desired 1-indanone.[1][3]

G cluster_start Starting Material Activation cluster_cyclization Cyclization cluster_final Product Formation Start 3-Arylpropanoic Acid or Acyl Chloride Acylium Acylium Ion Intermediate (Electrophile) Start->Acylium + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TfOH) Catalyst->Acylium Attack Intramolecular Electrophilic Attack Acylium->Attack Sigma Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation & Rearomatization Sigma->Deprotonation Product 1-Indanone Deprotonation->Product

Caption: General mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not getting any product at all. What are the likely causes and how can I fix this?

Low or no yield is one of the most common frustrations with this reaction. Several factors can be at play, often related to the reactants or the catalyst.

Possible Cause 1: Inactive Catalyst

  • Causality: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2][4][5] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, bringing your reaction to a halt.[2]

  • Solution:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify it before use.

Possible Cause 2: Deactivated Aromatic Ring

  • Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less nucleophilic, making it difficult for the intramolecular attack to occur.[4]

  • Solution:

    • Stronger Catalyst System: For deactivated substrates, a more potent catalytic system might be necessary. Consider using a superacid like triflic acid (TfOH).[2][5]

    • Alternative Synthetic Route: If the ring is severely deactivated, you may need to consider a different synthetic strategy altogether.

Possible Cause 3: Insufficient Catalyst

  • Causality: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst.[4][5] This complexation effectively removes the catalyst from the reaction, meaning that a catalytic amount is often insufficient.

  • Solution:

    • Stoichiometric Amounts: For many Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is required relative to the acylating agent.[4]

Possible Cause 4: Suboptimal Reaction Temperature

  • Causality: The reaction temperature significantly impacts the reaction rate. Some reactions require heating to overcome the activation energy, while others may proceed well at room temperature or even require cooling to prevent side reactions.[4]

  • Solution:

    • Temperature Screening: If your reaction is sluggish at room temperature, try carefully increasing the temperature. Monitor the reaction closely for the formation of byproducts. Conversely, if you are observing decomposition, try running the reaction at a lower temperature.

G Start Low/No Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckSubstrate Is the aromatic ring activated? CheckCatalyst->CheckSubstrate Yes Anhydrous Ensure anhydrous conditions Use fresh catalyst CheckCatalyst->Anhydrous No CheckStoichiometry Is catalyst amount sufficient? CheckSubstrate->CheckStoichiometry Yes StrongerCatalyst Use a stronger catalyst (e.g., TfOH) Consider alternative route CheckSubstrate->StrongerCatalyst No CheckTemp Is the temperature optimized? CheckStoichiometry->CheckTemp Yes IncreaseCatalyst Use stoichiometric amount of catalyst CheckStoichiometry->IncreaseCatalyst No OptimizeTemp Screen different temperatures CheckTemp->OptimizeTemp No Success Successful Reaction CheckTemp->Success Yes

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity?

The formation of regioisomers is a significant challenge when there are multiple possible sites for cyclization on the aromatic ring.[2]

Possible Cause 1: Electronic Effects of Substituents

  • Causality: The directing effects of substituents on the aromatic ring will influence the position of the intramolecular attack. Electron-donating groups will direct the acylation to the ortho and para positions.

  • Solution:

    • Predict the Major Isomer: Analyze the electronic effects of your substituents to predict the most likely product.

    • Blocking Groups: In some cases, a blocking group can be temporarily installed to prevent reaction at a specific site and then removed after the cyclization.

Possible Cause 2: Steric Hindrance

  • Causality: Bulky substituents on the aromatic ring can sterically hinder attack at adjacent positions, favoring cyclization at less hindered sites.[2]

  • Solution:

    • Leverage Sterics: If possible in your synthetic design, use steric hindrance to your advantage to direct the cyclization to the desired position.

Possible Cause 3: Reaction Conditions

  • Causality: The choice of catalyst and solvent can influence the product distribution.[2] For instance, in reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can switch the regioselectivity.[2][6]

  • Solution:

    • Solvent Screening: The choice of solvent can affect selectivity. For example, nitromethane has been shown to provide optimal selectivity in certain cases.[2][7]

    • Catalyst Optimization: For PPA-catalyzed reactions, experiment with different P₂O₅ concentrations.[2][6]

    • Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.[2]

Q3: My reaction doesn't seem to start at all, even with a fresh batch of catalyst. What should I check?

If the reaction fails to initiate, it often points to a fundamental incompatibility between the reagents or the presence of a catalyst poison.

Possible Cause 1: Presence of Basic Functional Groups

  • Causality: Functional groups with lone pairs of electrons, such as amines (-NH₂) or alcohols (-OH), on the aromatic substrate will readily complex with the Lewis acid catalyst.[8] This deactivates the catalyst far more effectively than the desired reaction.[8]

  • Solution:

    • Protecting Groups: Protect any interfering functional groups (e.g., as esters, ethers, or amides) before attempting the Friedel-Crafts acylation. The protecting groups can be removed after the cyclization is complete.

Possible Cause 2: Poor Quality Reagents

  • Causality: Impurities in the starting 3-arylpropanoic acid or the corresponding acyl chloride can interfere with the reaction.[4]

  • Solution:

    • Purify Starting Materials: Ensure the purity of your starting materials through recrystallization, distillation, or chromatography.

    • Freshly Prepare Acyl Chloride: If using the acyl chloride, it is often best to prepare it fresh immediately before the cyclization step.

Experimental Protocols

Here are two common protocols for the synthesis of 1-indanone.

Protocol 1: Cyclization of 3-Arylpropionyl Chloride using AlCl₃
  • Preparation of the Acyl Chloride:

    • In a round-bottom flask, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[3]

  • Friedel-Crafts Acylation:

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Direct Cyclization of 3-Arylpropanoic Acid using a Superacid Catalyst
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropanoic acid (1.0 eq).

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous solvent (e.g., 1,2-dichloroethane or DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.

    • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[3]

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the outcome of the indanone synthesis. The following table summarizes various conditions reported in the literature.

Starting MaterialCatalyst (equivalents)SolventTemperature (°C)TimeYield/ConversionReference(s)
3-Phenylpropanoic acid chlorideAlCl₃BenzeneReflux--[2]
3-(4-methoxyphenyl)propanoic acidPPA--15 min-[2]
3-(4-methoxyphenyl)propanoic acidTfOH (3 eq.)CH₂Cl₂80 (MW)60 min>98% (conv.)[2][3]
3-Arylpropanoic acidsTb(OTf)₃o-dichlorobenzene250-up to 74%[2][9]
3-Arylpropanoic acidsNbCl₅DichloromethaneRT-Good[2][10]
3-Phenylpropanoic acid chlorideNafion-HBenzeneReflux--[2]

Abbreviations: PPA = Polyphosphoric acid; TfOH = Triflic acid; MW = Microwave irradiation; RT = Room Temperature; Tb(OTf)₃ = Terbium(III) triflate; NbCl₅ = Niobium(V) chloride; AlCl₃ = Aluminum chloride.

References

Optimizing reaction time and temperature for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction parameters. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and rationalize your experimental choices.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key variables in your derivatization experiments.

Q1: What are the primary reactive sites on this compound for derivatization?

The molecule presents two primary sites for derivatization:

  • The Ketone Carbonyl Group (C1): This is a classic electrophilic site susceptible to nucleophilic attack. Common derivatizations include reduction to a hydroxyl group, reductive amination, or formation of imines, oximes, and hydrazones.

  • The Aromatic Ring: The fluorine atom at the C4 position is the most likely site for Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing effect of the ketone and the inherent nature of fluorine as a good leaving group in SNAr make this position highly activated for substitution by nucleophiles like amines, thiols, or alkoxides.[1]

Q2: What is the fundamental principle behind optimizing reaction time and temperature?

The optimization of time and temperature is governed by the principles of Kinetic versus Thermodynamic Control .[2][3]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will predominate.[4] This is known as the kinetic product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product will be the major product, regardless of how fast it forms.[4][5] This is the thermodynamic product.

Understanding this distinction is critical. For instance, a desired product might be kinetically favored but could rearrange or decompose into a more stable, undesired byproduct if the reaction is heated too high or for too long.[5]

Q3: Why is my reaction stalling or showing no conversion at room temperature?

Many derivatization reactions, especially SNAr, have a significant activation energy barrier that must be overcome.[2] Room temperature may not provide sufficient thermal energy for the reacting molecules to reach the transition state at an appreciable rate. Increasing the temperature provides the necessary energy to accelerate the reaction. If a reaction is viable but slow, extending the reaction time may also lead to higher conversion.

Q4: Can I use the same conditions for different types of nucleophiles in an SNAr reaction?

No, this is not advisable. The reactivity of the nucleophile plays a significant role. "Harder" nucleophiles (e.g., primary amines, alkoxides) are generally more reactive and may require milder conditions (lower temperature, shorter time). "Softer" or less reactive nucleophiles (e.g., anilines, thiols) will likely require more forcing conditions (higher temperature, longer time) to achieve a similar conversion rate. Optimizing conditions for each specific nucleophile is essential for maximizing yield and minimizing side products.

Troubleshooting Guide: Specific Issues & Solutions

This section provides direct answers to common problems encountered during the derivatization of this compound, with a focus on time and temperature optimization.

Issue 1: Low to no yield of the desired product.

  • Question: I ran my SNAr reaction at 40°C for 4 hours and my LC-MS analysis shows mostly unreacted starting material. What should I do?

    Answer: This is a classic sign of insufficient energy to overcome the reaction's activation barrier. The reaction is proceeding too slowly under these conditions.

    • Immediate Action: Gradually increase the reaction temperature. A systematic approach is best. Set up parallel reactions at intervals, for example, 60°C, 80°C, and 100°C. Monitor the reaction progress by TLC or LC-MS at set time points (e.g., every 2 hours).[6]

    • Underlying Principle: The rate of a chemical reaction is highly dependent on temperature. Increasing the temperature provides more molecules with the required activation energy, leading to a faster reaction rate. For SNAr reactions on electron-deficient rings, elevated temperatures are often necessary to achieve reasonable reaction times.[7]

    • Extended Time as an Alternative: If your product is known to be temperature-sensitive, an alternative is to significantly extend the reaction time at the lower temperature (e.g., 24-48 hours). However, this is often less efficient than optimizing the temperature.[8]

Issue 2: Formation of multiple, unidentified side products.

  • Question: My reaction at 120°C gives me the desired product, but I also see several significant impurity peaks in the chromatogram. How can I improve the selectivity?

    Answer: The formation of multiple products at high temperatures suggests that you may be in a thermodynamic control regime where undesired side products are more stable, or that decomposition is occurring.[4][5]

    • Immediate Action: Lower the reaction temperature. Since you know the reaction proceeds at 120°C, try running it at a lower temperature (e.g., 80°C or 90°C) for a longer period.[9] This favors the kinetically controlled pathway, which may lead to your desired product with higher selectivity.

    • Underlying Principle: While high temperatures increase the rate of the desired reaction, they also accelerate the rates of competing side reactions (e.g., elimination, multi-substitution, or decomposition). By finding the "sweet spot" temperature, you can maximize the rate of the primary reaction while minimizing the rates of undesired pathways.

    • Troubleshooting Flowchart: The following workflow can guide your optimization process.

    G A Problem: Low Selectivity / Multiple Products B Hypothesis: Reaction temperature is too high, causing side reactions or decomposition. A->B C Action: Decrease reaction temperature systematically (e.g., in 20°C increments). B->C D Monitor reaction at lower temperature for an extended time. C->D E Analyze product mixture via LC-MS or GC-MS. D->E F Is selectivity improved? E->F G Yes: Optimization successful. Refine time for full conversion. F->G Yes H No: Consider other variables (solvent, base, reagent stoichiometry). F->H No

    Caption: A step-by-step guide for troubleshooting low reaction selectivity.

Issue 3: Reaction yield increases with time but then decreases.

  • Question: I monitored my reaction and the yield peaked at 6 hours, but when I let it run overnight (18 hours), the yield of my desired product dropped significantly. What is happening?

    Answer: This strongly indicates that your desired product is being formed but is unstable under the reaction conditions over a prolonged period. It is likely the kinetically favored product, which then converts to a more stable (but undesired) thermodynamic product or decomposes.[3][5]

    • Immediate Action: Repeat the reaction and stop it at its optimal time, which your experiment has shown to be around 6 hours. Quench the reaction at this point to prevent further transformation.

    • Underlying Principle: This is a clear example of a reaction where the kinetic product is not the most thermodynamically stable species in the reaction mixture. Allowing the reaction to proceed longer enables the system to equilibrate, favoring the more stable species.

    G cluster_0 Reaction Coordinate Reactants Reactants (Indenone + Nu) Kinetic Kinetic Product (Forms Faster) Reactants->Kinetic Lower Ea Thermo Thermodynamic Product (More Stable) Reactants->Thermo Higher Ea TS1 TS_kinetic TS2 TS_thermo Kinetic->Thermo Equilibration (at high T / long time)

    Caption: Kinetic vs. Thermodynamic reaction pathways.

Quantitative Data & Recommended Starting Points

The optimal conditions will always be specific to the nucleophile and solvent system used. However, the following table provides general starting points for optimizing a Nucleophilic Aromatic Substitution (SNAr) with a primary amine.

ParameterLow Temperature / Kinetic FocusModerate TemperatureHigh Temperature / Thermodynamic Focus
Temperature 25 - 40 °C55 - 80 °C90 - 120 °C
Typical Time 12 - 48 hours4 - 12 hours1 - 6 hours
Expected Outcome Higher selectivity for the fastest-forming product. May suffer from low conversion.[4]A good balance between reaction rate and selectivity. Often the optimal range.[6]Faster reaction rates but increased risk of side products, rearrangement, or decomposition.[4][5]
Best For... Reactions where the desired product is thermally unstable or when a less stable isomer is the target.General screening and initial optimization trials.Unreactive nucleophiles or when the thermodynamically stable product is desired.

Experimental Protocol: General Procedure for SNAr Derivatization

This protocol outlines a general procedure for the derivatization of the C4-fluoro position with an amine nucleophile. Note: This is a representative workflow. All steps involving reagents should be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagent Preparation:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

    • Add an appropriate anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile, approx. 0.1 M concentration).

    • Add the amine nucleophile (1.1 - 1.5 eq).

    • Add a suitable non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, or DIPEA, 2.0 - 3.0 eq) to act as a scavenger for the HF generated.

  • Reaction Execution:

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Place the flask in an oil bath pre-heated to the desired temperature (e.g., start with 60°C).

    • Stir the reaction mixture vigorously.

  • Monitoring the Reaction:

    • After 1 hour, and every 1-2 hours thereafter, withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC or LC-MS to determine the consumption of starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is deemed complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired derivative.

References

Validation & Comparative

The Indanone Scaffold: A Comparative Guide to Biological Activity with a Focus on 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic molecular architecture consisting of a fused benzene and cyclopentanone ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the biological activities of various indanone derivatives, with a specific focus on the potential of the structurally distinct, yet underexplored, 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. While direct experimental data for this specific compound is not yet prevalent in published literature, an examination of its structural analogues allows for a scientifically grounded discussion of its potential therapeutic applications.

The Indanone Core: A Foundation for Diverse Bioactivity

The versatility of the indanone skeleton allows for extensive chemical modifications, leading to a wide spectrum of pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory properties.[2][3] The core structure serves as a template for designing compounds that can interact with a variety of biological targets with high affinity and specificity.

A Case Study: this compound

This compound is a halogenated indanone derivative. The presence of both bromine and fluorine atoms on the aromatic ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, affect its metabolic stability, membrane permeability, and binding affinity to target proteins.[4] While this specific compound remains largely uncharacterized in terms of its biological activity, the known effects of other halogenated and substituted indanones provide a strong basis for inferring its potential.

Comparative Biological Activities of Indanone Derivatives

The following sections provide a comparative overview of the biological activities of various indanone derivatives, supported by quantitative experimental data.

Anticancer Activity

Indanone derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][5]

Table 1: Anticancer Activity of Selected Indanone Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
ITH-6 HT-29 (Colon)0.41 ± 0.19Tubulin polymerization inhibitor, G2/M cell cycle arrest, apoptosis induction
ITH-6 COLO 205 (Colon)-Tubulin polymerization inhibitor, G2/M cell cycle arrest, apoptosis induction
ITH-6 KM 12 (Colon)-Tubulin polymerization inhibitor, G2/M cell cycle arrest, apoptosis induction
2-benzylidene-1-indanones MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)0.01 - 0.88Tubulin polymerization inhibition

Data sourced from multiple studies.[5][6][7]

The potent cytotoxicity of these derivatives underscores the potential of the indanone scaffold in oncology drug discovery. The halogen atoms on this compound could potentially enhance its anticancer activity through various mechanisms, including improved target binding or altered cellular uptake.

Neuroprotective Activity

The indanone moiety is a core feature of donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][8] This has spurred significant research into other indanone derivatives as potential treatments for neurodegenerative disorders.

Table 2: Neuroprotective Activity of Selected Indanone Derivatives

Compound IDTarget EnzymeIC50 (nM)Therapeutic Area
Donepezil AChE~5.7Alzheimer's Disease
Compound 9 AChE14.8Alzheimer's Disease
Compound 14 AChE18.6Alzheimer's Disease
Compound D28 AChE24.8Alzheimer's Disease
Compound D29 AChE22.4Alzheimer's Disease
Compound D28 MAO-A-Neurodegenerative Disorders
Compound D29 MAO-A-Neurodegenerative Disorders

Data compiled from various research articles.[9][10][11]

Many of these compounds also exhibit inhibitory activity against monoamine oxidase B (MAO-B) and can reduce the aggregation of amyloid-beta (Aβ) plaques, both of which are implicated in the pathology of Alzheimer's disease.[8][10] The electron-withdrawing nature of the fluorine atom in this compound could be beneficial for its interaction with the active sites of enzymes like AChE and MAO-B.

Anti-inflammatory Activity

Substituted indanones have also been investigated for their anti-inflammatory properties, demonstrating the ability to inhibit key pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Indanone Derivatives

Compound IDAssay/TargetIC50 (µM) or % Inhibition
Indanone derivative from Fernandoa adenophylla Heat-induced hemolysis54.69 (IC50)
Indanone derivative from Fernandoa adenophylla α-Amylase inhibition46.37 (IC50)
Compound 2m NO production in RAW264.7 cells7.70 (IC50)
Compound 4d TNF-α expression in RAW 264.7 macrophages83.73% inhibition
Compound 4d IL-6 expression in RAW 264.7 macrophages69.28% inhibition

Data sourced from multiple publications.[12][13][14][15][16]

These compounds often exert their effects by down-regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting enzymes like cyclooxygenase-2 (COX-2).[14] The anti-inflammatory potential of this compound warrants investigation, as halogen substitution can influence the activity of anti-inflammatory compounds.

Experimental Protocols

To facilitate further research into the biological activities of novel indanone derivatives, detailed protocols for key assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway: MAPK/NF-κB in Inflammation

Many anti-inflammatory indanone derivatives exert their effects by modulating key signaling pathways such as the MAPK and NF-κB pathways.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_pathway IKK IKK MyD88->IKK NFkB NF-κB MAPK_pathway->NFkB IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Upregulates Indanone Indanone Derivative Indanone->MAPK_pathway Inhibits Indanone->IKK Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by indanone derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The process of discovering and characterizing new biologically active indanone derivatives follows a structured workflow.

experimental_workflow Synthesis Chemical Synthesis of Indanone Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (Enzyme & Cell-based Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for indanone-based drug discovery.

Conclusion

The indanone scaffold is a highly versatile and promising platform for the development of novel therapeutics. While the specific biological activity of this compound remains to be elucidated, the extensive research on its analogues strongly suggests its potential in anticancer, neuroprotective, and anti-inflammatory applications. The presence of halogen substituents may further enhance its pharmacological profile. This guide serves as a comprehensive resource for researchers, providing a comparative analysis of the known activities of indanone derivatives and a framework for the future investigation of new compounds in this class.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Halogenated Indanones in Kinase Inhibitor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of halogenated indanones as kinase inhibitors, designed for researchers, medicinal chemists, and drug development professionals. We will explore the strategic role of halogenation in modulating binding affinity and kinetics, present a framework for their comparative assessment, and provide detailed, field-proven experimental protocols for robust characterization.

The Strategic Imperative of Halogenation in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases.[3] The indanone scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid framework that can be strategically modified to achieve high potency and selectivity.[4][5] Among the most powerful modifications is halogenation.

The introduction of halogen atoms (F, Cl, Br, I) onto the indanone core is far more than a simple steric adjustment. It profoundly influences the molecule's electronic and physicochemical properties, and critically, its ability to form specific, high-affinity interactions within the kinase ATP-binding pocket. The key to this is the phenomenon of halogen bonding , a noncovalent interaction where a halogen atom acts as an electrophilic Lewis acid, interacting with a Lewis base like a backbone carbonyl oxygen.[6][7][8] This interaction arises from an anisotropically distributed electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole".[8] The strength of this bond generally increases with the size and polarizability of the halogen (I > Br > Cl > F), providing a tunable mechanism for enhancing binding affinity and residence time.[9]

Illustrative Kinase Signaling Pathway

To contextualize the importance of kinase inhibition, the following diagram illustrates a simplified MAPK/ERK pathway, a critical signaling cascade in cell proliferation and survival that is often targeted in cancer therapy.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF GTP MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A simplified MAPK/ERK signaling cascade.

Comparative Analysis: Structure-Activity Relationships (SAR) of Halogenated Indanones

To illustrate the impact of halogen substitution, we will consider a hypothetical series of 5-halogenated 2-benzylidene-1-indanones targeting "Kinase X." The data presented below is representative of trends observed in kinase inhibitor development, where binding affinity is systematically optimized.[9][10]

Impact on Binding Affinity and Potency

The primary goal of inhibitor design is to maximize potency, often measured by the half-maximal inhibitory concentration (IC₅₀) from enzymatic assays, and binding affinity, defined by the dissociation constant (Kᵈ) from biophysical assays. A lower value indicates a more potent/higher affinity inhibitor.

Compound IDHalogen (X)IC₅₀ (nM) [Kinase Activity]Kᵈ (nM) [ITC]ΔΔG (kcal/mol) (vs. IND-H)Key Interaction Postulate
IND-H H5508200Hydrophobic interactions
IND-F F320450-0.37Minor electronic effects; weak H-bond acceptor
IND-Cl Cl95130-1.13Moderate halogen bond with hinge carbonyl
IND-Br Br3852-1.63Strong halogen bond with hinge carbonyl
IND-I I811-2.57Optimal halogen bond; increased polarizability

Note: Data is representative and for illustrative purposes. ΔΔG = RTln(Kᵈ_IND-H / Kᵈ_IND-X), calculated at T=298K.

Expert Analysis of SAR:

  • Unsubstituted (IND-H): The parent compound exhibits modest activity, likely driven by general hydrophobic interactions of the indanone core within the ATP pocket.

  • Fluorine (IND-F): The introduction of fluorine, a highly electronegative but poor halogen bond donor, results in a slight improvement in affinity. This may be due to favorable electronic effects on the aromatic system or weak hydrogen bonding rather than a true halogen bond.[8]

  • Chlorine & Bromine (IND-Cl, IND-Br): A significant increase in potency and affinity is observed. This trend strongly suggests the formation of a halogen bond between the halogen atom and a key hydrogen bond acceptor in the kinase hinge region, such as a backbone carbonyl oxygen.[6][11] The greater polarizability of bromine leads to a stronger interaction compared to chlorine.

  • Iodine (IND-I): The iodo-indanone displays the highest affinity, representing a >70-fold improvement over the unsubstituted analog. This is the classic signature of a well-formed, geometrically optimal halogen bond, where the large, highly polarizable iodine atom acts as a potent σ-hole donor.[9][11]

Visualizing the Key Interaction: Halogen Bonding

The diagram below illustrates the critical halogen bond interaction between the inhibitor and the kinase.

Caption: Halogen bond between inhibitor (X) and kinase backbone (O).

Experimental Methodologies for Robust Characterization

A multi-faceted experimental approach is essential to validate and compare inhibitors. The following workflow ensures that screening data is confirmed by orthogonal, biophysical methods, providing a complete picture of inhibitor behavior. This constitutes a self-validating system where enzymatic inhibition is directly correlated with physical binding.

Experimental Workflow Diagram

Workflow Lib Halogenated Indanone Library (IND-H, F, Cl, Br, I) Screen Primary Screen: Kinase Activity Assay Lib->Screen IC50 Determine IC₅₀ Values Screen->IC50 Hits Rank Potency & Select Hits IC50->Hits Biophys Biophysical Characterization Hits->Biophys ITC Isothermal Titration Calorimetry (ITC) Biophys->ITC SPR Surface Plasmon Resonance (SPR) Biophys->SPR Thermo Thermodynamic Profile (Kᵈ, ΔH, ΔS) ITC->Thermo Kinetics Binding Kinetics (kₒₙ, kₒբբ, Residence Time) SPR->Kinetics SAR Structure-Activity Relationship (SAR) Thermo->SAR Kinetics->SAR

Caption: Integrated workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A proprietary reagent converts the remaining ATP into a luminescent signal. The signal is inversely proportional to kinase activity; therefore, potent inhibitors result in higher luminescence.[3]

Materials:

  • Kinase X (recombinant)

  • Kinase-specific peptide substrate

  • ATP (at Kₘ concentration for the kinase)

  • Halogenated indanone compounds (10 mM stock in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 1:3 serial dilution of each indanone inhibitor in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Mixture: Prepare a master mix containing Kinase X and the peptide substrate in Kinase Assay Buffer. The optimal concentrations must be empirically determined to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).

  • Inhibitor Pre-incubation: Add 5 µL of the kinase/substrate mix to each well. Mix gently and incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. Add 5 µL to each well to start the reaction. Mix and incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Causality: This reagent stops the kinase reaction by depleting the unused ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. Causality: This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[12] By titrating the inhibitor into a solution containing the kinase, one can directly determine the binding affinity (Kᵈ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment.[13][14]

Materials:

  • Highly purified, concentrated Kinase X (>95% purity, concentration precisely known)

  • Halogenated indanone inhibitors, dissolved in final dialysis buffer

  • ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO). Causality: It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the Kinase X protein extensively against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer to the desired concentration. Degas all solutions immediately before use.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe.

  • Loading: Load the sample cell with Kinase X solution (typically 10-20 µM). Load the injection syringe with the corresponding inhibitor solution (typically 100-200 µM, a 10-fold excess).

  • Titration Experiment: Program the titration sequence. This typically consists of an initial small injection (0.4 µL, to be discarded from analysis) followed by 18-19 subsequent injections (2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis: Subtract the heats of dilution from the raw binding data. Integrate the peaks to obtain the heat change per injection. Plot these values against the molar ratio of inhibitor to protein and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kᵈ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[15]

Protocol 3: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real time.[2][16] This allows for the determination of kinetic parameters, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), which define the inhibitor's residence time (1/kₒբբ).[1]

Materials:

  • SPR instrument (e.g., Cytiva Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Kinase X with an available surface lysine for immobilization

  • Halogenated indanone inhibitors (analyte)

  • SPR Running Buffer (e.g., HBS-EP+ with 5% DMSO)

Step-by-Step Methodology:

  • Chip Preparation & Immobilization: Activate the carboxyl groups on the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Immobilize Kinase X to the surface via standard amine coupling to a target density (e.g., ~5000-10000 RU). Deactivate any remaining active esters with ethanolamine. Causality: A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes.

  • Analyte Preparation: Prepare a serial dilution of each indanone inhibitor in the running buffer, typically spanning a range from 0.1x to 10x the expected Kᵈ. Include a buffer-only (zero concentration) sample for double referencing.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Association: Inject the lowest concentration of the inhibitor over the kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor the binding phase.

    • Dissociation: Switch back to injecting running buffer and monitor the signal decay for an extended period (e.g., 300-600 seconds). Causality: The length of this phase is critical; it must be long enough to observe a significant portion of the dissociation for accurate kₒբբ determination.

    • Regeneration: If necessary, inject a pulse of a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor.

    • Repeat this cycle for all inhibitor concentrations in ascending order.

  • Data Analysis: After subtracting the reference channel and buffer injection data, globally fit the resulting sensorgrams for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒբբ values. The Kᵈ can be calculated as kₒբբ/kₒₙ.

Conclusion

The systematic incorporation of halogens onto an indanone scaffold provides a powerful and tunable strategy for optimizing kinase inhibitor potency and affinity. As demonstrated, the ability of heavier halogens like bromine and iodine to engage in strong halogen bonds can lead to dramatic improvements in binding. A rigorous comparative analysis, grounded in a workflow that combines enzymatic activity assays with biophysical techniques like ITC and SPR, is essential for elucidating the structure-activity relationships that drive successful inhibitor design. This integrated approach not only validates initial screening hits but also provides deep mechanistic insights into the thermodynamic and kinetic drivers of binding, paving the way for the development of next-generation targeted therapeutics.

References

A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring the Indenone Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds that can be systematically modified to target specific biological pathways is paramount. The 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one core represents a promising starting point for medicinal chemists. Its rigid, fused-ring structure provides a stable platform for the spatial orientation of functional groups, while the strategic placement of bromo- and fluoro-substituents offers unique electronic properties and potential for metabolic stability. This guide provides a comprehensive framework for the initial in vitro validation of novel compounds derived from this scaffold, with a focus on their potential application as protein kinase inhibitors—a class of enzymes frequently implicated in oncogenesis.[1][2] Our objective is to establish a logical, multi-tiered experimental workflow that not only assesses the efficacy of these compounds but also begins to elucidate their mechanism of action at a cellular level.

Conceptual Framework: Targeting Protein Kinase Signaling

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to specific protein substrates.[1][2] This phosphorylation event acts as a molecular switch, controlling everything from cell proliferation and differentiation to apoptosis (programmed cell death).[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention.[1][4] Compounds derived from the indenone scaffold are hypothesized to function as ATP-competitive inhibitors, occupying the ATP-binding pocket of a target kinase and thereby blocking its downstream signaling functions.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates GF Growth Factor GF->RTK Binds & Activates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Indenone Derivative (Hypothesized Inhibitor) Inhibitor->RTK Blocks ATP Binding

Caption: Conceptual signaling pathway of a Receptor Tyrosine Kinase (RTK) and the hypothesized point of intervention for an indenone-derived inhibitor.

Tier 1 Validation: Direct Target Engagement via Biochemical Assays

The foundational step in validating a potential kinase inhibitor is to confirm its direct interaction with the purified target enzyme in a cell-free system. This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing a clean measure of potency.

Causality Behind Experimental Choice: A biochemical assay is essential to prove that the compound's activity is a direct result of inhibiting the target kinase, rather than an off-target or cytotoxic effect within a cell. The half-maximal inhibitory concentration (IC50) is the standard metric for potency derived from these assays.[4]

Comparative Performance of Hypothetical Indenone Derivatives:

Compound IDTarget KinaseBiochemical IC50 (nM)
IND-001 EGFR15.2
IND-002 EGFR89.7
IND-003 EGFR4.5
Gefitinib (Control) EGFR25.0

Data is hypothetical and for illustrative purposes only.

From this initial screen, IND-003 emerges as the most potent direct inhibitor of the target kinase, demonstrating significantly higher potency than both its structural analogs and the established control compound, Gefitinib.

Tier 2 Validation: Assessing Cellular Efficacy and Mechanism

While a low biochemical IC50 is promising, it does not guarantee efficacy in a living system. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response—typically, the inhibition of cancer cell growth.

Workflow for Cellular Efficacy Validation

start Lead Compounds (e.g., IND-003) assay1 Cell Viability Assay (e.g., MTT) start->assay1 decision1 Is EC50 in acceptable range? assay1->decision1 assay2 Apoptosis Assay (e.g., Annexin V) decision1->assay2 Yes stop1 Reprioritize or Redesign Compound decision1->stop1 No decision2 Is apoptosis induced? assay2->decision2 end Promising Candidate for further study decision2->end Yes stop2 Investigate alternate cell death mechanism decision2->stop2 No

Caption: A logical workflow for the in vitro cellular validation of candidate compounds following biochemical screening.

A. Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7][8] The intensity of this color is directly proportional to the number of living, metabolically active cells.[7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality: This initial incubation ensures that cells are in a healthy, logarithmic growth phase before compound exposure.

  • Compound Treatment: Prepare serial dilutions of the indenone derivatives and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) wells as a negative control. Incubate for 48-72 hours.

    • Causality: A 48-72 hour exposure is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[5][7] Incubate the plate for 4 hours at 37°C.

    • Causality: This incubation period allows for sufficient reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.[7]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic SDS solution) to each well to dissolve the insoluble purple formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7]

    • Causality: The formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the half-maximal effective concentration (EC50).

Comparative Cellular Efficacy of Indenone Derivatives:

Compound IDCell LineCellular EC50 (µM)
IND-001 A5498.9
IND-002 A549> 50
IND-003 A5490.75
Gefitinib (Control) A5491.2

Data is hypothetical and for illustrative purposes only.

This data reinforces the potential of IND-003 , showing that its high biochemical potency translates into potent anti-proliferative activity in a relevant cancer cell line.

B. Mechanism of Cell Death: Apoptosis Detection

A reduction in cell viability indicates cytotoxicity, but it doesn't define the mechanism. A well-behaved therapeutic candidate should ideally induce apoptosis, a controlled form of cell death, rather than necrosis, which can cause inflammation.[3]

Experimental Choice: Annexin V/PI Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the cell membrane.[10][11] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[10][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. By using these two probes together, we can distinguish between different cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Comparative Apoptosis Induction by Indenone Derivatives:

Compound ID (at 1 µM)Cell Line% Early Apoptotic Cells (Annexin V+/PI-)
Vehicle Control A5493.1%
IND-001 A54915.6%
IND-003 A54945.2%
Gefitinib (Control) A54938.9%

Data is hypothetical and for illustrative purposes only. Assumes analysis by flow cytometry.

These results strongly suggest that the potent cytotoxic effect of IND-003 is mediated through the induction of apoptosis, a desirable characteristic for an anticancer agent.

Integrated Comparison and Lead Candidate Selection

By consolidating the data from our multi-tiered validation approach, we can objectively compare the candidate compounds and select the most promising lead for further development.

Compound IDBiochemical IC50 (nM)Cellular EC50 (µM)Apoptosis Induction (%)
IND-001 15.28.915.6
IND-002 89.7> 50Not Assessed
IND-003 4.5 0.75 45.2
Gefitinib (Control) 25.01.238.9

Compound IND-003 consistently outperforms the other derivatives and the established control compound, Gefitinib, across all key in vitro metrics. It demonstrates superior potency at the biochemical level, which translates to potent and specific anti-proliferative activity in a cellular context. Crucially, its mechanism of action is confirmed to be the induction of apoptosis. This robust dataset validates IND-003 as a strong lead candidate worthy of advancement into more complex studies, such as kinase selectivity profiling, ADME/Tox assessments, and eventually, in vivo efficacy models.

References

The Promise of the Indenone Scaffold: A Comparative Guide to In Vivo Studies of Drug Candidates Derived from 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with improved efficacy and safety profiles is paramount. The 1-indanone scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties.[1] This guide provides a comprehensive comparison of the in vivo performance of drug candidates conceptually derived from the versatile starting material, 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. While direct in vivo studies originating from this specific bromo-fluoro-indenone are not extensively published, this document will extrapolate from and compare in vivo data of structurally related indanone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and benchmark these candidates against established alternatives, providing a holistic view of their therapeutic potential.

The Strategic Advantage of the this compound Scaffold

The choice of this compound as a foundational molecule is predicated on sound medicinal chemistry principles. The indanone core provides a rigid framework, allowing for predictable spatial orientation of appended functional groups. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions. These features make it an ideal starting point for generating a library of drug candidates with tunable pharmacological properties.

In Vivo Anti-inflammatory Activity: A Comparative Analysis

Inflammatory disorders, such as inflammatory bowel disease (IBD) and rheumatoid arthritis, represent significant unmet medical needs. Indanone derivatives have shown considerable promise in mitigating inflammatory processes.

Preclinical Models for Evaluating Anti-inflammatory Efficacy

Two widely accepted rodent models are instrumental in the preclinical assessment of anti-inflammatory drug candidates:

  • Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model mimics many features of Crohn's disease in humans.[2] Colitis is induced by intrarectal administration of TNBS, which triggers a T-cell-mediated immune response leading to transmural inflammation.[3][4]

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation.[5] Subplantar injection of carrageenan elicits a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation.[6][7]

Comparative Performance of Indanone Derivatives vs. Standard of Care

The following table summarizes the comparative efficacy of hypothetical indanone derivatives (conceptualized from the 7-bromo-4-fluoro-indenone scaffold) against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundAnimal ModelKey Efficacy ParametersPerformance vs. IndomethacinPotential Mechanism of Action
Indanone Derivative A TNBS-Induced Colitis (Rat)Reduction in colon weight/length ratio, decreased macroscopic damage score, reduced MPO activitySuperior reduction in inflammatory markersInhibition of pro-inflammatory cytokines (TNF-α, IL-6)
Indanone Derivative B Carrageenan-Induced Paw Edema (Mouse)Significant inhibition of paw volume increase at 4 hours post-carrageenanComparable efficacy with lower ulcerogenic potentialSelective COX-2 inhibition
Indomethacin Both modelsEffective at reducing inflammationGold standard, but associated with gastric toxicityNon-selective COX-1/COX-2 inhibitor

In Vivo Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The indanone scaffold has also been explored for its anticancer properties, with derivatives showing cytotoxicity against various cancer cell lines.[1][8][9][10][11]

Xenograft Models in Oncology Research

To evaluate the in vivo anticancer efficacy of novel compounds, human tumor xenograft models are frequently employed. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the assessment of a drug's ability to inhibit tumor growth in a living system.

Comparative Efficacy of Indanone Derivatives Against a First-Line Chemotherapeutic

Here, we compare a hypothetical indanone derivative with Irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal cancer.[8][9][10][11]

CompoundXenograft Model (Mouse)Key Efficacy ParametersPerformance vs. IrinotecanPotential Mechanism of Action
Indanone Derivative C HT-29 (colorectal cancer) xenograftSignificant reduction in tumor volume and weightPotentially more potent with a better toxicity profileInduction of apoptosis via caspase activation, cell cycle arrest at G2/M phase
Irinotecan HT-29 (colorectal cancer) xenograftStandard of care with known efficacyEffective, but can cause severe diarrhea and myelosuppressionInhibition of topoisomerase I, leading to DNA damage

Neuroprotection: A Glimmer of Hope for Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of neurodegenerative diseases like Alzheimer's.[12] The anti-inflammatory properties of indanone derivatives make them intriguing candidates for neuroprotection.

Animal Models of Alzheimer's Disease

Transgenic mouse models that overexpress amyloid-beta (Aβ) and tau proteins are commonly used to study the pathogenesis of Alzheimer's disease and to test potential therapeutic interventions.[13][14]

Comparative Neuroprotective Effects

The following table outlines the potential neuroprotective effects of an indanone derivative compared to symptomatic treatments for Alzheimer's disease.

CompoundAnimal ModelKey Efficacy ParametersPerformance vs. Standard of CarePotential Mechanism of Action
Indanone Derivative D APP/PS1 Transgenic MouseReduction in amyloid plaque burden, decreased microglial activation, improved cognitive performance in behavioral testsDisease-modifying potential, whereas current drugs are only symptomaticInhibition of NF-κB signaling pathway, reduction of pro-inflammatory cytokines in the brain
Donepezil Symptomatic treatment in humansModest improvement in cognitive functionDoes not alter the underlying disease progressionAcetylcholinesterase inhibitor

Experimental Protocols

Detailed Protocol for TNBS-Induced Colitis in Rats

Objective: To induce a chronic colitis model in rats to evaluate the anti-inflammatory effects of test compounds.

Materials:

  • Male Wistar rats (180-200g)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Catheter

Procedure:

  • Anesthetize rats with an appropriate anesthetic.

  • Instill 1 ml of 50% ethanol containing 30 mg of TNBS intrarectally via a catheter inserted 8 cm into the colon.

  • Administer test compounds or vehicle daily for a specified period (e.g., 7 days) starting 24 hours after TNBS instillation.

  • Monitor body weight, stool consistency, and rectal bleeding daily.

  • At the end of the treatment period, euthanize the animals and collect the colon for macroscopic scoring, measurement of weight/length ratio, and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

Detailed Protocol for Carrageenan-Induced Paw Edema in Mice

Objective: To induce an acute inflammatory response in the mouse paw to screen for anti-inflammatory activity.

Materials:

  • Male Swiss albino mice (20-25g)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer or calipers

  • Test compounds and vehicle

Procedure:

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of indanone derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

TNF-α Signaling in Inflammatory Bowel Disease

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine in IBD.[15][16][17] Its binding to its receptor (TNFR) activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of other inflammatory mediators.[16] Anti-TNF-α therapies are effective in IBD, highlighting the importance of this pathway.[15] Indanone derivatives may exert their anti-inflammatory effects by inhibiting the production or signaling of TNF-α.

TNF_alpha_Signaling TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

Neuroinflammation and Alzheimer's Disease

In Alzheimer's disease, the accumulation of amyloid-beta plaques and neurofibrillary tangles triggers a chronic inflammatory response in the brain, mediated by microglia and astrocytes.[12] This neuroinflammation contributes to neuronal damage and cognitive decline. Key signaling pathways implicated include the NF-κB and MAPK pathways, which are activated by pro-inflammatory cytokines.[18][19][20] Indanone derivatives with anti-inflammatory properties could potentially disrupt this vicious cycle of neuroinflammation and neurodegeneration.

Neuroinflammation_Workflow cluster_pathology AD Pathology cluster_cellular_response Cellular Response cluster_signaling Signaling Cascade cluster_outcome Pathological Outcome Amyloid_Beta Amyloid-β Plaques Microglia_Activation Microglia Activation Amyloid_Beta->Microglia_Activation Tau_Tangles Tau Tangles Tau_Tangles->Microglia_Activation NF_kB_Activation NF-κB Activation Microglia_Activation->NF_kB_Activation Cytokine_Release Pro-inflammatory Cytokine Release NF_kB_Activation->Cytokine_Release Neuronal_Damage Neuronal Damage Cytokine_Release->Neuronal_Damage Cognitive_Decline Cognitive Decline Neuronal_Damage->Cognitive_Decline

Caption: Workflow of neuroinflammation in Alzheimer's disease.

Conclusion and Future Directions

The 1-indanone scaffold, exemplified by the versatile starting material this compound, holds significant promise for the development of novel therapeutics for a range of diseases. The in vivo studies of structurally related indanone derivatives demonstrate their potential to surpass or complement existing treatments for inflammatory disorders, cancer, and neurodegenerative diseases. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships and mechanisms of action. Future research should focus on the synthesis and in vivo evaluation of a broader library of derivatives from this specific bromo-fluoro-indenone, with a particular emphasis on optimizing their pharmacokinetic and safety profiles. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors, paving the way for the next generation of indanone-based medicines.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indenone scaffold represents a privileged structure with a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored, class of indenone derivatives: those based on the 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one core. While comprehensive SAR studies on this exact scaffold are not yet prevalent in published literature, we can extrapolate from the broader class of indenone derivatives to provide valuable insights for the rational design of novel therapeutic agents. This guide will synthesize existing knowledge, propose experimental workflows, and offer a comparative framework for advancing research in this area.

The this compound moiety is a promising starting point for medicinal chemistry campaigns due to the presence of strategically placed halogen atoms. The bromine atom at the 7-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to probe the chemical space. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity through favorable electronic interactions.

I. The Indenone Scaffold: A Platform for Diverse Biological Activities

Indenone derivatives have been reported to possess a wide array of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] A common synthetic route to access biologically active indenone derivatives is the Claisen-Schmidt condensation, an aldol reaction between a substituted 1-indanone and a substituted benzaldehyde.[3] This reaction creates an α,β-unsaturated ketone system, which is a key feature for the biological activity of many of these compounds.[4]

II. Extrapolating Structure-Activity Relationships for this compound Derivatives

Based on published SAR studies of related indenone derivatives, we can infer the potential impact of substitutions on the this compound core.[2][4] The primary point of diversification for these derivatives is typically the 2-benzylidene moiety, introduced via condensation with a substituted benzaldehyde.

Key Structural Modifications and Their Anticipated Effects:

  • Substituents on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring are critical for modulating biological activity.

    • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): These groups can enhance the electron density of the α,β-unsaturated system, which may influence interactions with biological targets. In some series of indenones, methoxy and dimethylamino groups have been shown to increase anti-inflammatory and cytotoxic activities.[2]

    • Electron-withdrawing groups (e.g., -Cl, -F, -NO₂): These groups can alter the electronic properties of the molecule and may lead to different binding modes or potencies. For instance, halogen substitutions on the benzylidene ring have been shown to be favorable for anti-inflammatory activity.[2]

    • Steric hindrance: Bulky substituents on the benzylidene ring can influence the planarity of the molecule, which may impact its ability to bind to a target protein.

  • Modifications at the 7-Position (Bromine substitution): The bromine atom at the 7-position offers a valuable site for diversification through reactions like Suzuki or Sonogashira cross-coupling. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can explore additional binding pockets in a target protein and significantly modulate the pharmacological profile.

  • The Role of the 4-Fluoro Group: The fluorine atom at the 4-position is expected to enhance the drug-like properties of the derivatives. It can increase metabolic stability by blocking potential sites of oxidation and can also participate in favorable hydrogen bonding or dipole-dipole interactions with target proteins, thereby improving binding affinity.

The following diagram illustrates the core scaffold and the key positions for modification.

Caption: Core scaffold of this compound and key modification sites.

III. Proposed Synthetic Workflow

A general and efficient method for the synthesis of 2-benzylidene-7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one derivatives is the base-catalyzed Claisen-Schmidt condensation.

Synthesis_Workflow start Start Materials: - this compound - Substituted Benzaldehyde reaction Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH in Ethanol) start->reaction workup Reaction Work-up (Acidification, Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final 2-Benzylidene Derivative characterization->final_product

References

A Comparative Guide to the Synthetic Routes of Functionalized Indanones: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Functionalized indanones are a cornerstone of modern medicinal chemistry and materials science. Their rigid bicyclic framework is a privileged scaffold found in numerous natural products and pharmaceutical agents, including the well-known Alzheimer's disease drug, Donepezil.[1][2] The continued interest in this structural motif has driven the development of a diverse array of synthetic strategies. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to functionalized indanones, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific applications.

Intramolecular Friedel-Crafts Acylation: The Workhorse Approach

The intramolecular Friedel-Crafts acylation is arguably the most traditional and widely employed method for the synthesis of 1-indanones.[3] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives, promoted by a strong Brønsted or Lewis acid.[4] The choice between the one-step (from carboxylic acid) and two-step (from acyl chloride) process often involves a trade-off between environmental considerations and reaction efficiency. The direct cyclization of 3-arylpropionic acids is atom-economical, producing only water as a byproduct, but often requires harsh conditions.[5] The acyl chloride route, while generating corrosive byproducts, generally proceeds under milder conditions with higher efficiency.[4]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution on the tethered aromatic ring. Subsequent deprotonation restores aromaticity and yields the desired 1-indanone.[3] The choice of acid catalyst is critical and is often substrate-dependent. Strong Lewis acids like AlCl₃ are common, but others such as NbCl₅ and various metal triflates have also been effectively utilized.[4][6] For instance, NbCl₅ can act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent cyclization.[4]

sub 3-Arylpropanoic Acid or Acyl Chloride int Acylium Ion Intermediate sub->int Activation cat Lewis or Brønsted Acid (e.g., AlCl₃, TfOH) ind Functionalized Indanone int->ind Intramolecular Electrophilic Aromatic Substitution sub Chalcone int1 Pentadienyl Cation sub->int1 Activation cat Acid Catalyst int2 Oxyallyl Cation int1->int2 4π-Electrocyclization (conrotatory) ind Functionalized Indanone int2->ind Deprotonation & Tautomerization start 2'-Halochalcone + Pd(0) oa Oxidative Addition start->oa int1 Aryl-Pd(II) Complex oa->int1 mi Migratory Insertion int1->mi int2 Alkyl-Pd(II) Intermediate mi->int2 path1 β-Hydride Elimination (Base Dependent) int2->path1 path2 Hydride Trapping & Reductive Elimination int2->path2 prod1 α-exo-Methylene Indanone path1->prod1 prod2 3-Substituted Indanone path2->prod2

References

A Comparative Guide to the 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Scaffold for Developing α-Synuclein Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel α-Synuclein Ligands

The aggregation of the α-synuclein (α-syn) protein is a defining pathological hallmark of a class of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1] These aggregates, progressing from soluble monomers to toxic oligomers and insoluble fibrils forming Lewy bodies, are central to disease pathogenesis.[2] Consequently, the development of small molecules that can selectively bind to these α-syn aggregates is a critical objective in modern neuroscience. Such ligands are urgently needed for two primary applications: as diagnostic tools for in vivo imaging with Positron Emission Tomography (PET) to enable early diagnosis and monitor disease progression, and as potential therapeutic agents designed to inhibit or disrupt the aggregation process.[3][4]

The journey to a successful α-syn ligand is fraught with challenges. The target's low abundance in the brain, its predominantly intracellular location, and its structural similarity to other amyloid proteins like amyloid-beta (Aβ) and tau, demand ligands with exceptional affinity and selectivity.[3] This has spurred a search for diverse and effective molecular scaffolds—core chemical structures upon which new candidate molecules can be built. This guide provides an in-depth evaluation of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a specific derivative of the promising 1-indanone class, as a foundational scaffold for the next generation of α-synuclein ligands.

The 1-Indanone Scaffold: A Proven Foundation for α-Synuclein Recognition

Recent drug discovery efforts have identified the 1-indanone and related 1,3-indandione ring systems as highly promising scaffolds for targeting misfolded α-syn aggregates.[5][6][7] Structure-activity relationship (SAR) studies have shown that this fused [6+5] ring system can serve as an excellent anchor for creating ligands with high binding affinity.[5][8]

A common structural motif in many successful α-syn ligands consists of two aromatic ring systems connected by a spacer.[5] In the case of 1-indanone derivatives, the indanone core serves as one of these systems. Research has demonstrated that extending this core with a conjugated diene bridge and a second aromatic ring can significantly enhance binding affinity and selectivity.[5][9] Notably, certain 1-indanone derivatives have achieved low nanomolar binding affinities for α-syn fibrils and have demonstrated the ability to avidly label α-syn pathology in postmortem PD brain tissue.[6][7]

cluster_0 General 1-Indanone Ligand Structure IndanoneCore 1-Indanone Ring (Scaffold Base) DieneBridge Diene Bridge (Spacer) IndanoneCore->DieneBridge Attachment Point AromaticRing Second Aromatic Ring (Binding/Selectivity) DieneBridge->AromaticRing

Caption: General molecular design of α-synuclein ligands based on the 1-indanone scaffold.

Evaluation of this compound as a Starting Scaffold

This compound is a commercially available building block that presents a compelling starting point for a targeted ligand discovery program. Its utility stems not from its intrinsic binding properties, but from the strategic placement of its halogen substituents, which serve as versatile chemical handles for optimization.

Causality Behind Its Potential:

  • The Bromo Group (Position 7): The bromine atom is an ideal functional group for cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. This allows for the straightforward introduction of a wide variety of aromatic and heteroaromatic ring systems. This is the key step to building out the second half of the molecule, which is critical for modulating binding affinity and selectivity, as established by SAR studies on related compounds.[5]

  • The Fluoro Group (Position 4): Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve blood-brain barrier (BBB) penetration, a critical attribute for any CNS-targeting compound.[3] Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein residues, potentially increasing binding affinity.

The logical workflow for leveraging this scaffold involves using the bromine at position 7 as a synthetic anchor to generate a library of diverse derivatives, which can then be systematically screened for α-synuclein binding.

Start Scaffold: 7-Bromo-4-fluoro-1-indanone Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction React with various boronic acids Library Diverse Library of 1-Indanone Derivatives Reaction->Library Screening Screening Cascade (Binding, Aggregation, Cell Assays) Library->Screening Lead Lead Compound (High Affinity & Selectivity) Screening->Lead cluster_0 Experimental Screening Cascade Synthesis 1. Synthesis of Derivative Library Binding 2. In Vitro Binding Assay (Affinity & Selectivity) Synthesis->Binding Primary Screen Aggregation 3. ThT Aggregation Assay (Functional Effect) Binding->Aggregation Secondary Screen Cell 4. Cell-Based Assays (Toxicity & BBB Model) Aggregation->Cell Tertiary Screen Hit Hit Compound Cell->Hit

References

Assessing the Drug-Likeness of Novel Compounds from 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's "drug-likeness" is a critical determinant of its journey from a promising hit to a viable clinical candidate. Overlooking these fundamental properties in the initial stages of research is a significant contributor to the high attrition rates observed in drug development pipelines.[1] This guide provides a comprehensive framework for evaluating the drug-like properties of novel compounds derived from the versatile scaffold, 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. We will navigate through computational predictions, propose synthetic strategies, and detail experimental validation protocols, offering a holistic view for researchers, scientists, and drug development professionals. The indenone core is of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds.[2][3][4]

The Imperative of Early Drug-Likeness Assessment

The concept of drug-likeness extends beyond mere biological activity. It encompasses the physicochemical and pharmacokinetic properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) – collectively, the journey of a drug within the body.[5] A potent compound that fails to reach its target in sufficient concentration or exhibits unfavorable metabolic profiles is destined for failure. Therefore, a multi-parameter optimization approach, initiated early in the discovery process, is paramount. This "fail early, fail cheap" paradigm, facilitated by a combination of in silico and in vitro methods, conserves resources and accelerates the identification of promising candidates.[6]

Designing a Focused Library of Novel Indenone Derivatives

To illustrate the assessment process, we propose a virtual library of three novel compounds (NC-1, NC-2, and NC-3) derived from the starting material, this compound. These derivatives are designed to explore the impact of substitutions at the bromine position, a common strategy for modulating physicochemical properties.

  • Starting Material (SM): this compound

  • Novel Compound 1 (NC-1): Substitution of the bromo group with a morpholine moiety.

  • Novel Compound 2 (NC-2): Substitution of the bromo group with a piperidine moiety.

  • Novel Compound 3 (NC-3): Substitution of the bromo group with a 4-methylpiperazine moiety.

These modifications are selected to introduce variations in polarity, hydrogen bond acceptor count, and molecular weight, all of which are key determinants of drug-likeness.

Part 1: In Silico Prediction of Drug-Likeness

Computational tools provide a rapid and cost-effective first pass in the evaluation of drug-likeness.[6][7][8][9] By leveraging established guidelines and predictive algorithms, we can flag potential liabilities before committing to costly and time-consuming synthesis.

Lipinski's Rule of Five: The Foundational Filter

Introduced by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate the potential for oral bioavailability of a chemical compound.[5][10][11][12] The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass of less than 500 daltons.

  • An octanol-water partition coefficient (log P) that does not exceed 5.

While not a rigid set of rules, the Ro5 provides a valuable framework for initial compound assessment.

ADMET Prediction: A Deeper Computational Dive

Beyond the Ro5, a suite of computational models can predict a compound's ADMET profile. These models are often built on large datasets of experimental data and employ machine learning algorithms to forecast properties such as:

  • Aqueous Solubility (log S): Crucial for absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Potential for drug-drug interactions.

  • hERG Inhibition: A key indicator of potential cardiotoxicity.

  • Plasma Protein Binding: Affects the free concentration of the drug.

Computational Results for the Novel Indenone Derivatives

The following table summarizes the predicted drug-likeness properties for our virtual library.

PropertyStarting Material (SM)Novel Compound 1 (NC-1)Novel Compound 2 (NC-2)Novel Compound 3 (NC-3)
Molecular Weight (Da) 229.04235.25233.28248.31
log P 2.501.802.202.00
Hydrogen Bond Donors 0010
Hydrogen Bond Acceptors 2323
Ro5 Violations 0000
Predicted log S -3.5-2.8-3.0-2.5
Predicted BBB Permeability HighModerateModerateModerate
Predicted hERG Inhibition Low RiskLow RiskLow RiskLow Risk

Interpretation: All proposed novel compounds exhibit favorable in silico profiles, with no violations of Lipinski's Rule of Five. The modifications are predicted to improve aqueous solubility (higher log S) compared to the starting material, a desirable outcome for oral drug candidates. The predicted log P values remain within an optimal range for membrane permeability.[13]

Computational Workflow Diagram

G cluster_0 In Silico Drug-Likeness Assessment SM Starting Material (this compound) Design Design Novel Compounds (NC-1, NC-2, NC-3) SM->Design Predict Predict Physicochemical Properties (MW, logP, HBD, HBA) Design->Predict Ro5 Lipinski's Rule of Five Analysis Predict->Ro5 ADMET ADMET Prediction (logS, BBB, hERG) Predict->ADMET Analysis Comparative Data Analysis Ro5->Analysis ADMET->Analysis Decision Proceed to Synthesis? Analysis->Decision

Caption: Computational workflow for drug-likeness prediction.

Part 2: Proposed Synthesis of Novel Indenone Derivatives

The in silico analysis provides a strong rationale for proceeding with the synthesis of the designed compounds. The key transformation is a palladium-catalyzed cross-coupling reaction, a robust and versatile method in medicinal chemistry.

General Synthetic Scheme

The proposed synthesis involves a Buchwald-Hartwig amination reaction to couple the secondary amine (morpholine, piperidine, or 4-methylpiperazine) with the aryl bromide of the starting material.

Detailed Experimental Protocol (Representative Example: Synthesis of NC-1)

Materials:

  • This compound (SM)

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaO t Bu)

  • Toluene (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.02 eq).

  • Add anhydrous toluene to the flask, followed by morpholine (1.2 eq).

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add Pd₂(dba)₃ (0.01 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, NC-1.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

G cluster_1 Synthesis of Novel Compounds Start Starting Material (SM) + Secondary Amine Reaction Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOtBu, Toluene) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Purification->Characterization Final Pure Novel Compound (NC-1, NC-2, or NC-3) Characterization->Final

Caption: Workflow for the synthesis of novel indenone derivatives.

Part 3: In Vitro Experimental Validation

While in silico predictions are invaluable, experimental validation is essential to confirm the drug-like properties of the synthesized compounds.[1] The following assays provide key insights into a compound's solubility, permeability, and metabolic stability.

Kinetic Solubility Assay

Principle: This assay measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It is a high-throughput method that mimics the conditions a compound might experience in early-stage in vitro assays.

Protocol:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane. It is a rapid and cost-effective way to predict passive intestinal absorption.[14]

Protocol:

  • Prepare a donor plate containing the test compounds dissolved in PBS at pH 7.4.

  • Coat the filter of a 96-well acceptor plate with a solution of lecithin in dodecane.

  • Add PBS at pH 7.4 to the wells of the acceptor plate.

  • Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubate the plate sandwich for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the permeability coefficient (Pe).

Metabolic Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes which contain a high concentration of cytochrome P450 (CYP) enzymes. High metabolic instability can lead to rapid clearance and poor bioavailability.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Experimental Validation Workflow Diagram

G cluster_2 In Vitro Experimental Validation Synthesized Synthesized Compounds (NC-1, NC-2, NC-3) Solubility Kinetic Solubility Assay Synthesized->Solubility Permeability PAMPA Synthesized->Permeability Stability Metabolic Stability Assay Synthesized->Stability Data Quantitative Data (µg/mL, Pe, t₁/₂) Solubility->Data Permeability->Data Stability->Data Final_Analysis Final Comparative Analysis Data->Final_Analysis

Caption: Workflow for the in vitro validation of drug-like properties.

Part 4: Comparative Analysis and Discussion

This section integrates the computational predictions and (hypothetical) experimental data to provide a holistic assessment of the novel compounds.

Summary of In Silico and In Vitro Data
CompoundMW (Da)log PKinetic Solubility (µg/mL)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Metabolic Stability (t₁/₂, min)
SM 229.042.5025>1045
NC-1 235.251.801508>60
NC-2 233.282.20110955
NC-3 248.312.001807>60
Structure-Activity Relationship (SAR) Discussion
  • Solubility: The introduction of the polar morpholine (NC-1) and 4-methylpiperazine (NC-3) moieties significantly improved aqueous solubility compared to the starting material, as predicted by the in silico models. This is a crucial improvement for potential oral absorption.

  • Permeability: All novel compounds exhibit good passive permeability in the PAMPA assay. The slightly lower permeability of NC-1 and NC-3 compared to NC-2 and the starting material can be attributed to their increased polarity (lower log P). However, the values remain well within the range for well-absorbed compounds.

  • Metabolic Stability: NC-1 and NC-3 demonstrate enhanced metabolic stability compared to the starting material and NC-2. The morpholine and 4-methylpiperazine groups may be less susceptible to metabolism by CYP enzymes. The piperidine in NC-2, with its N-H bond, presents a potential site for metabolism, which is reflected in its slightly lower metabolic stability.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to assessing the drug-likeness of novel compounds derived from this compound. The integration of in silico prediction, targeted synthesis, and in vitro validation allows for a data-driven progression of drug discovery projects.

Based on our comprehensive analysis, NC-1 and NC-3 emerge as the most promising candidates for further development. They exhibit a well-balanced profile of high solubility, good permeability, and excellent metabolic stability.

The next steps in the development of these compounds would involve:

  • In vitro pharmacological evaluation to determine their activity against the intended biological target.

  • Further profiling in more complex cell-based permeability assays (e.g., Caco-2) to assess active transport and efflux.

  • In vivo pharmacokinetic studies in animal models to determine oral bioavailability and other key parameters.

By adhering to this rigorous, multi-faceted approach to drug-likeness assessment, researchers can significantly enhance the probability of success in the challenging but rewarding endeavor of bringing new medicines to patients.

References

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from a Novel 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, achieving selectivity remains a paramount challenge.[1][2] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, a promising inhibitor designed for a specific kinase may inadvertently interact with numerous off-target kinases, leading to unforeseen side effects and diminished therapeutic efficacy.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel class of kinase inhibitors derived from a 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one scaffold. While direct public domain data on this specific chemical series is emerging, we will use established methodologies and comparative data from well-characterized inhibitors to illustrate a robust profiling strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

The Imperative of Kinome-Wide Selectivity Profiling

The central dogma of targeted therapy is to maximize on-target activity while minimizing off-target effects. Kinome-wide selectivity profiling is the cornerstone of this endeavor. It provides a global view of an inhibitor's interaction landscape, enabling researchers to:

  • Identify potential off-target liabilities: Early identification of unintended targets can guide medicinal chemistry efforts to optimize selectivity and mitigate potential toxicities.

  • Uncover novel therapeutic opportunities: An inhibitor's polypharmacology is not always detrimental. Off-target interactions can sometimes lead to synergistic therapeutic effects or opportunities for drug repurposing.

  • Elucidate mechanisms of action: Understanding the full spectrum of a compound's targets is crucial for interpreting cellular and in vivo data and for building a comprehensive understanding of its biological effects.

A Multi-pronged Approach to Profiling

A thorough assessment of kinase inhibitor selectivity necessitates a combination of biochemical and cell-based assays. Each approach offers unique insights, and their collective data provides a more complete and physiologically relevant picture of an inhibitor's behavior.

Biochemical Assays: A Measure of Direct Binding Affinity

Biochemical assays are the first line of defense in selectivity profiling, providing a direct measure of a compound's ability to bind to a purified kinase.

  • Competition Binding Assays (e.g., KINOMEscan™): This high-throughput platform quantitatively measures the binding of a compound to a large panel of kinases. The assay relies on a competition-based principle where the test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound, allowing for the determination of dissociation constants (Kd) or percent inhibition at a given concentration.[3][4]

  • Radiometric Activity Assays: Considered a gold standard, these assays directly measure the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[3] A reduction in substrate phosphorylation in the presence of an inhibitor provides a direct measure of its potency (IC50).

Cell-Based Assays: Assessing Target Engagement in a Native Environment

While biochemical assays are invaluable for determining direct binding, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells. The underlying principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by the detection of the remaining soluble protein.[4]

  • Phospho-protein Western Blotting: This method provides a direct readout of a kinase's activity within a cellular signaling pathway. By treating cells with an inhibitor and then measuring the phosphorylation status of a known downstream substrate, one can assess the inhibitor's ability to modulate the target pathway.

  • Engineered Cell Line Assays (e.g., Ba/F3 cells): These cell lines are engineered to be dependent on the activity of a specific kinase for their proliferation. The potency of an inhibitor can be determined by its ability to inhibit the proliferation of these cells.[3]

Experimental Workflows

A logical and systematic experimental workflow is critical for generating high-quality, reproducible data.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Profiling Primary Screen Primary Screen (e.g., KINOMEscan™ @ 1µM) Dose-Response Dose-Response Curves (IC50/Kd Determination) Primary Screen->Dose-Response Hits Data Integration Data Integration & Selectivity Score Calculation Dose-Response->Data Integration Target Engagement Target Engagement (e.g., CETSA) Pathway Modulation Pathway Modulation (Western Blot) Target Engagement->Pathway Modulation Functional Assays Functional Assays (e.g., Ba/F3 proliferation) Pathway Modulation->Functional Assays Functional Assays->Data Integration Lead Optimization Lead Optimization Data Integration->Lead Optimization

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis: Hypothetical Inhibitors Derived from the Novel Scaffold

To illustrate the data interpretation process, let's consider three hypothetical inhibitors derived from the this compound scaffold: Compound A , Compound B , and Compound C . Their primary target is a hypothetical kinase, Kinase X .

Biochemical Selectivity Data

The following table summarizes the inhibitory activity (% inhibition at 1µM) of our hypothetical compounds against a panel of representative kinases.

Kinase TargetCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Compound C (% Inhibition @ 1µM)
Kinase X (Primary Target) 99 98 97
Kinase Y (Off-Target)852570
Kinase Z (Off-Target)601055
Kinase W (Off-Target)40<535
Kinase V (Off-Target)20<515

Interpretation:

  • Compound A shows high potency against the primary target, Kinase X, but also significant off-target activity against Kinases Y and Z.

  • Compound B demonstrates excellent selectivity, with potent inhibition of Kinase X and minimal off-target activity.

  • Compound C exhibits good potency for Kinase X but has a broader off-target profile than Compound B.

Cellular Activity Data

The following table shows the IC50 values (in nM) from a cell proliferation assay using a Ba/F3 cell line engineered to be dependent on Kinase X.

CompoundBa/F3-Kinase X Proliferation IC50 (nM)
Compound A15
Compound B20
Compound C18

Interpretation:

All three compounds show potent inhibition of Kinase X-dependent cell proliferation, confirming their on-target activity in a cellular context. The slight differences in cellular IC50 values may be due to factors such as cell permeability and metabolism, which are not captured in biochemical assays.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize the selectivity of a kinase inhibitor is to map its interactions onto a kinome tree. This provides an intuitive representation of the inhibitor's binding profile across the entire kinase family.

G cluster_TK TK cluster_TKL TKL cluster_STE STE cluster_CK1 CK1 Kinase X Kinase X Kinase Y Kinase Y Kinase Z Kinase X->Kinase Z Kinase W Kinase Y->Kinase W Kinase V Kinase Z->Kinase V

Caption: A simplified kinome tree illustrating inhibitor interactions.

In a real-world scenario, the interactions of Compound A, B, and C would be mapped onto a comprehensive kinome tree, with the size and color of the nodes representing the strength of the interaction. This would provide a clear visual representation of their respective selectivity profiles.

Detailed Experimental Protocols

Protocol 1: KINOMEscan™ Competition Binding Assay

Objective: To determine the in vitro binding affinity of a test compound against a large panel of kinases.

Methodology:

  • Assay Principle: The assay is based on a competition between the test compound and an immobilized ligand for binding to a DNA-tagged kinase.

  • Procedure: a. The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. b. After an incubation period to allow for binding equilibrium to be reached, the wells are washed to remove unbound kinase. c. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of bound kinase is inversely proportional to the binding affinity of the test compound. Data is typically reported as percent inhibition at a single concentration or as a Kd value determined from a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of a compound in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: The binding of the compound to the target protein will increase its thermal stability, resulting in a shift in the melting curve to a higher temperature.

Conclusion and Future Directions

The cross-reactivity profiling of kinase inhibitors is a critical and indispensable component of the drug discovery process. A multi-faceted approach that combines robust biochemical and cell-based assays is essential for generating a comprehensive and physiologically relevant understanding of a compound's selectivity profile. For novel scaffolds such as this compound, a systematic and rigorous profiling cascade, as outlined in this guide, will be instrumental in identifying promising lead candidates with the desired efficacy and safety profiles. The insights gained from such studies will not only guide the optimization of this specific chemical series but also contribute to the broader knowledge base of kinase inhibitor design.

References

Benchmarking the performance of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a versatile building block, against relevant alternatives in key synthetic transformations. By examining experimental data and exploring the underlying chemical principles, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a substituted indanone featuring two key functional handles for molecular elaboration: a bromine atom and a fluorine atom on the aromatic ring. The indanone core itself is a privileged scaffold found in numerous biologically active molecules and natural products. The presence and strategic placement of the halogen atoms on this scaffold provide orthogonal reactivity, enabling selective functionalization through various cross-coupling and substitution reactions. This dual-functionality makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics such as PARP inhibitors.[1][2]

This guide will focus on benchmarking the performance of this compound in three ubiquitous and powerful synthetic transformations: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Section 1: Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1] In the context of this compound, the bromine atom at the 7-position serves as the primary reactive site for palladium-catalyzed cross-coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki-Miyaura coupling. Palladium(0) complexes are the active catalysts, and their efficacy is heavily influenced by the coordinating ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center, which is typically the rate-determining step. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, thereby promoting transmetalation.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indanone 7-Bromo-4-fluoro- 1-indanone Heating Heating (e.g., 80-100 °C) Indanone->Heating BoronicAcid Arylboronic Acid BoronicAcid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., DME/H2O) Solvent->Heating Extraction Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 7-Aryl-4-fluoro- 1-indanone Chromatography->Product

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison

While direct comparative data for this compound is not extensively published, we can infer its performance based on studies of structurally similar compounds. For instance, the Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids has been shown to proceed with high efficiency, often achieving quantitative yields with very low catalyst loading (0.005 mol% Pd(OAc)₂).[3] The electronic nature of the boronic acid plays a role, with electron-rich boronic acids generally providing good yields.[4]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-Bromo-2-methyl-1H-indanonePhenylboronic acidPd(OAc)₂ (0.005 mol%), TBAB, PEG400110 °C, 1 h>99[3]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5 mol%), XPhos (5 mol%), K₂CO₃EtOH/H₂O, MW, 40 min85[5]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃DME, reflux95[2]

Analysis: The high reactivity of the bromo-substituent on the indanone core in the study by Li et al. suggests that this compound would be an excellent substrate for Suzuki-Miyaura couplings.[3] The presence of the electron-withdrawing fluorine atom at the 4-position may further activate the C-Br bond towards oxidative addition, potentially leading to even faster reaction rates or allowing for milder reaction conditions compared to non-fluorinated analogues.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials: this compound, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,2-dimethoxyethane (DME), and water.

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add Pd(PPh₃)₄ (0.05 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add degassed DME and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 2: Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C(sp²)-N bonds.[6] This palladium-catalyzed reaction is particularly valuable for coupling aryl halides with a wide range of primary and secondary amines, including those that are poor nucleophiles. For this compound, the bromine atom is the reactive handle for this transformation.

Causality Behind Experimental Choices

Similar to the Suzuki-Miyaura reaction, the success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, and base. Sterically hindered and electron-rich phosphine ligands are often essential to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the amine, forming the more reactive amide nucleophile. The choice of solvent is also critical, with ethereal solvents like THF or toluene being frequently employed.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) {[Ar-Pd(II)(L)2-NHR'R'']}+X- {[Ar-Pd(II)(L)2-NHR'R'']}+X- Ar-Pd(II)(L)2-X->{[Ar-Pd(II)(L)2-NHR'R'']}+X- + HNR'R'' Ar-Pd(II)(L)2-NR'R'' Ar-Pd(II)(L)2-NR'R'' {[Ar-Pd(II)(L)2-NHR'R'']}+X-->Ar-Pd(II)(L)2-NR'R'' - HX (Base) Ar-Pd(II)(L)2-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Performance Comparison

Direct comparative studies on this compound are scarce. However, the Buchwald-Hartwig amination of other bromo-aromatic systems provides valuable insights. For example, the amination of 2-bromo-estrone derivatives with aniline using a Pd(OAc)₂/X-Phos catalyst system with KOt-Bu as the base resulted in high yields.[7] The reaction conditions are generally mild, and a wide variety of amines can be coupled.

SubstrateAmineCatalyst SystemBaseConditionsYield (%)Reference
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂, X-PhosKOtBuToluene, 100 °C, 24 h92[7]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃, (±)-BINAPNaOtBuToluene, 80 °C, 4 h60[8]
7-TriflylcoumarinBenzophenone iminePd(OAc)₂, BINAPCs₂CO₃THF, reflux70[9]

Analysis: Based on these examples, this compound is expected to be a highly competent substrate in Buchwald-Hartwig amination reactions. The C-Br bond is sufficiently reactive for oxidative addition to palladium, and the indanone scaffold is generally stable under the reaction conditions. The electron-withdrawing nature of the fluorine and carbonyl groups may slightly retard the rate of oxidative addition compared to electron-rich aryl bromides, but this can typically be overcome by the appropriate choice of a highly active catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination
  • Materials: this compound, primary or secondary amine, Pd₂(dba)₃, a suitable phosphine ligand (e.g., Xantphos or BINAP), sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).

    • Add this compound (1.0 equiv) and NaOtBu (1.4 equiv).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene, followed by the amine (1.2 equiv).

    • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SₙAr): Leveraging the Fluorine Handle

The fluorine atom at the 4-position of this compound offers a distinct avenue for functionalization through nucleophilic aromatic substitution (SₙAr). The high electronegativity of fluorine, combined with the electron-withdrawing effect of the adjacent carbonyl group, activates the C-F bond towards attack by nucleophiles.

Causality Behind Experimental Choices

For an SₙAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carbonyl group serves this purpose for the fluorine atom. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the facility of the reaction. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used to solvate the cation of the nucleophile and enhance its reactivity.

SNAr_Mechanism Reactant 4-Fluoro-indanone Derivative Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., RO-, RS-, R2N-) Product 4-Substituted-indanone Derivative Meisenheimer->Product - F- LeavingGroup Fluoride Ion (F-)

Figure 3: General mechanism of nucleophilic aromatic substitution (SₙAr).

Performance Comparison
SubstrateNucleophileConditionsProductReference
5-Fluoro-1-indanoneMorpholineBase catalysis5-Morpholino-1-indanone[11] (Implied)
Di- and tri-fluorobenzaldehydesMethoxideKOH, MeOHMethoxy-substituted chalcones[12]
1-Fluoro-2,4-dinitrobenzeneVarious aminesVarious2,4-DinitroanilinesGeneral Textbook Example

Analysis: The fluorine atom in this compound is well-positioned for SₙAr due to the activating effect of the carbonyl group. This provides a synthetic handle that is orthogonal to the bromine atom, which is more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise functionalization of the molecule. It is expected that strong nucleophiles will readily displace the fluoride under relatively mild conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Materials: this compound, a suitable nucleophile (e.g., sodium methoxide, morpholine), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve this compound (1.0 equiv) in the chosen solvent in a reaction vessel.

    • Add the nucleophile (1.1-2.0 equiv) to the solution. If the nucleophile is an amine, a base such as K₂CO₃ may be required.

    • Heat the reaction mixture to a temperature between room temperature and 100 °C, depending on the reactivity of the nucleophile.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Conclusion

This compound stands out as a highly versatile and valuable building block in synthetic chemistry. Its performance in key synthetic transformations is benchmarked by the distinct and orthogonal reactivity of its two halogen substituents. The bromine atom at the 7-position serves as a robust handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the facile construction of C-C and C-N bonds, respectively. The fluorine atom at the 4-position, activated by the adjacent carbonyl group, provides an avenue for nucleophilic aromatic substitution, allowing for the introduction of a different set of functional groups.

This dual reactivity, coupled with the privileged indanone scaffold, makes this compound an excellent choice for the synthesis of complex molecular architectures, particularly in the pursuit of novel drug candidates. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to leverage the full synthetic potential of this important intermediate.

References

Safety Operating Guide

Navigating the Safe Handling of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a ketone derivative, serves as a valuable building block in the creation of complex organic molecules.[1][2] However, its utility in synthesis is matched by a critical need for meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the inherent risks is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[3][4]
Skin IrritationCategory 2H315Causes skin irritation.[3][4]
Serious Eye IrritationCategory 2H319Causes serious eye irritation.[3][4]
Chronic Aquatic ToxicityCategory 3H412Harmful to aquatic life with long lasting effects.[3][4]

The "Warning" signal word associated with this compound underscores that these are not trivial risks; they necessitate a structured and cautious approach to prevent accidental exposure.[3][4]

The Hierarchy of Controls: A Proactive Safety Strategy

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves implementing the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the compound essential? Engineering Engineering Controls Substitution->Engineering Can a less hazardous reagent be used? Administrative Administrative Controls Engineering->Administrative Isolate the process. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Implement safe work practices.

Caption: Hierarchy of controls, from most to least effective.

For this compound, this translates to:

  • Elimination/Substitution: While often not feasible in a research context where this specific molecule is required, it's always the first consideration.

  • Engineering Controls: The primary engineering control is to handle this solid compound exclusively within a certified chemical fume hood.[5] This ensures that any dust or particulates are effectively contained and exhausted, preventing inhalation.

  • Administrative Controls: This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing thorough training for all personnel, and clearly labeling all containers and work areas.

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls are in place, PPE provides the final, critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

Step-by-Step PPE Protocol:

1. Body Protection:

  • Action: Don a flame-resistant laboratory coat over personal clothing. Ensure it is fully buttoned.

  • Causality: A lab coat provides a removable barrier to protect your skin and clothing from splashes and spills. In the event of a significant spill, the contaminated coat can be quickly removed to minimize exposure.

2. Hand Protection:

  • Action: Wear nitrile gloves. For extended operations or when handling larger quantities, consider double-gloving.

  • Causality: Nitrile gloves offer good resistance to a wide range of chemicals, including the functional groups present in this compound. Always check gloves for any signs of degradation or punctures before use. Contaminated gloves can trap chemicals against the skin, increasing the risk of irritation or absorption.[6]

3. Eye and Face Protection:

  • Action: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[5] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Causality: This compound is a serious eye irritant.[3][4] Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. Goggles provide a seal around the eyes, and a face shield protects the rest of the face.[7]

PPE_Workflow cluster_1 PPE Donning and Doffing Procedure Start Start LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Nitrile Gloves LabCoat->Gloves Goggles 3. Don Goggles/Face Shield Gloves->Goggles Handling Perform Chemical Handling Goggles->Handling RemoveGloves 4. Doff Gloves Handling->RemoveGloves RemoveGoggles 5. Doff Goggles/Face Shield RemoveGloves->RemoveGoggles RemoveCoat 6. Doff Lab Coat RemoveGoggles->RemoveCoat WashHands 7. Wash Hands Thoroughly RemoveCoat->WashHands End End WashHands->End

Caption: Recommended PPE donning and doffing sequence.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5][8][9]

  • Avoid creating dust. Use appropriate tools for transferring the solid.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5][10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][11] Keep it away from incompatible materials such as strong oxidizing agents.[5][10]

In Case of Accidental Release:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation. Use an inert absorbent material for any dissolved substance.[5]

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan:

  • All waste, including the compound itself and any contaminated materials (e.g., gloves, absorbent pads, weighing paper), must be disposed of as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5][10] Do not dispose of it down the drain, as it is harmful to aquatic life.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][8][10]

  • If on Skin: Immediately wash with plenty of water.[3] If skin irritation occurs, seek medical advice.[3][8] Contaminated clothing should be removed and washed before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] If eye irritation persists, get medical attention.[3][8]

By integrating these safety protocols into your daily workflow, you can confidently handle this compound, ensuring both your personal safety and the successful progression of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.